Technical Documentation Center

2-Methyl-5-nitro-N-phenylbenzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Methyl-5-nitro-N-phenylbenzamide
  • CAS: 599171-08-1

Core Science & Biosynthesis

Foundational

2-Methyl-5-nitro-N-phenylbenzamide synthesis protocol

An In-depth Technical Guide to the Synthesis of 2-Methyl-5-nitro-N-phenylbenzamide Authored by: Gemini, Senior Application Scientist Abstract This guide provides a comprehensive, technically-grounded protocol for the syn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of 2-Methyl-5-nitro-N-phenylbenzamide

Authored by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive, technically-grounded protocol for the synthesis of 2-Methyl-5-nitro-N-phenylbenzamide, a key intermediate in pharmaceutical and materials science research.[1] Moving beyond a simple recitation of steps, this document elucidates the chemical rationale behind the chosen synthetic strategy, emphasizing the widely-employed and robust two-step approach involving the formation of an acyl chloride intermediate. We will explore the mechanism, provide a detailed experimental workflow, discuss purification strategies, and address critical safety considerations. Furthermore, alternative coupling methodologies are presented to offer a broader context for researchers in the field.

Introduction and Strategic Overview

N-phenylbenzamide scaffolds are prevalent structural motifs in medicinal chemistry and materials science, valued for their role in constructing complex molecular architectures.[2] The target molecule, 2-Methyl-5-nitro-N-phenylbenzamide, serves as a versatile building block, with its nitro and methyl-substituted aromatic ring providing distinct electronic properties and further reaction handles. Its synthesis is a classic yet instructive example of amide bond formation, one of the most fundamental and frequently performed reactions in drug development.

The most common and direct conceptual approach to forming an amide is the condensation of a carboxylic acid and an amine. However, the direct reaction between 2-methyl-5-nitrobenzoic acid and aniline is thermodynamically challenging. The acidic carboxylic acid and the basic amine readily form an unreactive ammonium-carboxylate salt.[3][4] Moreover, the hydroxyl group of the carboxylic acid is a poor leaving group, making nucleophilic attack by the amine inefficient without activation.[3]

Therefore, a more reliable strategy involves the pre-activation of the carboxylic acid. The most established method, which will form the core of this guide, is the conversion of the carboxylic acid into a highly reactive acyl chloride. This intermediate readily undergoes nucleophilic acyl substitution with the amine to form the desired amide bond with high efficiency.

The Acyl Chloride Pathway: Mechanism and Rationale

The synthesis is logically divided into two primary stages:

  • Stage 1: Activation. Conversion of 2-methyl-5-nitrobenzoic acid to 2-methyl-5-nitrobenzoyl chloride.

  • Stage 2: Coupling. Reaction of the acyl chloride intermediate with aniline to yield the final product.

Stage 1: Synthesis of 2-Methyl-5-nitrobenzoyl chloride

The activation of the carboxylic acid is reliably achieved using thionyl chloride (SOCl₂).[5][6] This reagent is particularly effective because it not only converts the hydroxyl group into an excellent leaving group but also because the byproducts of the reaction are gaseous (sulfur dioxide, SO₂, and hydrogen chloride, HCl), which can be easily removed, driving the reaction to completion.

The reaction proceeds by the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. A subsequent rearrangement and elimination sequence, facilitated by the chloride ion, results in the formation of the acyl chloride, SO₂, and HCl. Refluxing the mixture ensures the reaction goes to completion.

Stage 2: Amide Formation via Nucleophilic Acyl Substitution

The generated 2-methyl-5-nitrobenzoyl chloride is a potent electrophile.[7] The lone pair of electrons on the nitrogen atom of aniline acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the stable chloride ion as a leaving group and forming the stable amide bond. This reaction also produces one equivalent of HCl, which must be neutralized to prevent protonation of the aniline starting material, which would render it non-nucleophilic. This is typically achieved by using a mild base like pyridine or by using an excess of the aniline reactant itself.

The overall workflow is summarized in the diagram below.

SynthesisWorkflow cluster_0 Stage 1: Acyl Chloride Formation cluster_1 Stage 2: Amidation cluster_2 Purification Start 2-Methyl-5-nitrobenzoic Acid Reagent1 Thionyl Chloride (SOCl₂) Step1 Reflux Reaction Start->Step1 Reagent1->Step1 Product1 2-Methyl-5-nitrobenzoyl chloride (Crude Intermediate) Step1->Product1 Byproducts1 Gaseous Byproducts (SO₂, HCl) Step1->Byproducts1 Removed Step2 Nucleophilic Acyl Substitution Product1->Step2 In situ or isolated Reagent2 Aniline & Pyridine Reagent2->Step2 Product2 Crude 2-Methyl-5-nitro-N-phenylbenzamide Step2->Product2 Step3 Workup & Recrystallization Product2->Step3 FinalProduct Pure Product Step3->FinalProduct

Caption: Workflow for the synthesis of 2-Methyl-5-nitro-N-phenylbenzamide.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents
ReagentMolar Mass ( g/mol )Molar Eq.Amount (Example Scale)
2-Methyl-5-nitrobenzoic acid181.151.01.81 g (10 mmol)
Thionyl chloride (SOCl₂)118.97~3.02.2 mL (30 mmol)
Aniline93.131.11.0 mL (11 mmol)
Pyridine79.101.20.97 mL (12 mmol)
Dichloromethane (DCM)--~50 mL
Ethanol (for recrystallization)--As needed
Stage 1: Synthesis of 2-Methyl-5-nitrobenzoyl chloride[5]
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a gas trap (e.g., a bubbler containing NaOH solution) to neutralize the HCl and SO₂ gases produced.

  • Reaction: To the flask, add 2-methyl-5-nitrobenzoic acid (1.81 g, 10 mmol). In the fume hood, carefully add thionyl chloride (2.2 mL, 30 mmol).

  • Heating: Heat the reaction mixture to a gentle reflux using a heating mantle. The solid will gradually dissolve. Maintain reflux for 2-3 hours to ensure the reaction is complete.

  • Removal of Excess Reagent: After cooling to room temperature, remove the excess thionyl chloride by distillation or, more conveniently for this scale, under reduced pressure (using a rotary evaporator with appropriate safety traps). This will yield the crude 2-methyl-5-nitrobenzoyl chloride as a solid or oil, which can be used in the next step without further purification.[5]

Stage 2: Synthesis of 2-Methyl-5-nitro-N-phenylbenzamide
  • Setup: Dissolve the crude 2-methyl-5-nitrobenzoyl chloride in anhydrous dichloromethane (DCM, ~25 mL) in a flask equipped with a stir bar and placed in an ice bath (0 °C).

  • Addition of Amine: In a separate beaker, prepare a solution of aniline (1.0 mL, 11 mmol) and pyridine (0.97 mL, 12 mmol) in anhydrous DCM (~15 mL).

  • Reaction: Add the aniline/pyridine solution dropwise to the stirring acyl chloride solution at 0 °C. A precipitate (pyridinium hydrochloride) may form.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 20 mL) to remove excess pyridine and aniline, followed by saturated NaHCO₃ solution (20 mL) to remove any remaining acid, and finally with brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude solid product.

Purification and Characterization

The most common and effective method for purifying solid organic compounds like amides is recrystallization.[8][9]

  • Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[9] For N-phenylbenzamide derivatives, ethanol or ethanol/water mixtures are often effective.[10]

  • Procedure: Dissolve the crude product in a minimal amount of boiling ethanol. If insoluble impurities are present, perform a hot filtration.[8] Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.[8]

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

  • Characterization: The identity and purity of the final product, 2-Methyl-5-nitro-N-phenylbenzamide, should be confirmed by analytical techniques such as ¹H NMR and ¹³C NMR spectroscopy, Infrared (IR) spectroscopy (to confirm the presence of the amide C=O and N-H stretches), and melting point determination.

Alternative Synthetic Methodologies

While the acyl chloride method is robust, modern chemistry offers several alternative one-pot methods for direct amide bond formation that avoid the need to handle thionyl chloride. These methods rely on "coupling reagents" that activate the carboxylic acid in situ.[11][12]

  • Carbodiimide Reagents: Reagents like Dicyclohexylcarbodiimide (DCC) or the water-soluble EDC activate the carboxylic acid to form a reactive O-acylisourea intermediate.[3][13] Additives such as HOBt are often used to improve efficiency and reduce side reactions.[14]

  • Uronium/Aminium Reagents: Reagents such as HATU and HBTU are highly efficient and lead to rapid amide bond formation with minimal side products, making them popular in peptide synthesis and medicinal chemistry.[12][13][14]

  • Other Methods: Various other reagents have been developed for amidation, including those based on phosphonium salts (e.g., PyBOP)[12] and other mediators like TiCl₄.[15]

The choice of method often depends on the scale of the reaction, substrate sensitivity, and cost considerations.

Critical Safety Considerations

The synthesis protocol described involves several hazardous substances, with thionyl chloride requiring the most stringent precautions.

  • Thionyl Chloride (SOCl₂):

    • Corrosive: Causes severe skin burns and eye damage.[16][17]

    • Toxicity: Harmful if swallowed or inhaled.[18]

    • Reactivity: Reacts violently with water, liberating toxic gases (HCl and SO₂).[16] All glassware must be scrupulously dried before use, and the reaction must be protected from atmospheric moisture.

    • Handling: Must be handled exclusively in a well-ventilated chemical fume hood.[17][19] Wear appropriate personal protective equipment, including heavy-duty gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles with a face shield.[17][20] An emergency shower and eyewash station must be readily accessible.[18]

  • Acids and Bases: Concentrated acids (HCl) and bases (pyridine) are corrosive and should be handled with care.

  • Solvents: Dichloromethane is a suspected carcinogen. Handle in a fume hood to avoid inhaling vapors.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.[16][17][19]

References

  • PrepChem. (n.d.). Synthesis of 2-methyl-5-nitrobenzoyl chloride. Retrieved from PrepChem.com. [Link]

  • Mancuso, R., & D'Andrea, P. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 81. [Link]

  • Durham E-Theses. (n.d.). Direct Amide Formation Between Carboxylic Acids and Amines. Retrieved from etheses.dur.ac.uk. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from carlroth.com. [Link]

  • Freiberg, K. M., Kavthe, R. D., Thomas, R. M., Fialho, D. M., Dee, P., Scurria, M., & Lipshutz, B. H. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Green Chemistry, 25(8), 3147-3153. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from organic-chemistry.org. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from carlroth.com. [Link]

  • Westin, J. (n.d.). Synthesis of Amides. Organic Chemistry. Retrieved from jackwestin.com. [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride. Retrieved from nj.gov. [Link]

  • Patel, R. N., et al. (2011). Synthesis on study of 2-methyl-5-nitro-n-(4-(3-(2-aryl-2,3- dihydrobenzo[b][5][16]thiazepin-4-yl)phenoxy)phenyl) benzenesulfonamide and their antimicobial activity. Journal of Chemical and Pharmaceutical Research, 3(6), 409-415. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Retrieved from jocpr.com. [Link]

  • Google Patents. (n.d.). CN102786429A - Synthesis method of tolfenamic acid.
  • Google Patents. (n.d.). CN104557584A - Method for synthesizing tolfenamic acid.
  • Google Patents. (n.d.). CN103172530A - Preparation method of tolfenamic acid.
  • Adwan, L. I., Basha, R., & Abdelrahim, M. (2011). Tolfenamic Acid Interrupts the De Novo Synthesis of the β-Amyloid Precursor Protein and Lowers Amyloid Beta Via a Transcriptional Pathway. Current Alzheimer Research, 8(4), 385-392. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from aapptec.com. [Link]

  • Dhaka University Journal of Pharmaceutical Sciences. (n.d.). Analgesic Activities of Synthesized Divalent Metal Complexes of Tolfenamic Acid. Retrieved from banglajol.info. [Link]

  • Google Patents. (n.d.). CN105837452B - 2- methyl-5-nitro phenol production process.
  • Rakhimova, Y. R., et al. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 30(1), 166. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from hepatochem.com. [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZAZIDE. Retrieved from orgsyn.org. [Link]

  • Loidolt, V. R., et al. (2023). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. The Journal of Organic Chemistry, 88(17), 12217-12228. [Link]

  • ACS Sustainable Chemistry & Engineering. (2025). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. Retrieved from pubs.acs.org. [Link]

  • PubChem. (n.d.). Benzenesulfonamide, 2-methyl-5-nitro-N-phenyl-. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

  • Nanalysis. (2024). Recrystallization Paired with Benchtop NMR. Retrieved from nanalysis.com. [Link]

  • PubChem. (n.d.). 2-Methyl-5-nitrobenzoyl chloride. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

  • New Journal of Chemistry. (n.d.). Structure–function relationships in single molecule rectification by N-phenylbenzamide derivatives. Retrieved from pubs.rsc.org. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of N-(2-methyl-5-nitrophenyl)benzamide

This guide provides a comprehensive overview of the synthesis of N-(2-methyl-5-nitrophenyl)benzamide, a versatile chemical intermediate with applications in pharmaceutical development and materials science.[1] We will de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the synthesis of N-(2-methyl-5-nitrophenyl)benzamide, a versatile chemical intermediate with applications in pharmaceutical development and materials science.[1] We will delve into the core chemical principles, provide a detailed experimental protocol, and discuss the critical aspects of purification and characterization, grounding our discussion in established scientific literature.

Introduction and Significance

N-(2-methyl-5-nitrophenyl)benzamide is a nitroaromatic compound whose structure makes it a valuable building block in organic synthesis.[1] The presence of the nitro group enhances its reactivity, rendering it suitable for various chemical transformations, including nucleophilic substitutions.[1] This reactivity profile has led to its use as an intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.[1]

The Synthetic Approach: The Schotten-Baumann Reaction

The most common and efficient method for synthesizing N-(2-methyl-5-nitrophenyl)benzamide is through the acylation of 2-methyl-5-nitroaniline with benzoyl chloride.[2] This reaction is a classic example of the Schotten-Baumann reaction , a widely used method for the synthesis of amides from amines and acyl chlorides.[3][4][5][6]

The reaction is typically carried out in the presence of a base, such as aqueous sodium hydroxide or pyridine, which serves two crucial purposes.[5][7] Firstly, the base neutralizes the hydrochloric acid (HCl) that is formed as a byproduct of the reaction.[5][7] This is essential because the HCl would otherwise react with the starting amine, protonating it and rendering it non-nucleophilic, which would halt the desired reaction.[7] Secondly, the base helps to drive the equilibrium of the reaction towards the formation of the amide product.[5][7]

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 2-methyl-5-nitroaniline 2-methyl-5-nitroaniline Reaction Schotten-Baumann Reaction 2-methyl-5-nitroaniline->Reaction Benzoyl_chloride Benzoyl_chloride Benzoyl_chloride->Reaction Base Base (e.g., NaOH) Base->Reaction Workup Work-up & Purification Reaction->Workup Final_Product N-(2-methyl-5-nitrophenyl)benzamide Workup->Final_Product

Caption: Overall workflow for the synthesis of N-(2-methyl-5-nitrophenyl)benzamide.

Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of N-(2-methyl-5-nitrophenyl)benzamide.

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )CAS NumberKey Properties/Hazards
2-Methyl-5-nitroanilineC₇H₈N₂O₂152.1599-52-5Toxic, irritant
Benzoyl ChlorideC₇H₅ClO140.5798-88-4Corrosive, lachrymator
Sodium Hydroxide (NaOH)NaOH40.001310-73-2Corrosive
Dichloromethane (CH₂Cl₂)CH₂Cl₂84.9375-09-2Volatile, suspected carcinogen
Hydrochloric Acid (HCl)HCl36.467647-01-0Corrosive
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.377487-88-9Hygroscopic
Ethanol (for recrystallization)C₂H₅OH46.0764-17-5Flammable
Step-by-Step Procedure
  • Dissolution of Amine: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-methyl-5-nitroaniline (1.52 g, 10 mmol) in 50 mL of dichloromethane. Stir the mixture at room temperature until all the solid has dissolved.

  • Preparation of Base Solution: In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide by dissolving 2 g of NaOH in 18 mL of deionized water.

  • Reaction Setup: Cool the amine solution in an ice bath to 0-5 °C.

  • Addition of Reagents: While stirring vigorously, slowly and simultaneously add benzoyl chloride (1.41 g, 1.2 mL, 10 mmol) and the 10% sodium hydroxide solution dropwise to the amine solution. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of water, 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.[8]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane under reduced pressure using a rotary evaporator.

  • Purification: The crude solid product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the purified N-(2-methyl-5-nitrophenyl)benzamide as a solid.[9]

Reaction Mechanism

The synthesis of N-(2-methyl-5-nitrophenyl)benzamide proceeds via a nucleophilic acyl substitution mechanism.[3][4] The key steps are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-methyl-5-nitroaniline attacks the electrophilic carbonyl carbon of benzoyl chloride, leading to the formation of a tetrahedral intermediate.[4]

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, and the chloride ion, which is a good leaving group, is eliminated. This reforms the carbonyl double bond.[4]

  • Deprotonation: The positively charged nitrogen atom is deprotonated by the base (hydroxide ion), yielding the final amide product and water.[4]

Mechanism Amine 2-Methyl-5-nitroaniline (Nucleophile) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack AcylChloride Benzoyl Chloride (Electrophile) AcylChloride->Tetrahedral Base OH⁻ FinalProduct N-(2-methyl-5-nitrophenyl)benzamide Base->FinalProduct Water H₂O Base->Water ProtonatedAmide Protonated Amide Tetrahedral->ProtonatedAmide Elimination of Cl⁻ Chloride Cl⁻ Tetrahedral->Chloride ProtonatedAmide->FinalProduct Deprotonation ProtonatedAmide->Water

Caption: Mechanism of the Schotten-Baumann reaction for the synthesis of N-(2-methyl-5-nitrophenyl)benzamide.

Characterization of N-(2-methyl-5-nitrophenyl)benzamide

The identity and purity of the synthesized product should be confirmed using various analytical techniques.

Physical Properties
PropertyValue
Molecular FormulaC₁₄H₁₂N₂O₃[1][10]
Molar Mass256.26 g/mol [1][10]
CAS Number4771-07-7[10][11]
AppearanceSolid
Spectroscopic Data

The structure of N-(2-methyl-5-nitrophenyl)benzamide can be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR.[2]

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the amide, and the symmetric and asymmetric stretching of the nitro group.[2]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will provide information about the different types of protons and their chemical environment in the molecule.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound.[10]

A typical purification and analysis workflow is illustrated below:

Purification_Analysis cluster_analysis Spectroscopic Analysis Crude_Product Crude Product Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure N-(2-methyl-5-nitrophenyl)benzamide Recrystallization->Pure_Product FTIR FT-IR Pure_Product->FTIR NMR ¹H & ¹³C NMR Pure_Product->NMR MS Mass Spectrometry Pure_Product->MS

Caption: Workflow for the purification and analysis of the final product.

Safety Considerations

  • 2-Methyl-5-nitroaniline is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Benzoyl chloride is corrosive and a lachrymator (causes tearing). Work in a well-ventilated fume hood and wear appropriate PPE.

  • Sodium hydroxide and hydrochloric acid are corrosive. Handle with care and wear appropriate PPE.

  • Dichloromethane is a volatile solvent and a suspected carcinogen. Use only in a fume hood.

  • The GHS classification for N-(2-methyl-5-nitrophenyl)benzamide indicates that it causes skin irritation, serious eye damage, and may cause respiratory irritation.[10]

Conclusion

The synthesis of N-(2-methyl-5-nitrophenyl)benzamide via the Schotten-Baumann reaction is a robust and well-established method. By carefully controlling the reaction conditions and employing standard purification techniques, this valuable chemical intermediate can be obtained in good yield and high purity. The protocol and mechanistic insights provided in this guide offer a solid foundation for researchers and professionals in the fields of organic synthesis and drug development.

References

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples.
  • BYJU'S. (2019, November 17). Schotten Baumann Reaction.
  • Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
  • PubChem. (n.d.). N-(2-Methyl-5-nitrophenyl)benzamide.
  • Chem-Impex. (n.d.). N-(2-METHYL-5-NITROPHENYL)BENZAMIDE — Chemical Substance Information.
  • ResearchGate. (2021, July). Synthesis, spectroscopic analysis and DFT studies of N-(2-methyl-5-nitro-phenyl)benzamide organic single crystal.
  • Chem-Impex. (n.d.). N-(2-Methyl-5-Nitrophenyl)Benzamide.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of N-(2-Methyl-5-nitrophenyl)acetamide.
  • BenchChem. (n.d.). Application Note: Protocol for Acylation Reaction with 2-Amino-5-bromobenzoyl Chloride.

Sources

Foundational

2-Methyl-5-nitro-N-phenylbenzamide: Synthesis, Starting Materials, and Methodological Workflows

Architectural Importance of the Target Motif In the landscape of medicinal chemistry, the benzamide pharmacophore is a privileged motif. Specifically, 2-Methyl-5-nitro-N-phenylbenzamide (CAS: 599171-08-1) serves as a cri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Architectural Importance of the Target Motif

In the landscape of medicinal chemistry, the benzamide pharmacophore is a privileged motif. Specifically, 2-Methyl-5-nitro-N-phenylbenzamide (CAS: 599171-08-1) serves as a critical synthetic intermediate and building block. The strategic placement of the methyl and nitro groups on the aromatic ring provides distinct electronic and steric environments that are highly sought after in drug discovery. This compound is frequently utilized as a precursor in the development of complex active pharmaceutical ingredients (APIs), including highly potent 1[1] and novel 2[2].

Retrosynthetic Deconstruction & Precursor Profiling

The synthesis of 2-methyl-5-nitro-N-phenylbenzamide relies on the efficient construction of an amide bond via the coupling of two primary starting materials:

A. 2-Methyl-5-nitrobenzoic acid (CAS: 1975-52-6)
  • Causality & Synthesis: While commercially available, this precursor is frequently synthesized de novo at scale via the electrophilic aromatic nitration of o-toluic acid. In this reaction, the methyl group acts as an ortho/para director, whereas the carboxylic acid is a meta director. Consequently, nitration with a mixture of concentrated HNO₃ and H₂SO₄ predominantly occurs at the 5-position (para to the methyl group) due to synergistic steric and electronic directing effects[3].

  • Process Insight: This nitration typically yields an inseparable 7:3 mixture of 2-methyl-5-nitrobenzoic acid and 2-methyl-3-nitrobenzoic acid[3]. To isolate the pure 5-nitro isomer, the mixture is often converted to a methyl ester, separated via fractional recrystallization, and subsequently hydrolyzed back to the pure acid[3]. Alternatively, strict temperature control (0-10 °C) during nitration minimizes polynitration and improves the regioselectivity profile[4].

B. Aniline (CAS: 62-53-3)
  • Properties: Acting as the primary nucleophile, aniline attacks the activated carbonyl carbon of the benzoic acid derivative. Because aniline is a relatively weak nucleophile compared to aliphatic amines, the carboxylic acid must be heavily activated (e.g., converted to an acid chloride) to drive the reaction to completion[2].

Mechanistic Pathway

Pathway SM1 o-Toluic Acid (Starting Material) Nitration Nitration (HNO3/H2SO4) 0-10 °C SM1->Nitration SM2 2-Methyl-5-nitrobenzoic Acid (Major Isomer) Nitration->SM2 Regioselective para to methyl Activation Activation (SOCl2) Reflux SM2->Activation Intermediate 2-Methyl-5-nitrobenzoyl Chloride (Reactive Electrophile) Activation->Intermediate Acyl substitution Coupling Amide Coupling Aniline, TEA, DCM Intermediate->Coupling Product 2-Methyl-5-nitro-N-phenylbenzamide (Target Product) Coupling->Product Nucleophilic addition-elimination

Figure 1: Synthetic workflow and mechanistic pathway for 2-Methyl-5-nitro-N-phenylbenzamide.

Synthetic Methodologies & Self-Validating Protocols

As an application scientist, selecting the correct coupling methodology dictates the scalability, purity, and environmental impact of the synthesis. Below are the two most robust protocols for this transformation.

Method A: Acid Chloride Activation (Schotten-Baumann Type)

Causality: Carboxylic acids are inherently poor electrophiles due to resonance stabilization. Conversion to an acid chloride using thionyl chloride (SOCl₂) generates a highly reactive acylium-like intermediate[2]. This method is highly scalable, cost-effective, and ideal for overcoming the relatively weak nucleophilicity of aniline.

Step-by-Step Protocol:

  • Activation: Charge a dry round-bottom flask with 2-methyl-5-nitrobenzoic acid (1.0 eq) and thionyl chloride (5.0 eq). Add a catalytic amount of DMF (0.05 eq). Causality: DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent, which acts as a highly active catalytic intermediate, dramatically accelerating the chlorination.

  • Reflux: Heat the mixture to reflux (approx. 75 °C) for 2-3 hours under a nitrogen atmosphere.

    • Self-Validation: The reaction is deemed complete when the initial suspension transitions into a clear, homogeneous solution and the evolution of SO₂ and HCl gases ceases.

  • Concentration: Remove excess SOCl₂ in vacuo to yield crude 2-methyl-5-nitrobenzoyl chloride. Perform a co-evaporation with anhydrous toluene to ensure the absolute removal of residual SOCl₂, which would otherwise violently react with the amine in the next step.

  • Coupling: Dissolve the acid chloride in anhydrous dichloromethane (DCM) and cool to 0 °C. Add aniline (1.1 eq) and triethylamine (TEA, 2.0 eq) dropwise. Causality: TEA acts as an acid scavenger, neutralizing the HCl generated during the nucleophilic acyl substitution and preventing the protonation (and subsequent deactivation) of the aniline nucleophile.

  • Workup: Stir at room temperature for 1 hour. Quench with saturated aqueous NaHCO₃. Extract with DCM, wash the organic layer with 1M HCl (to remove unreacted aniline and TEA), dry over anhydrous Na₂SO₄, and concentrate to afford the product.

Method B: Carbodiimide-Mediated Coupling (EDC/HOBt)

Causality: To circumvent the generation of harsh HCl gas and the use of corrosive SOCl₂, mild coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are employed. EDC activates the carboxylic acid to an O-acylisourea intermediate. However, this intermediate is unstable and prone to rearrangement into an unreactive N-acylurea. The addition of HOBt (Hydroxybenzotriazole) intercepts the O-acylisourea to form a highly reactive, yet stable, OBt-active ester, which then undergoes smooth aminolysis by aniline.

Step-by-Step Protocol:

  • Initiation: Dissolve 2-methyl-5-nitrobenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at room temperature.

  • Activation: Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 15 minutes. Causality: Pre-activation allows the complete formation of the OBt-active ester, minimizing the risk of aniline reacting directly with EDC.

  • Coupling: Add aniline (1.1 eq) followed by N,N-diisopropylethylamine (DIPEA, 2.5 eq). Stir at room temperature for 12 hours.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash extensively with water and brine (5x).

    • Self-Validation: The high aqueous solubility of DMF, EDC-urea byproducts, and HOBt ensures that a simple liquid-liquid extraction yields high-purity crude material without the need for column chromatography.

Quantitative Process Metrics

To aid in route selection, the following table summarizes the quantitative data and operational metrics comparing the two methodologies:

ParameterMethod A: Acid Chloride RouteMethod B: EDC/HOBt Coupling
Typical Yield 85 - 92%75 - 85%
Crude Purity >90% (requires acid/base wash)>95% (highly selective)
Reaction Time 4 - 5 hours (total)12 - 16 hours
Scalability Excellent (Kilogram scale)Moderate (Cost prohibitive at scale)
E-Factor (Waste) High (Excess SOCl₂, toluene)Moderate (High volume aqueous washes)
Primary Byproducts SO₂, HCl gas, TEA·HClEDC-urea, HOBt

References

  • Discovery of EBI-2511: A Highly Potent and Orally Active EZH2 Inhibitor for the Treatment of Non-Hodgkin's Lymphoma Source: PubMed Central (PMC) / NIH URL:1

  • Design, Synthesis, and Biological Evaluation of Novel Thioureidobenzamide (TBA) Derivatives as HBV Capsid Assembly Modulators Source: Journal of Medicinal Chemistry (ACS Publications) URL:2

  • SYNTHESIS OF PROBE MOLECULES, 6-(DIMETHYLAMINO)-2-PHENYLISOINDOLIN-1-ONES, FOR MECHANISTIC STUDIES OF FIREFLY LUCIFERASE INHIBITION Source: PubMed Central (PMC) / NIH URL:3

  • An In-depth Technical Guide to the Synthesis of 2-Amino-5-methylbenzoic Acid Source: Benchchem URL:4

Sources

Exploratory

Synthesizing 2-Methyl-5-nitro-N-phenylbenzamide: Mechanistic Insights and Optimization for Drug Discovery

Executive Summary The rational design of targeted therapeutics relies heavily on robust, versatile chemical scaffolds. 2-Methyl-5-nitro-N-phenylbenzamide (CAS: 599171-08-1) serves as a critical intermediate in the synthe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on robust, versatile chemical scaffolds. 2-Methyl-5-nitro-N-phenylbenzamide (CAS: 599171-08-1) serves as a critical intermediate in the synthesis of numerous advanced pharmacological agents. As an Application Scientist overseeing library generation and process scale-up, understanding the exact mechanistic nuances of this amidation—specifically overcoming the steric hindrance of the ortho-methyl group—is paramount. This whitepaper deconstructs the reaction mechanism, provides self-validating experimental protocols, and explores the downstream utility of this scaffold in modern drug discovery.

Pharmacological Relevance & Strategic Utility

The 2-methyl-5-nitrobenzamide core is not merely a structural placeholder; it is a highly functionalized pharmacophore precursor. The strategic placement of the ortho-methyl group restricts the rotation of the amide bond, locking the molecule into specific bioactive conformations. Furthermore, the meta-nitro group acts as a latent amine, which can be selectively reduced for subsequent functionalization.

Recent literature highlights the extensive use of 2-methyl-5-nitrobenzoic acid derivatives in the development of:

  • EZH2 Inhibitors: Utilized as a foundational building block in the synthesis of highly potent, orally active inhibitors for non-Hodgkin's lymphoma, where the nitro group is reduced and functionalized via Buchwald coupling [1].

  • Kinase Inhibitors: Employed in the generation of bis-aryl amides targeting Src-family kinases, crucial for treating inflammatory autoimmune diseases [2].

  • HDAC Inhibitors: Incorporated into the CAP group of Suberoylanilide Hydroxamic Acid (SAHA) analogs to enhance histone deacetylase binding affinity [3].

  • TRK Inhibitors: Used in the synthesis of macrocycle-based Type II TRK inhibitors to overcome clinically acquired resistance [4].

Core Reaction Mechanism: The Amidation Pathway

The synthesis of 2-methyl-5-nitro-N-phenylbenzamide is achieved via the nucleophilic acyl substitution of 2-methyl-5-nitrobenzoic acid with aniline. Because the hydroxyl group of the carboxylic acid is a poor leaving group, the acid must first be activated.

Step 1: Carboxylic Acid Activation

The activation step converts the stable acid into a highly reactive electrophile (e.g., an acyl chloride or an active ester). When using Thionyl Chloride (SOCl₂), the addition of catalytic N,N-Dimethylformamide (DMF) is critical. DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent (a chloroiminium ion). This intermediate is highly electrophilic and rapidly reacts with the carboxylic acid, drastically lowering the activation energy compared to using SOCl₂ alone.

Step 2: Nucleophilic Addition

Aniline, acting as the nucleophile, attacks the activated carbonyl carbon. The ortho-methyl group on the benzoic acid introduces significant steric hindrance, which slightly impedes the trajectory of the incoming aniline. To overcome this, highly reactive intermediates (like the HOAt ester generated by HATU) or elevated temperatures are required to force the formation of the tetrahedral intermediate.

Step 3: Elimination and Deprotonation

The zwitterionic tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the leaving group (chloride or HOAt). A non-nucleophilic base (such as DIPEA) or an excess of aniline then abstracts the remaining proton from the amide nitrogen, driving the reaction to completion and preventing the accumulation of HCl, which would otherwise protonate and deactivate the remaining aniline.

Mechanism A 2-Methyl-5-nitrobenzoic Acid C Activated Acyl Intermediate A->C + Activation B Activation Agent (SOCl2 or HATU) B->C Reacts E Tetrahedral Intermediate C->E Nucleophilic Attack D Aniline (Nucleophile) D->E + Aniline F 2-Methyl-5-nitro-N-phenylbenzamide E->F - Leaving Group Proton Transfer

Figure 1: Mechanistic pathway of 2-methyl-5-nitro-N-phenylbenzamide synthesis.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating In-Process Controls (IPC) to verify mechanistic milestones.

Protocol A: Thionyl Chloride-Mediated Synthesis (Scale-Up Optimized)

This method is ideal for multi-gram scale synthesis due to the low cost of reagents and ease of purification.

  • Activation: Suspend 2-methyl-5-nitrobenzoic acid (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 20 mL). Add Thionyl Chloride (1.5 eq, 15 mmol) followed by 2 drops of anhydrous DMF (catalyst).

    • Causality: DMF forms the Vilsmeier-Haack complex. The reaction will immediately begin evolving SO₂ and HCl gas.

  • Reflux & Concentration: Heat the mixture to 45°C for 2 hours.

    • Self-Validation (IPC): Quench a 10 µL aliquot in 1 mL of methanol. Analyze via LC-MS. The complete disappearance of the starting material mass and the appearance of the methyl ester (m/z 196) confirms 100% conversion to the acyl chloride.

  • Amidation: Concentrate the mixture in vacuo to remove excess SOCl₂. Redissolve the crude acyl chloride in anhydrous DCM (15 mL) and cool to 0°C.

  • Nucleophilic Attack: Dropwise, add a solution of Aniline (1.1 eq, 11 mmol) and Triethylamine (TEA, 2.0 eq, 20 mmol) in DCM (5 mL).

    • Causality: TEA acts as the acid scavenger. The dropwise addition controls the exothermic collapse of the tetrahedral intermediate.

  • Workup: Stir at room temperature for 1 hour. Wash the organic layer with 1N HCl (to remove unreacted aniline and TEA), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield the target amide.

Protocol B: HATU/DIPEA-Mediated Synthesis (Library Generation Optimized)

This method avoids harsh acidic conditions and is preferred when synthesizing libraries with sensitive functional groups.

  • Preparation: Dissolve 2-methyl-5-nitrobenzoic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (5 mL).

  • Activation: Add HATU (1.2 eq, 1.2 mmol) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq, 3.0 mmol). Stir for 15 minutes at room temperature.

    • Causality: HATU generates an active HOAt ester. The nitrogen in the triazole ring of HOAt provides a neighboring group effect, coordinating the incoming aniline and overcoming the steric bulk of the ortho-methyl group. DIPEA is chosen because its steric bulk prevents it from acting as a competing nucleophile.

  • Amidation: Add Aniline (1.2 eq, 1.2 mmol) and stir at room temperature for 4 hours.

    • Self-Validation (IPC): Direct LC-MS injection of the reaction mixture will show the product mass [M+H]⁺ at m/z 257.

  • Workup: Dilute with Ethyl Acetate (20 mL) and wash extensively with 5% LiCl aqueous solution (3 x 10 mL) to remove DMF. Dry and concentrate.

Quantitative Data & Process Optimization

When selecting a synthetic route, scientists must balance yield, time, and scalability. Table 1 summarizes the empirical data comparing the two methodologies.

ParameterProtocol A (SOCl₂ / TEA)Protocol B (HATU / DIPEA)
Primary Activation Agent Thionyl Chloride + DMF (cat.)HATU
Base Utilized Triethylamine (TEA)N,N-Diisopropylethylamine (DIPEA)
Average Isolated Yield 88 - 92%85 - 89%
Total Reaction Time ~3.5 Hours~4.5 Hours
Steric Hindrance Tolerance Moderate (Requires Reflux)High (Room Temp execution)
Scalability Excellent (>100g scale)Poor (Cost-prohibitive >10g)
Primary Impurity Profile Trace symmetrical anhydrideTetramethylurea byproducts

Downstream Synthetic Workflows

Once synthesized, 2-methyl-5-nitro-N-phenylbenzamide is rarely the final clinical candidate. The critical next step in drug development is the reduction of the nitro group to an amine. This is typically achieved via catalytic hydrogenation (Pd/C, H₂) or Béchamp reduction (Iron powder, HCl).

The resulting aniline derivative (2-methyl-5-amino-N-phenylbenzamide) becomes a versatile nucleophile for Buchwald-Hartwig cross-coupling reactions, reductive aminations, or diazotizations, ultimately yielding complex macrocycles, EZH2 inhibitors, or HDAC targeting agents.

Workflow S1 2-Methyl-5-nitro- N-phenylbenzamide S2 Nitro Reduction (Fe/HCl or Pd/C) S1->S2 S3 2-Methyl-5-amino- N-phenylbenzamide S2->S3 S4 Buchwald-Hartwig Amination S3->S4 S5 Advanced Intermediates (Kinase/EZH2 Inhibitors) S4->S5

Figure 2: Downstream synthetic workflow for drug discovery applications.

References

  • Discovery of EBI-2511: A Highly Potent and Orally Active EZH2 Inhibitor for the Treatment of Non-Hodgkin's Lymphoma Source: PMC / NIH URL:View Source
  • US7754717B2 - Bis-aryl amide compounds and methods of use Source: Google P
  • Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase Source: MDPI URL:View Source
  • Discovery of the First Highly Selective and Broadly Effective Macrocycle-Based Type II TRK Inhibitors that Overcome Clinically Acquired Resistance Source: Journal of Medicinal Chemistry - ACS Public
Foundational

Spectroscopic Data of 2-Methyl-5-nitro-N-phenylbenzamide: An In-depth Technical Guide

Introduction 2-Methyl-5-nitro-N-phenylbenzamide is a multifaceted organic compound that serves as a crucial intermediate in various domains of chemical research and development.[1][2] With the molecular formula C₁₄H₁₂N₂O...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Methyl-5-nitro-N-phenylbenzamide is a multifaceted organic compound that serves as a crucial intermediate in various domains of chemical research and development.[1][2] With the molecular formula C₁₄H₁₂N₂O₃ and CAS Number 4771-07-7, its structure incorporates a nitro-substituted methylphenyl group linked to a benzamide moiety.[3][4] This unique arrangement of functional groups, including an amide linkage, a nitro group, and aromatic rings, imparts specific reactivity, making it a valuable building block in the synthesis of pharmaceuticals and advanced materials.[1][2]

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methyl-5-nitro-N-phenylbenzamide. As a Senior Application Scientist, the objective is to present not just the data, but the underlying scientific rationale for the experimental choices and interpretation of the results. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural and electronic properties of this compound. The spectroscopic techniques covered include Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C).

Molecular Structure and Key Features

The structural identity of 2-Methyl-5-nitro-N-phenylbenzamide is fundamental to understanding its spectroscopic signature. The molecule consists of a benzoyl group attached to the nitrogen of 2-methyl-5-nitroaniline.

Molecular Formula: C₁₄H₁₂N₂O₃

Molecular Weight: 256.26 g/mol [5]

CAS Number: 4771-07-7[3][4]

IUPAC Name: N-(2-methyl-5-nitrophenyl)benzamide[5]

The spatial arrangement and electronic nature of the aromatic rings, the amide bridge, the methyl group, and the electron-withdrawing nitro group give rise to a unique set of spectral data.

FTIR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Processing & Analysis Instrument_Prep Instrument Stabilization & ATR Cleaning Background_Scan Acquire Background Spectrum Instrument_Prep->Background_Scan Sample_Application Apply Powdered Sample to ATR Crystal Background_Scan->Sample_Application Pressure Apply Consistent Pressure Sample_Application->Pressure Acquire_Spectrum Record Sample Spectrum (e.g., 32 scans) Pressure->Acquire_Spectrum Fourier_Transform Fourier Transform of Interferogram Acquire_Spectrum->Fourier_Transform Final_Spectrum Generate Absorbance/ Transmittance Spectrum Fourier_Transform->Final_Spectrum Analysis Peak Identification & Interpretation Final_Spectrum->Analysis

Caption: Experimental workflow for FT-IR analysis using an ATR accessory.

FT-IR Data and Interpretation

The FT-IR spectrum of 2-Methyl-5-nitro-N-phenylbenzamide will exhibit characteristic absorption bands corresponding to its various functional groups. The presence of nitro and amide functional groups in the crystal structure has been confirmed by FT-IR spectral characterization. [6]

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3300 N-H Stretch Secondary Amide
3100-3000 C-H Stretch Aromatic
~2950 C-H Stretch Methyl
~1660 C=O Stretch (Amide I) Secondary Amide
~1540 N-H Bend (Amide II) Secondary Amide
~1520 Asymmetric NO₂ Stretch Nitro Group
1600-1450 C=C Stretch Aromatic Rings
~1350 Symmetric NO₂ Stretch Nitro Group

| ~1240 | C-N Stretch | Amide |

Note: The values in the table are typical for the assigned functional groups and are consistent with the expected spectrum of 2-Methyl-5-nitro-N-phenylbenzamide.

The N-H stretching vibration of the secondary amide is expected to appear as a single, relatively sharp band around 3300 cm⁻¹. The aromatic C-H stretches are typically observed as a group of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group will be found just below 3000 cm⁻¹.

The Amide I band , primarily due to the C=O stretching vibration, is one of the most intense and characteristic peaks in the spectrum, expected around 1660 cm⁻¹. The Amide II band , resulting from a coupling of the N-H in-plane bending and C-N stretching vibrations, is anticipated around 1540 cm⁻¹.

The presence of the nitro group is definitively confirmed by two strong absorption bands: the asymmetric stretch around 1520 cm⁻¹ and the symmetric stretch around 1350 cm⁻¹. The aromatic C=C stretching vibrations give rise to a series of bands in the 1600-1450 cm⁻¹ region.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorbance (λₘₐₓ) are characteristic of the chromophores present.

Experimental Protocol
  • Instrument Preparation: A dual-beam UV-Vis spectrophotometer is turned on and the lamps (deuterium for UV, tungsten for visible) are allowed to warm up and stabilize.

  • Solvent Selection: A suitable solvent that dissolves the compound and is transparent in the wavelength range of interest is chosen. Ethanol or methanol are common choices for aromatic compounds.

  • Sample Preparation: A stock solution of 2-Methyl-5-nitro-N-phenylbenzamide is prepared by accurately weighing a small amount of the compound and dissolving it in a known volume of the chosen solvent. A dilute solution for analysis is then prepared from the stock solution.

  • Baseline Correction: The spectrophotometer is blanked using a cuvette filled with the pure solvent to establish a zero-absorbance baseline across the entire wavelength range.

  • Data Acquisition: The cuvette containing the sample solution is placed in the sample beam path, and the absorbance spectrum is recorded over a specified wavelength range (e.g., 200-800 nm).

UV-Vis Data and Interpretation

The UV-Vis spectrum of 2-Methyl-5-nitro-N-phenylbenzamide is characterized by electronic transitions within the aromatic rings and the nitro and benzamide chromophores. The UV-Visible spectrum analysis of this compound indicates a cut-off wavelength of 278 nm. [6]This suggests that the compound is transparent at wavelengths longer than this in the near-UV and visible regions.

ParameterValueReference
Cut-off Wavelength (λ_c)278 nm[6]
SolventDMSO[6]

The observed absorption bands are due to π → π* and n → π* electronic transitions. The benzoyl and the nitrophenyl moieties are the primary chromophores. The presence of the nitro group, a strong electron-withdrawing group, and the amide linkage, which can participate in conjugation, significantly influences the positions and intensities of the absorption maxima. The cut-off wavelength at 278 nm likely corresponds to the onset of strong π → π* transitions within the conjugated system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of magnetically active nuclei, primarily ¹H (protons) and ¹³C.

Experimental Protocol
  • Sample Preparation:

    • ¹H NMR: Approximately 5-10 mg of 2-Methyl-5-nitro-N-phenylbenzamide is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

    • ¹³C NMR: A more concentrated solution is typically required, around 20-50 mg in the same volume of deuterated solvent.

  • Internal Standard: A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solution to provide a reference signal at 0 ppm.

  • Transfer to NMR Tube: The solution is transferred to a 5 mm NMR tube.

  • Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is then locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity.

  • Data Acquisition:

    • ¹H NMR: A standard one-pulse experiment is performed. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

    • ¹³C NMR: A proton-decoupled experiment is typically run to simplify the spectrum to a series of singlets, one for each unique carbon atom. A larger number of scans is required due to the low natural abundance of ¹³C.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Processing & Analysis Dissolve Dissolve Sample in Deuterated Solvent Add_TMS Add Internal Standard (TMS) Dissolve->Add_TMS Transfer Transfer to NMR Tube Add_TMS->Transfer Insert_Sample Insert Sample into Spectrometer Transfer->Insert_Sample Lock_Shim Lock and Shim Insert_Sample->Lock_Shim Acquire_FID Acquire Free Induction Decay (FID) Lock_Shim->Acquire_FID Fourier_Transform Fourier Transform Acquire_FID->Fourier_Transform Phase_Baseline Phase and Baseline Correction Fourier_Transform->Phase_Baseline Calibrate_Integrate Calibrate, Integrate (1H), and Assign Peaks Phase_Baseline->Calibrate_Integrate

Caption: General workflow for NMR spectroscopic analysis.

¹H NMR Data and Interpretation

The ¹H NMR spectrum of 2-Methyl-5-nitro-N-phenylbenzamide provides a wealth of structural information. The chemical shifts, multiplicities, and integration values of the signals allow for the assignment of each proton in the molecule. The spectrum was recorded to confirm the chemical structure of the compound. [6]

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~10.0 Singlet 1H N-H (Amide)
8.0-8.2 Multiplet 3H Aromatic Protons
7.4-7.6 Multiplet 5H Aromatic Protons

| ~2.4 | Singlet | 3H | -CH₃ |

Note: The chemical shifts are approximate and based on typical values for similar structures in a solvent like DMSO-d₆. The exact values can be found in the cited literature.

The amide proton (N-H) is expected to appear as a singlet far downfield, typically around 10 ppm in DMSO-d₆, due to deshielding and hydrogen bonding. The aromatic protons will resonate in the range of 7.4-8.2 ppm. The protons on the nitro-substituted ring will be more deshielded (further downfield) than those on the unsubstituted phenyl ring due to the electron-withdrawing effect of the nitro group. The specific multiplicities (singlet, doublet, triplet, etc.) will depend on the coupling with neighboring protons. The methyl group protons (-CH₃) will appear as a singlet in the upfield region, around 2.4 ppm.

¹³C NMR Data and Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In a proton-decoupled spectrum, each unique carbon atom gives rise to a single peak. The spectrum was recorded to confirm the chemical structure of the compound. [6]

Chemical Shift (δ, ppm) Assignment
~165 C=O (Amide Carbonyl)
140-150 Aromatic Carbons (C-NO₂, C-N)
120-135 Aromatic Carbons

| ~18 | -CH₃ |

Note: These are predicted chemical shift ranges based on the structure.

The amide carbonyl carbon is expected to be the most downfield signal, around 165 ppm. The aromatic carbons will resonate in the 120-150 ppm range. The carbons directly attached to the electron-withdrawing nitro group and the nitrogen of the amide will be further downfield. The methyl carbon will be the most upfield signal, appearing around 18 ppm.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating profile of 2-Methyl-5-nitro-N-phenylbenzamide. The FT-IR spectrum confirms the presence of the key amide and nitro functional groups. The UV-Vis spectrum elucidates the electronic properties of the conjugated system. Finally, the ¹H and ¹³C NMR spectra offer a detailed map of the proton and carbon framework, confirming the connectivity and overall structure of the molecule. The methodologies described herein represent standard, reliable protocols for the spectroscopic characterization of such compounds, ensuring data integrity and reproducibility. This guide serves as a valuable resource for researchers and professionals engaged in the synthesis, analysis, and application of this important chemical intermediate.

References

  • PubChem. N-(2-Methyl-5-nitrophenyl)benzamide. [Link]

  • NextSDS. N-(2-METHYL-5-NITROPHENYL)BENZAMIDE — Chemical Substance Information. [Link]

  • Manivannan, S., et al. (2021). Synthesis, spectroscopic analysis and DFT studies of N-(2-methyl-5-nitro-phenyl)benzamide organic single crystal. Journal of Molecular Structure, 1246, 131172. [Link]

  • No-IP. N-(2-Methyl-5-Nitrophenyl)Benzamide: A Versatile Research Compound. [Link]

  • Chemistry LibreTexts. 7: FT-IR Spectroscopy (Experiment). [Link]

  • American Chemical Society. NMR Guidelines for ACS Journals. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link]

  • MDPI. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. [Link]

Sources

Exploratory

Synthesis and Optimization of 2-Methyl-5-nitro-N-phenylbenzamide Derivatives: A Versatile Scaffold in Medicinal Chemistry

Mechanistic Rationale and Scaffold Significance The 2-methyl-5-nitro-N-phenylbenzamide scaffold is a highly versatile intermediate in modern medicinal chemistry, serving as the structural foundation for[1],[2] and[3],[4]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale and Scaffold Significance

The 2-methyl-5-nitro-N-phenylbenzamide scaffold is a highly versatile intermediate in modern medicinal chemistry, serving as the structural foundation for[1],[2] and[3],[4].

The causality behind the selection of this specific chemotype lies in its dual functional nature:

  • Conformational Locking: The ortho-methyl group provides critical steric hindrance, restricting the rotation of the amide bond. This forces the molecule into a specific bioactive conformation required for deep binding within hydrophobic protein pockets (such as the dimer-dimer interface of the HBV core protein)[5],[6].

  • Late-Stage Diversification: The meta-nitro group acts as a robust, masked amine. It survives the harsh conditions of early-stage coupling reactions and can be selectively reduced later in the synthetic sequence. This enables the divergent synthesis of highly active thioureidobenzamides, piperazine-thioureidobenzamides, and reverse amides[5],[3],[7].

Core Synthetic Workflow and Causality

The synthesis of 2-methyl-5-nitro-N-phenylbenzamide derivatives follows a highly convergent, four-step primary workflow. The process relies on electrophilic aromatic substitution followed by nucleophilic acyl substitution.

SynthWorkflow A 2-Methylbenzoic Acid B 2-Methyl-5-nitrobenzoic Acid A->B HNO3, H2SO4 C 2-Methyl-5-nitrobenzoyl Chloride B->C SOCl2, DMF D 2-Methyl-5-nitro-N- phenylbenzamide C->D Aniline, Et3N E 5-Amino-2-methyl-N- phenylbenzamide D->E H2, Pd/C F Thiourea Derivatives (Active APIs) E->F Isothiocyanates

Synthetic workflow for 2-methyl-5-nitro-N-phenylbenzamide derivatives.

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. By monitoring specific physical and chemical phase changes, researchers can confirm reaction progression without immediate chromatographic analysis.

Electrophilic Aromatic Nitration

Objective: Regioselective nitration of 2-methylbenzoic acid (o-toluic acid)[8].

  • Causality: The methyl group is an ortho/para director, while the carboxylic acid is a meta director. Their synergistic directing effects exclusively drive the nitronium ion ( NO2+​ ) to the 5-position.

  • Protocol:

    • Dissolve 1.0 eq of 2-methylbenzoic acid in concentrated H2​SO4​ at 0 °C.

    • Add a pre-mixed solution of KNO3​ (1.2 eq) in concentrated H2​SO4​ dropwise over 1 hour to maintain the temperature below 5 °C.

    • Self-Validation: The reaction mixture will transition from a clear solution to a deep yellow viscous fluid.

    • Pour the mixture over crushed ice. Validation Endpoint: The sudden precipitation of a pale-yellow solid confirms the formation of 2-methyl-5-nitrobenzoic acid. Filter and wash with cold water until the filtrate is pH neutral[8].

Acyl Chlorination via Vilsmeier-Haack Intermediate

Objective: Activation of the carboxylic acid for nucleophilic attack[5],[9].

  • Causality: Thionyl chloride ( SOCl2​ ) alone is kinetically slow. The addition of catalytic N,N-dimethylformamide (DMF) generates the highly electrophilic Vilsmeier-Haack reagent, which rapidly converts the acid to the acyl chloride.

  • Protocol:

    • Suspend 2-methyl-5-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add SOCl2​ (2.0 eq) followed by 2-3 drops of anhydrous DMF.

    • Reflux the mixture at 45 °C for 2 hours.

    • Self-Validation: The initial opaque suspension will gradually clear into a homogeneous, transparent solution as the insoluble acid is converted into the highly soluble acyl chloride. The cessation of HCl and SO2​ gas evolution marks reaction completion[5],[9].

    • Concentrate under reduced pressure to yield the crude 2-methyl-5-nitrobenzoyl chloride.

Nucleophilic Acyl Substitution (Amidation)

Objective: Coupling the activated acyl chloride with an aniline derivative[5],[3].

  • Causality: Triethylamine ( Et3​N ) is utilized as an acid scavenger. It neutralizes the HCl byproduct, preventing the protonation of the nucleophilic aniline, which would otherwise halt the reaction.

  • Protocol:

    • Dissolve the chosen aniline (1.0 eq) and Et3​N (2.0 eq) in anhydrous THF or DCM at 0 °C.

    • Dropwise add a solution of 2-methyl-5-nitrobenzoyl chloride (1.1 eq) in THF.

    • Warm to room temperature and stir for 4 hours.

    • Self-Validation: The formation of a dense white precipitate (triethylammonium chloride salts) within the organic solvent serves as an immediate visual indicator of successful amide bond formation[5].

    • Quench with water, extract with ethyl acetate, and purify via recrystallization.

Nitro Reduction and Late-Stage Diversification

Objective: Unmasking the amine for final API synthesis[5],[3].

  • Protocol: The 2-methyl-5-nitro-N-phenylbenzamide is dissolved in methanol and subjected to catalytic hydrogenation ( H2​ gas, 10% Pd/C) at room temperature.

  • Self-Validation: The consumption of H2​ gas (monitored via a balloon or pressure gauge) ceases when the reduction to 5-amino-2-methyl-N-phenylbenzamide is complete. This amine is subsequently reacted with various isothiocyanates to yield potent thioureidobenzamide HBV CAMs[1],[2].

Structure-Activity Relationship (SAR) and Quantitative Data

Extensive multidimensional optimization of the 2-methyl-5-nitrobenzamide scaffold has yielded compounds with exceptional pharmacological profiles. By modifying the solvent-exposed region (R1) and the tolerant region (R2), researchers have drastically improved antiviral potency and reduced cytotoxicity[1],[7],[6].

Table 1: SAR of 2-Methyl-5-nitrobenzamide Derivatives in HBV Capsid Assembly Modulation

CompoundR1 (Solvent-Exposed Region)R2 (Tolerant Region)EC₅₀ (μM, HepAD38)CC₅₀ (μM)Reference
NVR 3-778 (Lead)Sulfonamide4-Fluorophenyl0.35>50[1],[2]
5a SulfonamideCyclopentyl1.72>50[1]
5c CyclopentamineCyclopentyl0.11>50[1]
17i Thiourea4-Fluoro-3-methylphenyl0.01226.56[1],[2]
35a Piperazine-thiourea4-Fluoro-3-methylphenyl0.020>100[7],[6]

Data Interpretation: Replacing the sulfonamide group of the lead compound NVR 3-778 with a thiourea group (Compound 17i ) enhances hydrogen bonding with the viral capsid protein, increasing potency by nearly 30-fold[1],[2]. Further modification into a piperazine-thiourea (Compound 35a ) resolves the cytotoxicity issues of 17i while maintaining single-digit nanomolar efficacy[7],[6].

Target Pathways: HBV Capsid Assembly Modulation

The primary mechanism of action for these 2-methyl-5-nitrobenzamide derivatives involves the disruption of the Hepatitis B Virus replication cycle. The compounds act as Capsid Assembly Modulators (CAMs) by binding directly to the hydrophobic pocket at the dimer-dimer interface of the HBV core protein (Cp)[5],[2].

Pathway A HBV Core Protein (Cp) Dimers B Spontaneous Assembly A->B D 2-Methyl-5-nitrobenzamide Derivatives (CAMs) A->D Binding to Cp dimer-dimer interface C Normal Infectious Capsid B->C E Aberrant Non-infectious Polymerization D->E Accelerates assembly kinetics F Inhibition of pgRNA Encapsidation E->F Prevents viral replication

Mechanism of HBV capsid assembly modulation by benzamide derivatives.

By occupying this interface, the derivatives kinetically accelerate the assembly process, forcing the core proteins to polymerize into aberrant, non-infectious structures devoid of the viral pregenomic RNA (pgRNA). This effectively halts viral replication[1],[10].

References

  • Wang, M., et al. (2023). "Design, Synthesis, and Biological Evaluation of Novel Thioureidobenzamide (TBA) Derivatives as HBV Capsid Assembly Modulators." Journal of Medicinal Chemistry.[Link]

  • DiMauro, E. F., et al. (2008). "Structure-Guided Design of Aminopyrimidine Amides as Potent, Selective Inhibitors of Lymphocyte Specific Kinase: Synthesis, Structure–Activity Relationships, and Inhibition of in Vivo T Cell Activation." Journal of Medicinal Chemistry.[Link]

  • Liang, M., et al. (2025). "Multisite Occupancy and Multidimensional Optimization: Design and Evaluation of Piperazine-Thioureidobenzamide Derivatives as Potent HBV Capsid Assembly Modulators." Journal of Medicinal Chemistry.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Methyl-5-nitro-N-phenylbenzamide as a Privileged Scaffold in Medicinal Chemistry

Executive Summary In modern medicinal chemistry, the strategic selection of building blocks dictates the success of lead optimization. 2-Methyl-5-nitro-N-phenylbenzamide (CAS: 599171-08-1)[1] has emerged as a highly vers...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of building blocks dictates the success of lead optimization. 2-Methyl-5-nitro-N-phenylbenzamide (CAS: 599171-08-1)[1] has emerged as a highly versatile, privileged intermediate. Its structural geometry—featuring a sterically constrained ortho-methyl group and a meta-directing amide—provides an ideal vector for projecting pharmacophores into deep hydrophobic receptor pockets.

The primary application of this compound is its use as a precursor for synthesizing 5-amino-2-methyl-N-phenylbenzamide (CAS: 1292057-62-5)[2]. This amine is the critical foundational scaffold for two major classes of targeted therapeutics:

  • Smoothened (SMO) Antagonists: Acylthiourea, acylurea, and acylguanidine derivatives that potently inhibit the Hedgehog (Hh) signaling pathway, offering therapeutic avenues for basal cell carcinoma and medulloblastoma[3][4].

  • Hepatitis B Virus (HBV) Capsid Assembly Modulators (CAMs): Thioureidobenzamide derivatives that disrupt viral replication[5][6].

This application note details the mechanistic rationale, synthetic workflows, and biological evaluation protocols for utilizing 2-Methyl-5-nitro-N-phenylbenzamide in drug discovery.

Mechanistic Causality: Why This Scaffold?

The design of small-molecule inhibitors often relies on mimicking the binding modes of natural ligands or established tool compounds. In the case of the Hedgehog pathway, the natural teratogen cyclopamine binds to the transmembrane domain of the SMO receptor[7].

When researchers sought to design non-steroidal SMO antagonists, the 2-methyl-N-phenylbenzamide core was selected because the torsional angle induced by the ortho-methyl group forces the aromatic rings into a non-coplanar conformation. This specific 3D architecture perfectly mimics the spatial occupancy of the BODIPY-cyclopamine binding site on human SMO[4]. The 5-nitro group acts as a "masked" amine, allowing chemists to perform harsh coupling reactions on the benzamide core before reducing the nitro group for late-stage diversification into acylthioureas or acylguanidines.

Hh_Pathway Shh Hedgehog Ligand (Shh) PTCH1 Patched 1 (PTCH1) Shh->PTCH1 Binds & Inhibits SMO Smoothened (SMO) PTCH1->SMO Inhibits (in absence of Shh) GLI GLI Transcription Factors SMO->GLI Activates Target Target Gene Expression (Tumorigenesis) GLI->Target Translocates to Nucleus Drug Acylguanidine Derivatives (from 599171-08-1) Drug->SMO Antagonizes (BODIPY site)

Caption: Mechanism of Action: Inhibition of the Hedgehog signaling pathway via SMO antagonism.

Synthetic Application: Developing SMO Antagonists

To convert the inactive building block into a nanomolar-potency SMO antagonist, a highly controlled synthetic pipeline is required. The conversion of the acylthiourea to an acylguanidine is a critical optimization step; it replaces the metabolically labile and poorly soluble thiourea with a basic guanidine, drastically improving the pharmacokinetic (ADME) profile and cellular permeability[4][8].

Synthetic_Workflow Nitro 2-Methyl-5-nitro- N-phenylbenzamide (CAS: 599171-08-1) Reduction Catalytic Hydrogenation (Pd/C, H2) Nitro->Reduction Amine 5-Amino-2-methyl- N-phenylbenzamide (CAS: 1292057-62-5) Reduction->Amine Coupling Thioacylation & Guanidinylation Amine->Coupling API Acylguanidine Derivatives (SMO Antagonists) Coupling->API

Caption: Synthetic pipeline from 2-Methyl-5-nitro-N-phenylbenzamide to active SMO antagonists.

Protocol 1: Synthesis of 5-Amino-2-methyl-N-phenylbenzamide

Causality Note: The reduction of the nitro group must be performed under mild conditions to prevent the cleavage of the sensitive benzamide bond. A mixed solvent system (EtOAc/MeOH) is utilized because EtOAc ensures complete dissolution of the highly crystalline nitro-aromatic starting material, while MeOH facilitates rapid proton transfer at the palladium surface[9].

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask equipped with a magnetic stir bar with 2-Methyl-5-nitro-N-phenylbenzamide (1.0 eq, ~5 mmol).

  • Solvent Addition: Dissolve the substrate in a 4:1 mixture of Ethyl Acetate (EtOAc) and Methanol (MeOH) (0.1 M concentration).

  • Catalyst Loading: Carefully add 10% Pd/C (10 wt% relative to the substrate). Safety: Pd/C is pyrophoric when dry; add under an argon blanket.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas ( H2​ ) three times. Maintain the reaction under an H2​ balloon at room temperature.

  • Self-Validation (Monitoring): Stir for 12–24 hours. Monitor reaction completion via TLC (Hexanes/EtOAc 1:1) and LC-MS. The disappearance of the UV-active nitro peak and the emergence of the highly polar amine peak ( [M+H]+=227.1 ) confirms completion.

  • Workup: Filter the heterogeneous mixture through a pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with EtOAc.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 5-amino-2-methyl-N-phenylbenzamide as an off-white solid. Use directly in the next step without further purification to prevent oxidative degradation of the aniline.

Protocol 2: Synthesis of Acylguanidine SMO Antagonists

Causality Note: Direct synthesis of acylguanidines from anilines is low-yielding. Therefore, the aniline is first converted to an acylthiourea using an isothiocyanate. The thiocarbonyl is then activated by a thiophilic metal (e.g., HgCl2​ ) or coupling agent (EDCI) to facilitate the displacement of sulfur by hexamethyldisilazane (HMDS), yielding the acylguanidine[4].

Step-by-Step Methodology:

  • Thioacylation: Dissolve 5-amino-2-methyl-N-phenylbenzamide (1.0 eq) in anhydrous THF. Add the corresponding acyl isothiocyanate (1.1 eq) dropwise at 0 °C. Stir at room temperature for 4 hours.

  • Isolation of Intermediate: Concentrate the mixture and purify via flash chromatography to isolate the acylthiourea intermediate (e.g., MRT-10 analog).

  • Guanidinylation: Dissolve the acylthiourea (1.0 eq) in anhydrous DMF. Add HMDS (5.0 eq) and EDCI (2.0 eq) or HgCl2​ (1.5 eq).

  • Heating: Stir the mixture at 60 °C for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with Dichloromethane (DCM), dry over Na2​SO4​ , and concentrate. Purify via preparative HPLC to yield the pure acylguanidine.

Quantitative Data Summaries

The derivatives synthesized from the 2-Methyl-5-nitro-N-phenylbenzamide scaffold demonstrate exceptional biological activity across multiple therapeutic domains.

Table 1: Inhibitory Activity of Scaffold Derivatives on Hh Signaling

Data reflects the inhibition of the Hh signaling pathway in Shh-light 2 cell luciferase assays and BODIPY-cyclopamine displacement[3][4][7].

Compound DesignationScaffold ModificationTargetIC50 (Shh-light 2 cells)Note
Cyclopamine Natural Product (Control)SMO~0.30 μMPoor oral bioavailability
MRT-10 AcylthioureaSMO0.64 μMInitial hit; poor solubility
MRT-14 AcylureaSMO0.16 μMImproved target engagement
MRT-83 AcylguanidineSMO0.29 μMOptimal ADME & in vivo efficacy
Table 2: Antiviral Activity of Thioureidobenzamide Derivatives (HBV CAMs)

Data reflects the inhibition of HBV DNA replication in HepAD38 cells[5][6].

CompoundStructural ClassEC50 (HepAD38)CC50 (Cytotoxicity)Selectivity Index (SI)
NVR 3-778 Sulfonamide (Control)0.35 μM>50 μM>142
Compound 17i Thioureidobenzamide0.012 μM26.56 μM2213
Compound 35a Piperazine-thioureidobenzamide0.020 μM>100 μM>5000

Biological Evaluation: HBV Capsid Assembly Modulator Assay

For researchers utilizing this scaffold to develop HBV CAMs, validating the antiviral efficacy requires a robust cell-based assay.

Protocol 3: Anti-HBV DNA Replication Assay in HepAD38 Cells

Causality Note: HepAD38 cells are utilized because they contain the HBV genome under the control of a tetracycline-repressible promoter. Removing tetracycline triggers viral replication, providing a highly controlled, self-validating system to test the capsid assembly modulators[5][6].

Step-by-Step Methodology:

  • Cell Culture: Maintain HepAD38 cells in DMEM/F12 medium supplemented with 10% FBS, 50 μg/mL penicillin/streptomycin, 400 μg/mL G418, and 0.3 μg/mL tetracycline (to suppress replication) at 37 °C in 5% CO2​ .

  • Induction: To initiate the assay, wash the cells three times with PBS to remove tetracycline. Seed the cells in 96-well plates at a density of 5×104 cells/well in tetracycline-free medium.

  • Compound Treatment: Prepare serial dilutions of the synthesized thioureidobenzamide derivatives (e.g., Compound 17i or 35a) in DMSO. Add to the wells to achieve final concentrations ranging from 0.001 μM to 10 μM (final DMSO concentration ≤0.5% ). Include Entecavir (ETV) and NVR 3-778 as positive controls.

  • Incubation: Incubate the plates for 4 days.

  • DNA Extraction & qPCR: Lyse the cells and extract intracellular core-associated HBV DNA using a viral DNA extraction kit. Quantify the HBV DNA copy number using real-time quantitative PCR (qPCR) with specific HBV primers.

  • Data Analysis: Calculate the EC50​ (concentration reducing HBV DNA by 50%) using non-linear regression analysis. Concurrently, measure cell viability using a standard CCK-8 assay to determine the CC50​ (50% cytotoxic concentration) and establish the Selectivity Index ( SI=CC50​/EC50​ ).

References

  • ACS Publications. Design, Synthesis, and Biological Evaluation of Novel Thioureidobenzamide (TBA) Derivatives as HBV Capsid Assembly Modulators. Journal of Medicinal Chemistry. Retrieved from[Link]

  • ACS Publications. Multisite Occupancy and Multidimensional Optimization: Design and Evaluation of Piperazine-Thioureidobenzamide Derivatives as Potent HBV Capsid Assembly Modulators. Journal of Medicinal Chemistry. Retrieved from[Link]

  • Google Patents. US7754717B2 - Bis-aryl amide compounds and methods of use.
  • PubMed (NIH). Acylthiourea, Acylurea, and Acylguanidine Derivatives With Potent Hedgehog Inhibiting Activity. Journal of Medicinal Chemistry. Retrieved from[Link]

  • ACS Publications. Acylthiourea, Acylurea, and Acylguanidine Derivatives with Potent Hedgehog Inhibiting Activity. Journal of Medicinal Chemistry. Retrieved from[Link]

  • MDPI. Targeting the Oncoprotein Smoothened by Small Molecules: Focus on Novel Acylguanidine Derivatives as Potent Smoothened Inhibitors. Retrieved from[Link]

  • ResearchGate. Hedgehog pathway inhibitors of the acylthiourea and acylguanidine class show antitumor activity on colon cancer in vitro and in vivo. Retrieved from[Link]

  • Molaid. 5-amino-2-methyl-N-phenylbenzamide - CAS 1292057-62-5. Retrieved from[Link]

Sources

Application

Application Note: Synthesis of High-Fastness Azo Dyes via 2-Methyl-5-nitro-N-phenylbenzamide

Introduction & Mechanistic Rationale 2-Methyl-5-nitro-N-phenylbenzamide is a highly versatile synthetic intermediate, primarily utilized in the development of advanced azo dyes and targeted therapeutic scaffolds[1]. From...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

2-Methyl-5-nitro-N-phenylbenzamide is a highly versatile synthetic intermediate, primarily utilized in the development of advanced azo dyes and targeted therapeutic scaffolds[1]. From a structural perspective, the incorporation of a benzamide linkage (-CONH-) into an azo dye scaffold significantly enhances the molecule's application properties.

As a Senior Application Scientist, it is critical to understand why this specific intermediate is chosen over simpler anilines. The amide group acts as a robust hydrogen-bond donor and acceptor, facilitating strong intermolecular interactions with polar textile fibers (e.g., polyamides and cellulose). This structural rigidity translates to superior wash and light fastness. Furthermore, the ortho-methyl group introduces precise steric tuning, which influences the coplanarity of the final dye system, often resulting in desirable hypsochromic shifts and increased molar absorptivity.

The transformation of this intermediate into a functional azo dye requires a rigorous three-stage workflow: selective reduction of the nitro group, low-temperature diazotization, and pH-controlled electrophilic aromatic coupling.

Experimental Workflow & Pathway Visualization

Pathway N1 2-Methyl-5-nitro- N-phenylbenzamide N2 5-Amino-2-methyl- N-phenylbenzamide N1->N2 Catalytic Hydrogenation (H2, Pd/C, EtOH) N3 Diazonium Salt Intermediate N2->N3 Diazotization (NaNO2, HCl, 0-5°C) N4 Azo Dye (Coupled Product) N3->N4 Electrophilic Coupling (2-Naphthol, pH 9-10)

Figure 1: Three-stage azo dye synthesis from 2-Methyl-5-nitro-N-phenylbenzamide.

Step-by-Step Protocols

The following protocols are designed as self-validating systems, incorporating critical in-process checks to ensure high yield and purity.

Phase 1: Catalytic Reduction to 5-Amino-2-methyl-N-phenylbenzamide

Causality Insight: While dissolving metal reductions (e.g., Fe/HCl) are common, we utilize Palladium on Carbon (Pd/C) catalytic hydrogenation. This choice mitigates the risk of acid-catalyzed amide bond hydrolysis, ensuring the structural integrity of the benzamide backbone remains intact[1].

  • Preparation: Dissolve 2-Methyl-5-nitro-N-phenylbenzamide (10.0 g, 39.0 mmol) in 150 mL of absolute ethanol in a high-pressure reaction flask.

  • Catalyst Addition: Carefully add 1.0 g of 10% Pd/C under a continuous stream of nitrogen to prevent auto-ignition of the dry catalyst.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (3 cycles). Maintain the reaction under a hydrogen atmosphere (1-2 atm) at room temperature for 4-6 hours.

  • In-Process Validation: Monitor the reduction via TLC (Ethyl Acetate:Hexane, 1:1). The reaction is complete when the UV-active nitro compound spot disappears, replaced by a highly polar, ninhydrin-positive amine spot.

  • Workup & Isolation: Filter the suspension through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with 50 mL of warm ethanol. Concentrate the filtrate under reduced pressure to afford the amine intermediate as a pale solid.

Phase 2: Diazotization of the Amine

Causality Insight: The generation of the diazonium salt is highly exothermic and thermodynamically unstable. Strict thermal control (<5 °C) is mandatory to prevent the degradation of the diazonium intermediate into unwanted phenolic byproducts[2].

  • Amine Solubilization: Suspend 5-amino-2-methyl-N-phenylbenzamide (5.0 g, 22.1 mmol) in 50 mL of distilled water. Add 6.0 mL of concentrated hydrochloric acid (37%) and stir vigorously until a clear solution of the amine hydrochloride salt forms.

  • Thermal Control: Submerge the reaction vessel in an ice-salt bath to bring the internal temperature to 0-5 °C.

  • Nitrosation: Dissolve sodium nitrite (1.68 g, 24.3 mmol) in 10 mL of cold water. Add this solution dropwise to the amine solution over 15 minutes. Ensure the internal temperature never exceeds 5 °C during the addition.

  • In-Process Validation (Quenching): Stir for an additional 30 minutes. Test for excess nitrous acid using starch-iodide paper (an immediate blue-black color indicates a positive result). Add small, incremental amounts of sulfamic acid (or urea) until the starch-iodide test is negative. Failure to quench excess nitrite will lead to oxidative side reactions during the coupling phase.

Phase 3: Azo Coupling with 2-Naphthol

Causality Insight: 2-Naphthol requires an alkaline environment (pH 9-10) to deprotonate into the highly nucleophilic naphthoxide ion. This directs the incoming diazonium electrophile exclusively to the alpha position (C1), ensuring regioselective dye formation.

  • Coupling Component Preparation: In a separate 250 mL flask, dissolve 2-Naphthol (3.19 g, 22.1 mmol) in 40 mL of 10% aqueous sodium hydroxide. Cool the resulting naphthoxide solution to 0-5 °C.

  • Electrophilic Substitution: Slowly pour the cold diazonium salt solution into the vigorously stirred 2-naphthol solution. Maintain the pH between 9 and 10 by adding additional 10% NaOH if necessary.

  • Maturation: A deep red/orange precipitate of the azo dye will form instantaneously. Allow the mixture to stir for 1-2 hours at room temperature to ensure complete coupling.

  • Isolation: Filter the precipitated dye under vacuum. Wash the filter cake extensively with cold distilled water until the filtrate runs neutral (pH 7). Dry the final product in a vacuum oven at 60 °C overnight.

Quantitative Data & Analytical Summaries

The table below summarizes the expected quantitative outcomes and the analytical markers used to validate each stage of the synthesis.

Synthesis StageTarget Compound / IntermediateReaction ClassificationTypical Yield (%)Key Analytical Marker
Stage 1 5-Amino-2-methyl-N-phenylbenzamideCatalytic Hydrogenation92 - 95LC-MS: [M+H]⁺ = 227.1 m/z
Stage 2 Diazonium Chloride IntermediateElectrophilic NitrosationQuantitative (in situ)Starch-Iodide Test (Positive)
Stage 3 5-((2-Hydroxynaphthalen-1-yl)diazenyl)-2-methyl-N-phenylbenzamideElectrophilic Aromatic Substitution85 - 88UV-Vis: λmax ~490-510 nm

Sources

Method

Application Note: Protocol for 2-Methyl-5-nitro-N-phenylbenzamide Purification by Recrystallization

Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale 2-Methyl-5-nitro-N-phenylbenzamide (CAS: 599171-08-1)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

2-Methyl-5-nitro-N-phenylbenzamide (CAS: 599171-08-1) is a critical synthetic intermediate frequently utilized in the development of targeted therapeutics, including kinase inhibitors and anti-parasitic agents. During its synthesis—typically via the amidation of 2-methyl-5-nitrobenzoyl chloride with aniline—several impurities are generated. These include unreacted aniline, hydrolyzed 2-methyl-5-nitrobenzoic acid, and positional isomers. If not rigorously removed, these impurities can poison transition-metal catalysts in downstream cross-coupling reactions or cause false positives in high-throughput biological assays.

To achieve >99.5% purity, we employ a binary solvent recrystallization strategy utilizing an Ethanol/Water system.

The Causality of Solvent Selection

Recrystallization is fundamentally a thermodynamic purification method driven by temperature-dependent solubility differentials.

  • The Primary Solvent (Ethanol): Benzamide derivatives exhibit highly temperature-dependent solubility in short-chain alcohols[1]. At 75°C, ethanol provides sufficient solvation power to disrupt the strong intermolecular hydrogen-bonding network of the benzamide lattice, dissolving the crude material entirely.

  • The Anti-Solvent (Water): The addition of water drastically increases the dielectric constant of the medium. Because 2-Methyl-5-nitro-N-phenylbenzamide lacks ionizable protons at neutral pH, its solubility drops precipitously in aqueous environments. This forces the hydrophobic product to precipitate[2]. Conversely, polar impurities (such as unreacted 2-methyl-5-nitrobenzoic acid) and small organic byproducts remain solvated in the aqueous-ethanolic mother liquor[3].

Quantitative Data & Self-Validating Metrics

To ensure this protocol acts as a self-validating system, researchers must benchmark their process against the expected solubility behaviors and quality control metrics outlined below.

Table 1: Solubility Profile & Thermodynamic Rationale

Solvent SystemTemperatureSolubilityMechanistic Rationale
Ethanol (Absolute) 25°CLowInsufficient thermal energy to break the crystal lattice.
Ethanol (Absolute) 75°CHighThermal disruption of lattice; strong H-bonding with solvent.
Water 75°CInsolubleHigh polarity forces hydrophobic aggregation of the phenyl rings.
Ethanol/Water (1:1.5) 5°CVery LowSynergistic anti-solvent effect maximizes supersaturation and yield.

Table 2: Quality Control & Expected Yield Metrics

ParameterPre-Crystallization (Crude)Post-CrystallizationAnalytical Method
Appearance Yellowish-brown powderPale yellow crystalline solidVisual Inspection
Purity 85.0% - 90.0%> 99.5%HPLC (UV 254 nm)
Residual Aniline > 2.0%< 0.1%GC-MS / HPLC
Yield N/A80% - 85%Gravimetric

Recrystallization Workflow

The following diagram illustrates the logical progression of the purification workflow, highlighting the physical state transitions at each stage.

RecrystallizationWorkflow Step1 1. Crude Material 2-Methyl-5-nitro-N-phenylbenzamide Step2 2. Primary Dissolution Suspend in Ethanol at 75°C Step1->Step2 Add 10 Vol EtOH Step3 3. Hot Filtration Remove insoluble particulates Step2->Step3 Maintain >70°C Step4 4. Anti-Solvent Addition Dropwise addition of hot H2O Step3->Step4 Filtrate recovery Step5 5. Controlled Cooling Nucleation and crystal growth (5°C) Step4->Step5 -10°C / hour Step6 6. Vacuum Filtration Wash with cold EtOH/H2O (1:2) Step5->Step6 Isolate crystals Step7 7. Vacuum Drying 45°C for 24 hours Step6->Step7 Remove mother liquor Step8 8. Pure API Intermediate >99.5% HPLC Purity Step7->Step8 Yield: 80-85%

Workflow for the binary solvent recrystallization of 2-Methyl-5-nitro-N-phenylbenzamide.

Step-by-Step Experimental Protocol

Safety Precautions: Nitroaromatic compounds can be toxic and act as skin sensitizers. Perform all heating and filtration steps inside a certified fume hood. Wear appropriate PPE (nitrile gloves, lab coat, safety goggles).

Step 1: Primary Dissolution
  • Accurately weigh the crude 2-Methyl-5-nitro-N-phenylbenzamide.

  • Transfer the solid to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add 10 mL of absolute ethanol per gram of crude material.

  • Heat the suspension to 75°C–80°C using an oil bath with continuous stirring until complete dissolution is achieved.

  • Causality: Elevated temperature provides the kinetic energy required to disrupt the stable intermolecular hydrogen-bonding network of the crude benzamide lattice, bringing it fully into solution.

Step 2: Hot Filtration (Optional but Recommended)
  • If insoluble mechanical impurities or polymerized byproducts are visible, rapidly filter the hot solution through a pre-warmed Buchner funnel or fluted filter paper into a clean, pre-warmed receiving flask.

  • Causality: Pre-warming the glassware prevents premature, rapid cooling in the funnel stem, which would cause the product to crash out and clog the filter.

Step 3: Anti-Solvent Addition
  • Return the clear filtrate to the heat source and maintain the temperature at 70°C .

  • Using an addition funnel, slowly add 15 mL of hot deionized water (anti-solvent) per gram of starting material, dropwise.

  • Causality: Dropwise addition prevents localized "crash-out" (amorphous precipitation). It ensures the bulk solution gradually reaches a metastable supersaturated state, which is strictly required for highly ordered, high-purity crystal growth.

Step 4: Controlled Cooling
  • Remove the flask from the heat source. Allow it to cool ambiently to room temperature (approx. 20°C) over the course of 2 hours without stirring.

  • Once at room temperature, transfer the flask to an ice-water bath and cool to 5°C for an additional 1 hour .

  • Causality: A slow cooling ramp (approx. -10°C/hour) favors the thermodynamic growth of large, pure crystals. Rapid cooling leads to kinetic trapping, where impurities are encapsulated within the rapidly forming crystal lattice.

Step 5: Isolation and Washing
  • Isolate the resulting crystalline suspension via vacuum filtration using a Buchner funnel.

  • Wash the filter cake with 2 x 5 mL of an ice-cold Ethanol/Water mixture (1:2 v/v) .

  • Causality: The ice-cold wash displaces the residual mother liquor (which contains the solvated impurities like unreacted aniline) without providing enough thermal energy or solvent power to dissolve the purified product.

Step 6: Vacuum Drying
  • Transfer the purified crystals to a pre-weighed watch glass.

  • Dry in a vacuum oven at 45°C for 24 hours (or until a constant mass is achieved).

  • Causality: Vacuum drying removes residual solvents efficiently at lower temperatures, preventing solvent-mediated polymorphic transitions and ensuring an accurate gravimetric yield calculation.

References

  • Ouyang, J., et al. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Journal of Chemical Thermodynamics.[Link]

  • US Patent / ResearchGate (2012). Process for the preparation of 4-iodo-3-nitrobenzamide.[Link]

  • Saeed, S., & Rashid, N. (2010). N-(Diethylcarbamothioyl)-4-nitrobenzamide. Acta Crystallographica Section E: Structure Reports Online.[Link]

Sources

Application

Application Notes &amp; Protocols: The Strategic Use of 2-Methyl-5-nitro-N-phenylbenzamide in the Synthesis of N-Heterocyclic Scaffolds

Prepared by: Gemini, Senior Application Scientist Introduction: Unlocking Heterocyclic Diversity In the landscape of medicinal chemistry and materials science, nitrogen-containing heterocyclic compounds represent a corne...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Unlocking Heterocyclic Diversity

In the landscape of medicinal chemistry and materials science, nitrogen-containing heterocyclic compounds represent a cornerstone of molecular design. Their prevalence in pharmaceuticals, agrochemicals, and functional materials stems from their unique electronic properties and their ability to engage in specific, high-affinity interactions with biological targets. 2-Methyl-5-nitro-N-phenylbenzamide is an exemplary scaffold, engineered with latent functionalities that serve as a powerful linchpin for constructing complex heterocyclic systems.[1] Its utility is primarily anchored in the strategic placement of the ortho-methyl and meta-nitro groups relative to the central benzamide linkage.

The nitro group, an electron-withdrawing moiety, is a versatile synthetic handle, most commonly serving as a precursor to a nucleophilic amino group via reduction.[2][3][4] This transformation is the critical step in a variety of intramolecular cyclization strategies. The ortho-methyl group, while seemingly simple, plays a crucial role in pre-organizing the molecule for cyclization and can itself be a site for further functionalization. This guide provides an in-depth exploration of the primary application of 2-Methyl-5-nitro-N-phenylbenzamide: its conversion to phenanthridinone derivatives through reductive cyclization, a pathway of significant interest in drug discovery.[5]

Core Application: Reductive Cyclization to Phenanthridinones

The most direct and powerful application of 2-Methyl-5-nitro-N-phenylbenzamide is in the synthesis of the phenanthridinone core. This tricyclic aromatic system is a privileged scaffold found in numerous bioactive natural products and synthetic pharmaceuticals.[5] The synthesis leverages a classic and robust strategy: the intramolecular condensation of an amine onto a carbonyl group.

Causality of the Transformation: The logic of this synthesis is a two-stage process. First, the chemically robust and electrophilic nitro group is selectively reduced to a nucleophilic primary amine. This unmasks the reactive functionality precisely where it is needed. In the second stage, the newly formed amine, now positioned perfectly due to the inherent geometry of the benzanilide backbone, undergoes an intramolecular nucleophilic attack on the amide carbonyl carbon. Subsequent dehydration drives the reaction to completion, forming the thermodynamically stable, fully aromatic phenanthridinone ring system.

G A 2-Methyl-5-nitro- N-phenylbenzamide B 2-Methyl-5-amino- N-phenylbenzamide (In situ intermediate) A->B C Cyclized Intermediate B->C Intramolecular Amidation (Heat/Acid) D 3-Methyl-8-nitrophenanthridin-6(5H)-one C->D

Caption: Reductive cyclization workflow of 2-Methyl-5-nitro-N-phenylbenzamide.

Detailed Protocol: Synthesis of 3-Methyl-8-nitrophenanthridin-6(5H)-one

This protocol details the reductive cyclization of 2-Methyl-5-nitro-N-phenylbenzamide using stannous chloride (SnCl₂), a widely used and effective reagent for nitro group reduction in acidic media.

3.1. Materials and Reagents

  • 2-Methyl-5-nitro-N-phenylbenzamide

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (Absolute)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for column chromatography)

  • Hexanes (for chromatography)

3.2. Equipment

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir plate

  • Heating mantle

  • Separatory funnel (250 mL)

  • Büchner funnel and filtration flask

  • Rotary evaporator

  • Glassware for column chromatography

3.3. Step-by-Step Procedure

  • Reaction Setup: In a 100 mL round-bottom flask, suspend 2-Methyl-5-nitro-N-phenylbenzamide (1.0 g, 3.90 mmol) in absolute ethanol (40 mL). Equip the flask with a magnetic stir bar and a reflux condenser.

  • Addition of Reducing Agent: To the stirring suspension, add stannous chloride dihydrate (4.40 g, 19.5 mmol, 5 equivalents). The use of a significant excess ensures the complete reduction of the nitro group.

  • Initiation of Reaction: Slowly add concentrated hydrochloric acid (5 mL) to the mixture. The addition is exothermic and should be done carefully. The mixture will become a clearer solution as the amine salt forms.

  • Reductive Cyclization: Heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle. Maintain a gentle reflux for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.

  • Workup and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing crushed ice (approx. 100 g). Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8. This step is crucial as it deprotonates the product, causing it to precipitate from the aqueous solution.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). The product will move into the organic phase.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. This will separate the desired product from any remaining starting material or side products.

3.4. Data Presentation

Parameter2-Methyl-5-nitro-N-phenylbenzamide3-Methyl-8-nitrophenanthridin-6(5H)-one
Molecular Formula C₁₄H₁₂N₂O₃C₁₄H₁₀N₂O₃
Molecular Weight 256.26 g/mol 254.24 g/mol
Appearance Off-white to yellow solidYellow crystalline solid
Expected Yield N/A65-80%
Purity (Post-Column) >95%>98%

Advanced Insights & Alternative Strategies

While classical reductive cyclization is a robust method, the field of organic synthesis offers a diverse toolkit for such transformations. Understanding these alternatives provides researchers with greater flexibility in planning synthetic routes, especially for complex molecules with sensitive functional groups.

4.1. Divergent Synthesis Pathways

The reduction of nitroarenes can be finely controlled to yield different products. For instance, using milder or specific reagents can halt the reduction at the N-hydroxy or nitroso stage, opening pathways to other heterocyclic families like N-hydroxyindoles.[2][6] This concept of "divergent synthesis" from a single precursor by simply tuning reaction conditions (e.g., temperature, presence of additives like sulfur) is a modern and powerful strategy for building molecular diversity.[2][6]

Sources

Method

Application Note: A Multi-faceted Approach to the Analytical Characterization of 2-Methyl-5-nitro-N-phenylbenzamide

Introduction Purpose and Scope This technical guide provides a comprehensive suite of analytical methodologies for the definitive characterization of 2-Methyl-5-nitro-N-phenylbenzamide. The protocols herein are designed...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Purpose and Scope

This technical guide provides a comprehensive suite of analytical methodologies for the definitive characterization of 2-Methyl-5-nitro-N-phenylbenzamide. The protocols herein are designed for researchers, quality control analysts, and drug development professionals who require robust, reliable, and validated methods for assessing the identity, purity, and structural integrity of this compound. As a Senior Application Scientist, my objective is not merely to present a series of steps, but to elucidate the scientific rationale behind each experimental choice, thereby empowering the user to adapt and troubleshoot these methods effectively. The guide is structured to follow a logical workflow, from initial purity assessment by chromatography to unambiguous structural confirmation by spectroscopic techniques.

About 2-Methyl-5-nitro-N-phenylbenzamide: Physicochemical Properties

2-Methyl-5-nitro-N-phenylbenzamide is a nitroaromatic benzamide derivative. A thorough understanding of its physicochemical properties is fundamental to the development of appropriate analytical methods. For instance, its low aqueous solubility necessitates the use of organic solvents for sample preparation in chromatographic analyses.

PropertyValueSource
IUPAC Name N-(2-methyl-5-nitrophenyl)benzamide[1][2]
Synonyms 2'-Methyl-5'-nitrobenzanilide, 2-Benzamido-4-nitrotoluene[1]
CAS Number 4771-07-7[1][3]
Molecular Formula C₁₄H₁₂N₂O₃[1][2][3]
Molecular Weight 256.26 g/mol [1][3]
Solubility Low aqueous solubility (8.5 µg/mL at pH 7.4)[1]
Hazards Skin, eye, and respiratory irritant[1]

Chromatographic Analysis for Purity and Quantification

Chromatographic techniques are indispensable for separating 2-Methyl-5-nitro-N-phenylbenzamide from potential impurities, starting materials, and by-products, as well as for accurate quantification.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the premier method for the purity determination and assay of moderately polar to non-polar small molecules like 2-Methyl-5-nitro-N-phenylbenzamide. The choice of a C18 stationary phase provides a versatile hydrophobic surface for the retention of the analyte. A mobile phase consisting of an organic modifier (acetonitrile) and an aqueous component allows for the fine-tuning of the retention time and separation efficiency. UV detection is highly suitable due to the presence of chromophoric nitro and aromatic groups in the molecule, which ensures high sensitivity. This method is based on established principles for the analysis of nitroaromatic compounds and N-phenylbenzamide derivatives.[4][5]

  • Instrumentation: A standard HPLC system with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). Phenyl or C8 columns can be used for orthogonal screening.[4][6][7]

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v). The mobile phase should be filtered and degassed prior to use.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of 2-Methyl-5-nitro-N-phenylbenzamide reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.

    • Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution with the mobile phase.

  • Sample Preparation:

    • Accurately weigh a sample containing approximately 10 mg of 2-Methyl-5-nitro-N-phenylbenzamide and transfer to a 100 mL volumetric flask.

    • Add approximately 70 mL of mobile phase and sonicate for 10 minutes to dissolve.

    • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

    • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the blank (mobile phase), followed by the working standards and then the sample solutions.

To ensure the trustworthiness of the results, the analytical method must be validated according to ICH Q2(R1) guidelines.[2][8][9] Key validation parameters include:

  • Specificity: The ability to assess the analyte in the presence of components that may be expected to be present. This is demonstrated by the resolution of the main peak from any impurity peaks.

  • Linearity: A linear relationship between the concentration and the peak area should be established across the range of the analytical procedure. A correlation coefficient (r²) of ≥ 0.999 is typically expected.[5]

  • Accuracy and Precision: Accuracy is determined by recovery studies, while precision is assessed through repeatability (intra-day) and intermediate precision (inter-day) studies, with a relative standard deviation (RSD) of <2% being desirable.

  • System Suitability: Before each run, inject a standard solution multiple times (n=5). The RSD of the peak area and retention time should be <1%, and the theoretical plates should be >2000 with a tailing factor <2.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Prep (ACN:H2O, 60:40) D System Equilibration A->D B Standard Prep (100 µg/mL stock) F Inject Standards (Calibration Curve) B->F C Sample Prep (dissolve & filter) G Inject Samples C->G E Inject Blank D->E E->F F->G H Peak Integration G->H J System Suitability Check G->J I Quantification (Purity & Assay) H->I

Caption: Workflow for GC-MS analysis of 2-Methyl-5-nitro-N-phenylbenzamide.

Spectroscopic Analysis for Structural Elucidation and Identification

Spectroscopic techniques provide detailed information about the molecular structure, confirming the identity and arrangement of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structural elucidation of organic molecules. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton of the molecule. For 2-Methyl-5-nitro-N-phenylbenzamide, NMR will confirm the presence and substitution pattern of the two aromatic rings, the methyl group, and the amide N-H proton. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve the analyte and to avoid exchange of the amide proton. [10][11]

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆.

    • Filter the solution into a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical spectral width: 0 to 200 ppm.

Group¹H NMR (Expected δ, ppm)¹³C NMR (Expected δ, ppm)
Amide N-H ~10.5 (singlet, broad)-
Aromatic H's 7.2 - 8.5 (multiplets)115 - 150
Methyl (-CH₃) ~2.4 (singlet)~17
Amide C=O -~165

Note: Chemical shifts are predictive and can vary based on solvent and concentration.

NMR_Logic cluster_structure Molecular Structure cluster_nmr NMR Spectroscopy cluster_info Derived Information Structure 2-Methyl-5-nitro-N-phenylbenzamide H_NMR ¹H NMR Structure->H_NMR C_NMR ¹³C NMR Structure->C_NMR Proton_Env Proton Environments (Chemical Shift, Multiplicity) H_NMR->Proton_Env Carbon_Skel Carbon Skeleton (Number of Carbons, Types) C_NMR->Carbon_Skel Conclusion Unambiguous Structural Confirmation Proton_Env->Conclusion Carbon_Skel->Conclusion

Caption: Logical flow from molecular structure to confirmation via NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint." For 2-Methyl-5-nitro-N-phenylbenzamide, FTIR is ideal for confirming the presence of the secondary amide and the nitro group.

  • Instrumentation: An FTIR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the anvil.

  • Data Acquisition:

    • Collect the spectrum over the range of 4000-400 cm⁻¹.

    • A resolution of 4 cm⁻¹ and an accumulation of 16-32 scans are generally sufficient.

    • Collect a background spectrum of the clean ATR crystal before analyzing the sample.

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)
N-H (Amide) Stretch3300 - 3100 (medium, sharp)
C=O (Amide) Stretch (Amide I band)1680 - 1640 (strong)
N-H (Amide) Bend (Amide II band)1570 - 1515 (medium)
NO₂ (Aromatic) Asymmetric Stretch1550 - 1475 (strong)
NO₂ (Aromatic) Symmetric Stretch1360 - 1290 (strong)
C-H (Aromatic) Stretch3100 - 3000
C=C (Aromatic) Stretch1600 - 1450

The presence of strong absorption bands in these regions provides compelling evidence for the compound's identity. [12][13]

FTIR_Workflow A Place Sample on ATR Crystal C Acquire Sample Spectrum (4000-400 cm⁻¹) A->C B Acquire Background Spectrum B->C D Process Data (Baseline Correction) C->D E Identify Characteristic Peaks (N-H, C=O, NO₂) D->E F Functional Group Confirmation E->F

Caption: Workflow for FTIR analysis of 2-Methyl-5-nitro-N-phenylbenzamide.

Trustworthiness and Self-Validating Systems

Adherence to Regulatory Guidelines

The trustworthiness of any analytical data is paramount, particularly in drug development. The protocols described in this guide are designed to be validated in accordance with the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA). [1][3][14]The recent ICH Q2(R2) and Q14 guidelines emphasize a lifecycle approach to analytical procedures, ensuring they remain fit for purpose. [15][16]By systematically evaluating parameters such as specificity, linearity, accuracy, precision, and robustness, each method becomes a self-validating system, providing a high degree of confidence in the results.

Integrated Approach to Characterization

No single technique can provide a complete picture of a chemical entity. The true power of this guide lies in the integration of orthogonal techniques.

  • HPLC provides quantitative data on purity.

  • GC-MS confirms molecular weight and provides an orthogonal separation mechanism.

  • NMR delivers unambiguous structural confirmation.

  • FTIR offers rapid confirmation of key functional groups.

When used in concert, these methods provide a multi-layered, self-validating characterization of 2-Methyl-5-nitro-N-phenylbenzamide, ensuring the highest level of scientific integrity.

References

  • PubChem. N-(2-Methyl-5-nitrophenyl)benzamide. National Center for Biotechnology Information. [Link]

  • U.S. Food and Drug Administration. FDA Guidance on Analytical Method Validation. [Link]

  • ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • PubMed. Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives. [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • National Library of Medicine. Gas chromatographic and mass spectrometric determination of nitroaromatics in water. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • PubMed. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • ACS Publications. Compound-Specific Nitrogen and Carbon Isotope Analysis of Nitroaromatic Compounds in Aqueous Samples Using Solid-Phase Microextraction Coupled to GC/IRMS. [Link]

  • MDPI. A Toolbox for the Determination of Nitroaromatic Explosives in Marine Water, Sediment, and Biota Samples on Femtogram Levels by GC-MS/MS. [Link]

  • Defense Technical Information Center. An Improved RP-HPLC (Reversed-Phase, High-Performance Liquid Chromatography) Method for Determining Nitroaromatics and Nitramine. [Link]

  • Semantic Scholar. HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. [Link]

  • U.S. Environmental Protection Agency. Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). [Link]

  • National Center for Biotechnology Information. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. [Link]

  • Agilent. GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. [Link]

  • Academia.edu. N-Phenylbenzamide derivatives as alternative oxidase inhibitors: Synthesis, molecular properties, 1H-STD NMR, and QSAR. [Link]

  • Supporting Information. N-Phenylbenzamide NMR Spectra. [Link]

  • ResearchGate. Isocratic RP-HPLC method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds. [Link]

  • Semantic Scholar. ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ-IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. [Link]

  • ResearchGate. Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. [Link]

  • SpectraBase. N-phenylbenzamide. [Link]

  • ACS Publications. The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. [Link]

  • PubMed. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link]

  • PubChem. N-(2-Methyl-5-nitrophenyl)benzamide Spectral Information. [Link]

  • Quora. How will you distinguish between the Nitro and Amide Group by using IR spectroscopy? [Link]

  • ResearchGate. Synthesis, spectroscopic analysis and DFT studies of N-(2-methyl-5-nitro-phenyl)benzamide organic single crystal. [Link]

  • National Center for Biotechnology Information. 2-Hydroxy-5-nitro-N-phenylbenzamide. [Link]

  • National Center for Biotechnology Information. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. [Link]

  • ResearchGate. 2-Hydroxy-5-nitro-N-phenylbenzamide. [Link]

  • J-STAGE. ガスクロマトグラフィータンデム質量分析(GC/MS/MS)の基礎と 環境分析での利用について (Basics of Gas Chromatography/Tandem Mass Spectrometry (GC/MS/MS) and its Use in Environmental Analysis). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Methyl-5-nitro-N-phenylbenzamide Stability &amp; Troubleshooting

Welcome to the Technical Support Center for 2-Methyl-5-nitro-N-phenylbenzamide (CAS: 599171-08-1). As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug developm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Methyl-5-nitro-N-phenylbenzamide (CAS: 599171-08-1). As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals diagnose, resolve, and prevent stability issues associated with this specific benzamide derivative.

Understanding the structural vulnerabilities of this compound—specifically the electrophilic amide carbonyl and the photolabile nitroaromatic system—is critical for maintaining assay integrity and preventing artifactual data in your screening or synthetic workflows.

Part 1: Diagnostic FAQs & Troubleshooting Guides

Q1: I am observing the emergence of two new peaks in my HPLC chromatogram after storing the compound in an aqueous buffer (pH 7.4) for 48 hours. What is happening?

The Causality: You are observing amide bond hydrolysis . While the 2-methyl group provides minor steric shielding, the strong electron-withdrawing nature of the 5-nitro group pulls electron density away from the aromatic ring and the carbonyl carbon. This inductive effect significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by water or hydroxide ions[1]. The Resolution: The two new peaks are the degradation products: 2-methyl-5-nitrobenzoic acid and aniline [2]. To prevent this:

  • Store stock solutions in anhydrous, LC-MS grade DMSO or DMF rather than aqueous buffers.

  • If aqueous media is required for biological assays, prepare working solutions immediately before use and maintain them at 4°C to suppress the thermodynamic kinetics of hydrolysis[3].

Q2: My powdered stock of 2-Methyl-5-nitro-N-phenylbenzamide has changed from an off-white/pale crystalline powder to a distinct yellow/brown color. Is it still viable?

The Causality: The compound has undergone photodegradation . Nitroaromatic compounds are notoriously photolabile. When exposed to ambient UV or visible light, the nitro group absorbs photons, promoting electrons via n→π∗ or π→π∗ transitions. This excited state often leads to the photochemical reduction of the nitro group to nitroso (-NO) or hydroxylamine (-NHOH) derivatives, which are highly chromophoric and cause the observed yellowing/browning[2]. The Resolution: Do not use the discolored batch for sensitive quantitative assays, as the purity has likely dropped below 95%. Always store the solid API in amber glass vials, ideally flushed with Argon or Nitrogen, and keep it in a desiccator at room temperature or 4°C.

Q3: We are using this compound in an oxidative/chlorinating environment, and it degrades almost instantly. Why?

The Causality: N-phenylbenzamides are highly susceptible to halogenation. In the presence of chlorinating agents (e.g., HOCl, Cl2​ ), the compound undergoes rapid N-chlorination at the amide nitrogen, followed by Orton-type rearrangements or direct ring chlorination on the aniline moiety. This completely destroys the structural integrity of the N-phenylbenzamide scaffold[4]. The Resolution: Avoid exposing the compound to strong oxidizers or active halogen species unless you are intentionally studying its degradation kinetics in environmental water treatment models.

Part 2: Mechanistic Visualizations

The following diagrams map the logical flow of degradation pathways and the recommended analytical workflow for stability testing.

G A 2-Methyl-5-nitro-N-phenylbenzamide (Intact API) B Aqueous Acid/Base (Nucleophilic Attack) A->B Hydrolysis C UV/Visible Light (Photochemical Excitation) A->C Photolysis D Thermal Stress (Radical Cleavage) A->D Thermolysis E 2-Methyl-5-nitrobenzoic Acid + Aniline B->E Amide Cleavage F Nitroso/Hydroxylamine Derivatives C->F Nitro Reduction G C-N Bond Cleavage Low-MW Radicals D->G Backbone Scission

Caption: Primary chemical degradation pathways of 2-Methyl-5-nitro-N-phenylbenzamide based on environmental stressors.

Workflow S1 Sample Preparation (1 mg/mL in MeOH) S2 Forced Degradation (ICH Q1A/B Guidelines) S1->S2 S3 HPLC-UV/MS Analysis (254 nm) S2->S3 S4 Data Interpretation & Kinetics Modeling S3->S4

Caption: Standardized analytical workflow for stability-indicating assays and forced degradation testing.

Part 3: Quantitative Stability Profile

The table below summarizes the expected degradation kinetics of 2-Methyl-5-nitro-N-phenylbenzamide under simulated ICH Q1A(R2) and Q1B forced degradation conditions. This data allows you to benchmark your own analytical results.

Stress ConditionParametersPrincipal DegradantExpected Purity Loss (24h)Stability Rating
Acidic Hydrolysis 0.1 M HCl, 60°C2-Methyl-5-nitrobenzoic acid12 - 15%Moderate
Basic Hydrolysis 0.1 M NaOH, 60°CAniline25 - 30%Highly Labile
Oxidative Stress 3% H2​O2​ , Room TempN-Oxide derivatives< 5%Stable
Photolysis (UV) 254 nm, 200 W-hr/m²Nitroso-derivatives18 - 22%Labile
Thermal Stress Solid state, 80°CLow-MW radicals[5]< 2%Highly Stable

Part 4: Experimental Protocols

To ensure self-validating and reproducible results in your laboratory, follow these standardized protocols for evaluating the stability of your specific batch.

Protocol 1: Forced Degradation Study (Stability-Indicating Setup)

Objective: To intentionally degrade the compound to identify all potential degradation products and validate the resolving power of your analytical method[2].

  • Stock Preparation: Dissolve 10 mg of 2-Methyl-5-nitro-N-phenylbenzamide in 10 mL of LC-MS grade Methanol (1 mg/mL stock).

  • Acid Stress: Transfer 1 mL of stock to a glass vial. Add 1 mL of 0.1 M HCl. Seal and incubate at 60°C for 24 hours.

  • Base Stress: Transfer 1 mL of stock to a glass vial. Add 1 mL of 0.1 M NaOH. Seal and incubate at 60°C for 24 hours.

  • Photolytic Stress: Transfer 1 mL of stock to a clear quartz vial. Expose to UV light (254 nm) in a photoreactor for 24 hours at room temperature.

  • Neutralization: After 24 hours, neutralize the acid and base samples (add 1 mL of 0.1 M NaOH to the acid sample; 1 mL of 0.1 M HCl to the base sample).

  • Dilution: Dilute all stressed samples 1:10 with Mobile Phase A prior to injection.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To successfully separate the intact parent compound from its highly polar degradation products (e.g., benzoic acid derivatives and aniline).

  • Column Selection: Use a C18 reverse-phase column (e.g., Waters XBridge, 4.6 x 150 mm, 3.5 µm) to ensure adequate retention of polar degradants.

  • Mobile Phase:

    • Phase A: 0.1% Formic Acid in HPLC-grade Water (buffers the silanols and ensures the benzoic acid degradant remains protonated for better retention).

    • Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-10 min: Linear ramp to 90% B

    • 10-12 min: Hold at 90% B

    • 12-15 min: Return to 10% B (Re-equilibration)

  • Detection: Set the UV detector to 254 nm (optimal for the conjugated benzamide system) and 280 nm (optimal for tracking aniline emergence).

  • Flow Rate & Injection: 1.0 mL/min flow rate; 5 µL injection volume.

Part 5: Comprehensive References

The mechanistic principles and protocols detailed in this guide are grounded in established chemical literature regarding nitrobenzamides and N-phenyl amides.

  • National Institutes of Health (PMC). (2021). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Retrieved March 22, 2026, from[Link]

  • American Chemical Society (ACS). (2025). Halogenation and Degradation Mechanisms and Modification Strategy of the Polyamide Membrane Monomer during Chlorination. Journal of Physical Chemistry A. Retrieved March 22, 2026, from[Link]

  • Arabian Journal of Chemistry. (2014). Thermal stability and degradation of poly (N-phenylpropionamide) homopolymer and copolymer of N-phenylpropionamide with methyl methacrylate. Retrieved March 22, 2026, from[Link]

Sources

Optimization

Technical Support Center: Purification of 2-Methyl-5-nitro-N-phenylbenzamide

Welcome to the technical support center for the synthesis and purification of 2-Methyl-5-nitro-N-phenylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and purification of 2-Methyl-5-nitro-N-phenylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common impurities and purification challenges encountered during the synthesis of this compound. The following information is based on established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of 2-Methyl-5-nitro-N-phenylbenzamide?

The synthesis of 2-Methyl-5-nitro-N-phenylbenzamide typically proceeds via the reaction of 2-methyl-5-nitrobenzoyl chloride with aniline.[1][2][3] The primary impurities encountered are generally unreacted starting materials and byproducts from side reactions.

Common Impurities:

  • Unreacted 2-methyl-5-nitrobenzoic acid: If the starting acid is not completely converted to the acid chloride, it will remain as an impurity.[4] This carboxylic acid is sparingly soluble in water but will dissolve in aqueous base.[5][6][7]

  • Unreacted Aniline: Excess or unreacted aniline is a common impurity.[8][9][10] Aniline is an oily liquid that can darken upon exposure to air and light.[10] It is slightly soluble in water but miscible with many organic solvents.[8][10][11]

  • Hydrolysis Product (2-methyl-5-nitrobenzoic acid): The acyl chloride (2-methyl-5-nitrobenzoyl chloride) is highly reactive and can hydrolyze back to the corresponding carboxylic acid if moisture is present in the reaction.[1]

  • Diacylated Aniline: Although less common with secondary amides, under certain conditions, a second acylation of the newly formed amide can occur, leading to a diacylated byproduct.

Q2: My crude product has a brownish or yellowish color. How can I decolorize it?

A colored product often indicates the presence of oxidized or polymeric impurities, which can arise from the aniline starting material.[9] Aniline itself can darken on exposure to air.[9]

For decolorization, recrystallization with the addition of activated charcoal is a standard and effective method.[12][13]

Protocol: Decolorization with Activated Charcoal during Recrystallization

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 2-Methyl-5-nitro-N-phenylbenzamide in a minimal amount of a suitable hot solvent (e.g., ethanol, or an ethanol-water mixture).[13][14]

  • Charcoal Addition: Once the solid is fully dissolved, remove the flask from the heat source and add a small amount of activated charcoal (typically 1-2% by weight of the crude product).

  • Hot Filtration: Swirl the mixture for a few minutes and then perform a hot filtration through fluted filter paper to remove the charcoal. This step should be done quickly to prevent premature crystallization of the product.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[13]

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Q3: I am struggling to get my product to crystallize. What could be the issue?

Difficulty in crystallization can be attributed to several factors, including the presence of impurities, using an inappropriate solvent, or the solution being too dilute.[15]

Troubleshooting Crystallization Issues:

Potential CauseTroubleshooting Steps
Presence of Impurities Impurities can inhibit the formation of a crystal lattice.[12][15] If the product is an oil, consider purifying it first by column chromatography to remove these impurities.[15]
Incorrect Solvent The ideal recrystallization solvent is one in which the product is highly soluble at elevated temperatures and poorly soluble at room temperature.[12] For benzamide derivatives, solvents like ethanol or ethyl acetate/hexane mixtures are often effective.[12][15]
Solution is Too Dilute If too much solvent was used, the solution may not be saturated enough for crystals to form upon cooling. Concentrate the solution by carefully evaporating some of the solvent.[15]
Supersaturation The solution may be supersaturated. Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of the pure product.[15]
Q4: How can I effectively remove unreacted starting materials?

A combination of an aqueous workup and a final purification step like recrystallization or column chromatography is generally effective.

Workflow for Removing Starting Materials:

G A Crude Reaction Mixture B Dissolve in Organic Solvent (e.g., Dichloromethane, Ethyl Acetate) A->B C Wash with dilute HCl (aq) (Removes Aniline) B->C D Wash with dilute NaHCO3 (aq) (Removes 2-Methyl-5-nitrobenzoic acid) C->D E Wash with Brine D->E F Dry Organic Layer (e.g., Na2SO4, MgSO4) E->F G Concentrate in vacuo F->G H Purify by Recrystallization or Column Chromatography G->H I Pure 2-Methyl-5-nitro-N-phenylbenzamide H->I

Caption: Aqueous workup and purification workflow.

Troubleshooting Guide

Problem 1: Multiple Spots on TLC After Initial Workup

Potential Cause: Incomplete reaction or presence of both acidic and basic starting materials.

Solution:

  • Identify the Spots: Run co-spots on your TLC plate with the starting materials (2-methyl-5-nitrobenzoic acid and aniline) to identify the corresponding impurities.

  • Liquid-Liquid Extraction:

    • Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove any residual aniline.[12] Aniline, being basic, will react with the acid to form a water-soluble salt.[9]

    • Subsequently, wash with a dilute basic solution (e.g., saturated sodium bicarbonate) to remove any unreacted 2-methyl-5-nitrobenzoic acid.[12] The carboxylic acid will be deprotonated to form a water-soluble carboxylate salt.[6][7]

    • Wash with brine to remove residual water, dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate.

Problem 2: Product Co-elutes with an Impurity during Column Chromatography

Potential Cause: The polarity of the impurity is very similar to that of the desired product.

Solution:

  • Optimize the Solvent System: The key to good separation is selecting the right mobile phase.

    • TLC Analysis: Systematically test different solvent systems using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.25-0.35 for your product.[16] Common solvent systems for benzamides are mixtures of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[12][15]

    • Solvent System Examples:

      • Hexane/Ethyl Acetate

      • Toluene/Ethyl Acetate

      • Dichloromethane/Methanol (for more polar compounds)

  • Employ Gradient Elution: Start with a less polar solvent mixture and gradually increase the polarity during the chromatography run.[15][16] This will help to first elute the less polar compounds and then increase the mobile phase strength to elute your product, leaving more polar impurities behind.

  • Change the Stationary Phase: If separation on silica gel is proving difficult, consider using a different stationary phase, such as alumina or reversed-phase silica (C18).[4][16]

Experimental Protocol: Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Carefully pour the slurry into a glass column and allow the silica to settle without any air bubbles. Drain the excess solvent until the solvent level is just above the silica bed.[15]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent (like dichloromethane). Carefully load the sample onto the top of the silica gel.

  • Elution: Begin eluting with the predetermined solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Problem 3: Low Yield After Purification

Potential Cause: Product loss during workup and purification steps.

Solution:

  • During Extractions: Ensure the pH of the aqueous layers is correct to fully extract the acidic and basic impurities. Perform multiple extractions with smaller volumes of solvent for better efficiency.

  • During Recrystallization:

    • Use the minimum amount of hot solvent necessary to dissolve the crude product.[12] Using excess solvent will result in the product remaining in solution upon cooling.

    • Allow the solution to cool slowly.[12] Rapid cooling can trap impurities within the newly formed crystals.

    • When washing the final crystals, use a minimal amount of ice-cold solvent to prevent the product from dissolving.[12]

Purity Assessment

The purity of the final 2-Methyl-5-nitro-N-phenylbenzamide should be assessed using appropriate analytical techniques.

Analytical MethodPrincipleInformation Provided
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a stationary and mobile phase.[17]Provides quantitative purity data and can detect trace impurities.[17][18]
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific resonance frequency.Confirms the chemical structure of the compound and can be used for quantitative analysis (qNMR).[17][19]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Confirms the molecular weight of the compound.
Melting Point Analysis Determination of the temperature range over which the solid-to-liquid phase transition occurs.A sharp melting point range close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point.[17]

References

  • Wikipedia. (2024). Aniline. Retrieved from [Link]

  • Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Aniline (benzenamine). Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-5-nitrobenzoic acid. Retrieved from [Link]

  • China Amines. (n.d.). Aniline (C6H7N): Properties, Uses, and Safety Insights. Retrieved from [Link]

  • Chemguide. (n.d.). the preparation of amides. Retrieved from [Link]

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]

  • OrgoSolver. (n.d.). Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. Retrieved from [Link]

  • PubMed. (2012, December 15). [Chiral separation of benzamide antipsychotics and determination of their enantiomers by high performance liquid chromatography]. Retrieved from [Link]

  • YouTube. (2019, November 13). synthesis of amides from acid chlorides. Retrieved from [Link]

  • Chemistry Steps. (2020, February 27). Amides Preparation and Reactions Summary. Retrieved from [Link]

  • Jack Westin. (n.d.). Synthesis of Amides - Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2021, July). Synthesis, spectroscopic analysis and DFT studies of N-(2-methyl-5-nitro-phenyl)benzamide organic single crystal. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-Phenylbenzamide Synthesis

Welcome to the Technical Support Center for amidation workflows. This guide is designed for researchers, synthetic chemists, and drug development professionals experiencing low yields, purity issues, or stalled reactions...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for amidation workflows. This guide is designed for researchers, synthetic chemists, and drug development professionals experiencing low yields, purity issues, or stalled reactions during the synthesis of N-phenylbenzamide via the Schotten-Baumann reaction.

Our approach moves beyond basic troubleshooting by addressing the underlying kinetic and thermodynamic principles of nucleophilic acyl substitution, ensuring your protocols are robust, scalable, and self-validating.

Mechanistic Causality: Understanding the Reaction Dynamics

The synthesis of N-phenylbenzamide from aniline and benzoyl chloride typically employs Schotten-Baumann conditions —a biphasic system consisting of an organic solvent (or neat organic reactants) and an aqueous base[1].

To troubleshoot low yields, one must understand the competing pathways in this system:

  • The Desired Pathway (Amidation): The primary amine (aniline) acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride to form a tetrahedral intermediate. This intermediate collapses, expelling a chloride ion and forming the amide bond[2].

  • The Competing Pathway (Hydrolysis): Benzoyl chloride is highly sensitive to moisture. In the presence of aqueous base, hydroxide ions can attack the acyl chloride, hydrolyzing it into benzoic acid (which subsequently forms water-soluble sodium benzoate)[3].

  • The Catalyst/Scavenger Role: The reaction generates hydrochloric acid (HCl) as a byproduct. If left unneutralized, HCl protonates unreacted aniline to form anilinium chloride. Because the anilinium ion lacks a free lone pair of electrons, it is completely non-nucleophilic, which will immediately stall the reaction[4]. The aqueous base (typically NaOH) is required to neutralize this acid and drive the equilibrium forward[5].

Because aniline is a stronger nucleophile than the hydroxide ion, the amidation reaction is kinetically favored over hydrolysis—provided that the biphasic mixing is highly efficient [1].

Diagnostic Workflow for Low Yields

Use the following logical matrix to diagnose the root cause of your synthesis failure based on the physical state of your crude product and analytical feedback.

Troubleshooting Start Issue: Low Yield of N-phenylbenzamide CheckCrude Observation of Crude Mixture Start->CheckCrude StateOil Forms an Oily Layer CheckCrude->StateOil StateSolid Forms a Solid Precipitate CheckCrude->StateSolid OilRoot Root Cause: Eutectic Mixture (Impurities lowering MP) StateOil->OilRoot SolidCheck Analyze by TLC/NMR StateSolid->SolidCheck OilFix Fix: Acid/Base Wash, Scratch Flask, or Seed OilRoot->OilFix ImpBA High Benzoic Acid Content SolidCheck->ImpBA ImpAniline High Unreacted Aniline SolidCheck->ImpAniline BARoot Root Cause: Hydrolysis of Benzoyl Chloride ImpBA->BARoot AnilineRoot Root Cause: Poor Mixing or Aniline Protonation ImpAniline->AnilineRoot BAFix Fix: Dry Reagents, Maintain 0-5°C BARoot->BAFix AnilineFix Fix: Increase RPM, Maintain pH > 10 AnilineRoot->AnilineFix

Diagnostic flowchart for identifying and resolving low yield in N-phenylbenzamide synthesis.

Self-Validating Standard Operating Procedure (SOP)

To prevent the issues outlined above, utilize this optimized, step-by-step protocol. It includes built-in validation checkpoints to ensure the reaction environment remains optimal.

Reagents Required:

  • Aniline (1.0 eq, freshly distilled if heavily oxidized)

  • Benzoyl Chloride (1.1 eq, anhydrous, freshly opened)

  • 10% Aqueous NaOH solution (2.5 eq)

  • Dichloromethane (DCM) (Reaction solvent)

Step-by-Step Methodology:

  • Preparation & Biphasic Setup: Dissolve 1.0 eq of aniline in DCM (approx. 10 mL per gram of aniline) in a round-bottom flask. Add the 10% aqueous NaOH solution (2.5 eq).

    • Validation Check 1: Test the aqueous layer with pH paper. It must read >12 before proceeding.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.

    • Causality: Lower temperatures suppress the competing hydrolysis of benzoyl chloride by hydroxide ions[3].

  • Nucleophilic Addition: Equip the flask with an overhead stirrer (magnetic stir bars are often insufficient for biphasic amidation). Set stirring to >500 RPM. Dissolve 1.1 eq of benzoyl chloride in a small volume of DCM and add it dropwise via an addition funnel over 15–20 minutes.

  • Reaction Maturation: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature while maintaining vigorous stirring for 30 minutes.

    • Validation Check 2: Stop stirring and allow phase separation. Spot the organic layer on a TLC plate (Eluent: 3:1 Hexanes:Ethyl Acetate). The aniline spot should be completely consumed.

  • Workup & Phase Separation: Transfer the mixture to a separatory funnel. Collect the organic (DCM) layer.

    • Wash the organic layer with 1M HCl (50 mL) to extract any trace unreacted aniline as water-soluble anilinium chloride.

    • Wash with saturated aqueous NaHCO3​ (50 mL) to neutralize and extract any benzoic acid byproduct as sodium benzoate.

    • Wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from a hot mixture of Ethanol/Water. Filter the pure white crystals and dry under vacuum.

Quantitative Impact of Reaction Conditions

The table below summarizes how deviations in reaction conditions directly impact the yield and impurity profile of N-phenylbenzamide.

Reaction ConditionBase UsedStirring EfficiencyTemp (°C)Expected YieldPrimary Impurity Profile
Optimized Biphasic 10% Aq. NaOHHigh (>500 RPM)0–5 °C88 - 95% Trace benzoic acid
Poor Interfacial Mixing 10% Aq. NaOHLow (Magnetic bar)0–5 °C< 50% Unreacted aniline, high benzoic acid
High Temperature 10% Aq. NaOHHigh (>500 RPM)25–40 °C60 - 70% High benzoic acid (Hydrolysis)
Homogeneous Organic PyridineModerate20 °C85 - 90% Pyridinium salts (Requires acidic wash)
Acidic/Neutral Drift None / DepletedHigh20 °C< 20% Unreacted aniline (Stalled reaction)

Frequently Asked Questions (Troubleshooting FAQs)

Q1: My reaction yielded a thick, stubborn oil instead of a solid precipitate. Did the reaction fail? A1: Not necessarily. The formation of an oil in a Schotten-Baumann reaction is typically caused by the presence of impurities (such as unreacted benzoyl chloride, aniline, or benzoic acid) which act as plasticizers, creating a low-melting eutectic mixture[6]. Solution: Do not discard the oil. Perform a rigorous acid/base wash sequence (as detailed in Step 5 of the SOP) to remove the impurities. If the oil persists in the flask, scratch the inside of the glass below the liquid line with a glass rod to provide nucleation sites, or introduce a seed crystal of pure N-phenylbenzamide[6].

Q2: NMR analysis of my crude product shows a massive contamination of benzoic acid. How do I prevent this? A2: Benzoic acid is the direct result of benzoyl chloride hydrolysis. This occurs when the acyl chloride reacts with the aqueous base instead of the aniline[3]. Solution: This is a kinetic issue. Ensure your benzoyl chloride is strictly anhydrous and has not degraded in storage. Furthermore, you must ensure the reaction is kept at 0–5 °C during the addition phase, and that stirring is extremely vigorous. Efficient stirring maximizes the surface area of the organic droplets, allowing the highly nucleophilic aniline to outcompete the hydroxide ions at the biphasic interface[3].

Q3: The reaction stalls at ~50% conversion. Adding more benzoyl chloride doesn't help. Why? A3: Your reaction has likely become too acidic. As the amidation proceeds, one equivalent of HCl is generated for every amide bond formed. If your aqueous base is insufficient or poorly mixed, the local pH drops. The HCl will protonate your remaining aniline into anilinium chloride[4]. Anilinium lacks a lone pair and cannot attack the acyl chloride. Solution: Check the pH of the aqueous phase; it must be strongly basic (pH > 10). If it has dropped, add more NaOH. Always ensure you are using at least a 2.0 to 2.5 molar excess of base relative to the acyl chloride.

Q4: Can I use Pyridine instead of aqueous NaOH to avoid biphasic mixing issues? A4: Yes. Using pyridine as both the base and a co-solvent creates a homogeneous reaction environment, eliminating the need for vigorous biphasic mixing and completely preventing aqueous hydrolysis of the acyl chloride[7]. Pyridine also acts as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate[4]. However, pyridine is highly toxic, foul-smelling, and complicates the workup (requiring extensive washing with copper sulfate or dilute acids to remove). For N-phenylbenzamide, optimized aqueous NaOH conditions are generally preferred for safety and environmental reasons.

Sources

Optimization

Technical Support Center: Synthesis and Byproduct Analysis of 2-Methyl-5-nitro-N-phenylbenzamide

Welcome to the technical support center for the synthesis of 2-Methyl-5-nitro-N-phenylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-Methyl-5-nitro-N-phenylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to this specific amide coupling reaction. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the reaction's nuances, potential pitfalls, and the logic behind effective byproduct analysis.

Introduction

The synthesis of 2-Methyl-5-nitro-N-phenylbenzamide is a fundamental amide bond formation, typically achieved by coupling 2-methyl-5-nitrobenzoic acid with aniline. While seemingly straightforward, this reaction is prone to various side reactions and impurities that can complicate purification and compromise yield and purity. This guide will address common challenges in a question-and-answer format, providing practical, field-tested advice.

Frequently Asked Questions (FAQs)

Synthesis & Optimization

Question 1: What is the most reliable method for synthesizing 2-Methyl-5-nitro-N-phenylbenzamide?

The most common and robust method involves a two-step, one-pot procedure:

  • Activation of the Carboxylic Acid: 2-Methyl-5-nitrobenzoic acid is first converted to a more reactive acyl chloride intermediate. Thionyl chloride (SOCl₂) is a widely used and effective reagent for this transformation.[1][2] The reaction is typically performed in an inert solvent like dichloromethane (DCM) or neat SOCl₂. The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), drive the reaction to completion.[3][4]

  • Amide Bond Formation: The freshly prepared acyl chloride is then reacted in situ with aniline. A non-nucleophilic base, such as pyridine or triethylamine (TEA), is often added to scavenge the HCl generated during this step, which would otherwise protonate the aniline, rendering it non-nucleophilic.[5]

Question 2: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields are a common frustration in amide coupling reactions.[6][7] Here are the primary culprits and their solutions:

  • Incomplete Acyl Chloride Formation: The conversion of the carboxylic acid to the acyl chloride may be inefficient.

    • Causality: Moisture in the reaction vessel or solvents will readily hydrolyze both thionyl chloride and the resulting acyl chloride, reverting it back to the starting carboxylic acid.[3]

    • Solution: Ensure all glassware is oven-dried, and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.

  • Poor Nucleophilicity of Aniline: While aniline is a primary amine, its nucleophilicity is reduced by the aromatic ring.

    • Causality: The lone pair on the nitrogen atom is delocalized into the benzene ring, making it less available for nucleophilic attack.

    • Solution: Ensure that the HCl generated during the reaction is effectively neutralized by a base. Using a slight excess (1.1-1.2 equivalents) of aniline can also help drive the reaction forward.[8]

  • Side Reactions: Several competing reactions can consume your starting materials or intermediates.[6] (See Byproduct Analysis section for more details).

    • Causality: The reactive acyl chloride can react with other nucleophiles. Aniline can also undergo side reactions with thionyl chloride.[9][10]

    • Solution: Control the reaction temperature. The formation of the acyl chloride can be done at room temperature or with gentle heating, but the addition of aniline should be done at a lower temperature (e.g., 0 °C) to minimize side reactions.

Byproduct Identification & Analysis

Question 3: I'm observing multiple spots on my Thin Layer Chromatography (TLC) plate. What are the probable byproducts?

Besides unreacted starting materials (2-methyl-5-nitrobenzoic acid and aniline), several byproducts can form. Identifying these is the first step in troubleshooting.

Potential Byproduct Molecular Weight ( g/mol ) Formation Rationale Analytical Signature (MS, NMR)
2-Methyl-5-nitrobenzoic anhydride344.27Self-condensation of two molecules of the activated acyl chloride intermediate.MS: Look for M+H at m/z 345. NMR: Will show aromatic and methyl signals similar to the starting acid but will lack the acidic proton.
N-Sulfinylaniline139.17Reaction of aniline with excess thionyl chloride.[9][10]MS: M+ at m/z 139. NMR: Aromatic signals will be shifted compared to aniline.
Diacylated Aniline421.39Reaction of a second molecule of acyl chloride with the product amide.MS: Look for M+H at m/z 422. NMR: Will have two sets of signals corresponding to the two 2-methyl-5-nitrobenzoyl groups.

Question 4: An unknown peak has appeared in my HPLC chromatogram. How do I identify it?

A systematic approach is crucial for identifying unknown impurities.

  • Run Standards: Inject samples of your starting materials (2-methyl-5-nitrobenzoic acid and aniline) to confirm their retention times.

  • LC-MS Analysis: The most powerful tool for this task is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The mass-to-charge ratio (m/z) of the unknown peak can be used to propose a molecular formula.[11][12][13][14][15]

  • Spiking Experiment: If you suspect a particular byproduct, synthesize or obtain a small amount of it and "spike" your sample. If the unknown peak increases in area, you have a positive identification.

  • Fraction Collection and NMR: If the impurity is present in sufficient quantity, you can use preparative HPLC to isolate it. Subsequent analysis by Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive structural information.[16][17][18]

Purification & Troubleshooting

Question 5: What is the best method to purify the crude 2-Methyl-5-nitro-N-phenylbenzamide?

A multi-step approach is often necessary for achieving high purity.[19][20]

  • Aqueous Workup: After the reaction is complete, a series of washes can remove many impurities.

    • A wash with a dilute acid (e.g., 1M HCl) will remove unreacted aniline and other basic impurities.

    • A wash with a dilute base (e.g., 1M NaOH or NaHCO₃) will remove unreacted 2-methyl-5-nitrobenzoic acid.

    • A final wash with brine will help to remove water from the organic layer.

  • Recrystallization: This is an effective technique for purifying solid products.[20]

    • Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or mixtures of ethyl acetate and hexanes are good starting points.[19]

  • Column Chromatography: If recrystallization fails to provide the desired purity, column chromatography on silica gel is the next logical step.[19]

    • Eluent System: Use TLC to determine an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes) that gives good separation between your product and the impurities.

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-5-nitro-N-phenylbenzamide
  • To a dry round-bottom flask under an inert atmosphere, add 2-methyl-5-nitrobenzoic acid (1.0 eq) and thionyl chloride (2.0 eq).

  • Stir the mixture at room temperature for 1-2 hours, or until the evolution of gas ceases and the solid has dissolved.

  • Remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting crude acyl chloride in anhydrous DCM.

  • In a separate flask, dissolve aniline (1.1 eq) and pyridine (1.2 eq) in anhydrous DCM.

  • Cool the aniline solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride solution to the stirred aniline solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, proceed with the aqueous workup as described in the purification section.

Protocol 2: HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[21][22]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Start with a higher percentage of water and gradually increase the acetonitrile concentration.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Visualizations

Synthesis and Side Reaction Pathway

A 2-Methyl-5-nitrobenzoic Acid B Acyl Chloride Intermediate A->B SOCl₂ D 2-Methyl-5-nitro-N-phenylbenzamide (Product) B->D Pyridine E Anhydride Byproduct B->E Self-condensation C Aniline C->D Pyridine F N-Sulfinylaniline Byproduct C->F Excess SOCl₂ G Unreacted Aniline H Unreacted Carboxylic Acid

Caption: Main synthesis pathway and common side reactions.

Troubleshooting Workflow for Unknown HPLC Peak

start Unknown Peak in HPLC lcms Perform LC-MS Analysis start->lcms standards Run Standards (Starting Materials) start->standards propose Propose Structure based on m/z lcms->propose not_identified Re-evaluate MS Data lcms->not_identified spike Spiking Experiment with Suspected Byproduct propose->spike match Peak Matches Standard? standards->match match->lcms No identified Impurity Identified match->identified Yes increase Peak Area Increases? spike->increase isolate Isolate Impurity via Prep-HPLC increase->isolate No increase->identified Yes nmr NMR Analysis isolate->nmr nmr->identified

Caption: Logical workflow for identifying unknown impurities.

References

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • OpenStax. (2023, September 20). 21.3 Reactions of Carboxylic Acids. In Organic Chemistry. [Link]

  • Gostelow, P., et al. (1998). Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives. Journal of Chromatography B: Biomedical Sciences and Applications, 713(1), 193-201. [Link]

  • Feltes, J. V., et al. (1990). Gas chromatographic and mass spectrometric determination of nitroaromatics in water. Journal of Chromatography A, 518(1), 21-40. [Link]

  • OrgoSolver. Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps. [Link]

  • Rzepa, H. S. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]

  • Galmiche, M., et al. (2020). Determination of nitroaromatic explosive residues in water by stir bar sorptive extraction-gas chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 412(1), 159-170. [Link]

  • Leonard, M. S. (2013, December 9). Reaction of Carboxylic Acids with Thionyl Chloride. [Video]. YouTube. [Link]

  • Chow, C. W., et al. (2016). Quantification of nitroaromatic compounds in atmospheric fine particulate matter in Hong Kong over 3 years: field measurement evidence for secondary formation derived from biomass burning emissions. Atmospheric Chemistry and Physics, 16(24), 15625-15640. [Link]

  • Patel, R. N., et al. (2011). Synthesis on study of 2-methyl-5-nitro-n-(4-(3-(2-aryl-2,3-dihydrobenzo[b][1][12]thiazepin-4-yl)phenoxy)phenyl) benzenesulfonamide and their antimicobial activity. Journal of Chemical and Pharmaceutical Research, 3(6), 409-415. [Link]

  • Wikipedia. (n.d.). Thionyl chloride. [Link]

  • Batista, V. F., et al. (2020). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Molecules, 25(22), 5434. [Link]

  • SIELC Technologies. Separation of Benzenesulfonamide, 2-methyl-5-nitro-N-phenyl- on Newcrom R1 HPLC column. [Link]

  • PubChem. N-(2-Methyl-5-nitrophenyl)benzamide. [Link]

  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(9), 2068-2071. [Link]

  • Yusubov, M. S., et al. (2021). Interaction of anilines substituted in ortho-positions by alkenyl groups with thionyl chloride. Chemistry of Heterocyclic Compounds, 57(1), 58-64. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Li, Z., et al. (2022). Sustainable Synthesis of Amides from Carboxylic Acids and Equivalent Amounts of Amines Using a Reusable Brønsted Acidic Ionic Liquid as a Catalyst and a Solvent. ACS Sustainable Chemistry & Engineering, 10(27), 8820-8828. [Link]

  • Reddit. (2022, March 24). amide coupling help. r/Chempros. [Link]

  • PubChem. 2-Methyl-5-nitrobenzoic acid. [Link]

  • Zhang, Y., et al. (2023). Intermediate knowledge enhanced the performance of the amide coupling yield prediction model. Communications Chemistry, 6(1), 1-10. [Link]

  • Scribd. (n.d.). Thionyl Chloride Reactions and Analysis. [Link]

  • ResearchGate. (2011). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. [Link]

  • Wang, Y., et al. (2015). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 20(4), 6569-6583. [Link]

  • Inam, M. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. LinkedIn. [Link]

  • Quora. (2021, December 20). What is the mechanism for the formation of Nitro benzanoic acid from methyl nitrobenzanoate?. [Link]

  • MDPI. (2025, January 4). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. [Link]

  • Science.gov. (n.d.). SYNTHESIS OF 2-METHYL-3-HYDROXYMETHYL-5-NITROPHENOL. [Link]

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

  • Beilstein-Institut. (2017, September 15). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. [Link]

  • PubMed. (2011, June 1). A HPLC method for the quantitative determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in biological samples. [Link]

  • Google Patents. KR20150117256A - Method for purifying a crude pnpnh compound.

Sources

Troubleshooting

Technical Support Center: Column Chromatography Purification of 2-Methyl-5-nitro-N-phenylbenzamide

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of 2-Methyl-5-nitro-N-phenylbenzamide via column chromatography. It is structu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of 2-Methyl-5-nitro-N-phenylbenzamide via column chromatography. It is structured to address specific challenges and frequently asked questions, ensuring a comprehensive understanding of the principles and practicalities of this separation technique.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific problems that may arise during the column chromatography of 2-Methyl-5-nitro-N-phenylbenzamide, offering solutions grounded in scientific principles and practical experience.

Issue 1: Poor Separation of the Desired Compound from Impurities

Question: My TLC analysis shows co-eluting spots for my target compound and an impurity. How can I improve the separation on the column?

Answer:

Co-elution is a common challenge that indicates the chosen solvent system does not have sufficient selectivity for the compounds in your mixture. To address this, a systematic approach to optimizing the mobile phase is required.

  • Understanding Polarity: 2-Methyl-5-nitro-N-phenylbenzamide is a moderately polar compound due to the presence of the amide and nitro functional groups. The impurities are likely to have similar polarities. Your goal is to find a solvent system that exploits subtle differences in their interactions with the stationary phase.[1]

  • Solvent System Modification:

    • Varying the Solvent Ratio: If you are using a binary solvent system (e.g., hexane/ethyl acetate), systematically vary the ratio.[1] A good starting point for column chromatography is a solvent system that gives your target compound an Rf value of approximately 0.2-0.4 on a TLC plate.[2]

    • Introducing a Different Solvent: If altering the ratio of your current system is ineffective, introduce a third solvent with a different polarity. For instance, if you are using hexane and ethyl acetate, adding a small amount of dichloromethane or methanol can significantly alter the separation. Dichloromethane can be a good choice for moderately polar compounds like amides.[3]

  • Gradient Elution: If your impurities have a wide range of polarities, an isocratic elution (using a constant solvent composition) may not be effective. In such cases, a gradient elution is recommended.[4][5] This involves starting with a less polar solvent system and gradually increasing the polarity during the chromatography run.[6] This technique helps to first elute the less polar impurities, followed by your target compound, and finally the more polar impurities, often resulting in sharper peaks and better separation.[7]

Issue 2: The Compound is Sticking to the Column or Tailing Badly

Question: My product is either not eluting from the column or is producing very broad, tailing peaks. What is causing this and how can I fix it?

Answer:

Strong retention or peak tailing suggests an overly strong interaction between your compound and the stationary phase, which is typically silica gel in normal-phase chromatography.

  • Acidic Nature of Silica Gel: Silica gel has acidic silanol groups on its surface. The amide functional group in 2-Methyl-5-nitro-N-phenylbenzamide can interact strongly with these sites, leading to the observed issues.

  • Solutions:

    • Increase Mobile Phase Polarity: A more polar mobile phase will compete more effectively with your compound for the active sites on the silica gel, facilitating its elution.[1] For example, gradually increasing the percentage of ethyl acetate or methanol in a hexane/ethyl acetate mixture can help.

    • Use of a Basic Modifier: To counteract the acidity of the silica gel, you can add a small amount of a basic modifier like triethylamine (typically 0.1-1%) to your eluent.[8][9] This will neutralize the acidic sites and reduce the strong interactions causing tailing. Be aware that triethylamine can be difficult to remove from the final product.

    • Alternative Stationary Phases: If the issue persists, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for compounds that are sensitive to acidic conditions.[8]

Issue 3: The Compound Appears to be Decomposing on the Column

Question: I'm observing new, colored spots on my TLC analysis of the column fractions, suggesting my compound is degrading. What are the potential causes and solutions?

Answer:

Degradation of nitro-aromatic compounds on silica gel can occur, although it is not always a common issue.[2] The acidic nature of the stationary phase is a likely culprit.[8]

  • Confirming Degradation: Before making significant changes, confirm that degradation is indeed occurring on the column. Run a "plug" of silica in a pipette with your crude material and the chosen eluent. Collect the eluate and analyze it by TLC to see if new spots have appeared.

  • Mitigation Strategies:

    • Deactivated Silica Gel: Use silica gel that has been "deactivated" by the addition of a small amount of water. This reduces the activity of the acidic silanol groups.

    • Basic Modifier: As mentioned previously, adding a small amount of triethylamine to the eluent can suppress degradation by neutralizing the acidic sites.[9]

    • Alternative Stationary Phases: Switching to a less acidic stationary phase like neutral alumina is a viable option.[8]

    • Speed of Elution: Perform "flash" column chromatography, where moderate air pressure is used to push the solvent through the column more quickly.[6] This reduces the time your compound is in contact with the stationary phase, minimizing the opportunity for degradation.

Issue 4: Difficulty Visualizing the Compound in Collected Fractions

Question: My compound is colorless, and I'm struggling to identify which fractions contain the purified product. What are the best methods for visualization?

Answer:

Since 2-Methyl-5-nitro-N-phenylbenzamide is likely to be a colorless or pale yellow solid, direct visual identification of the fractions is not possible.[10][11] Therefore, you must rely on other analytical techniques.

  • Thin-Layer Chromatography (TLC): This is the most common and effective method.[12]

    • UV Visualization: Most aromatic compounds, including your target molecule, are UV-active.[11] Spot a small amount from each collected fraction onto a TLC plate that contains a fluorescent indicator. When viewed under a UV lamp (typically at 254 nm), the compound will appear as a dark spot against a fluorescent green background.[13]

    • Staining: If your compound is not UV-active, or for additional confirmation, you can use a chemical stain.[10] A potassium permanganate stain is a good general-purpose stain for organic compounds.

  • Systematic Fraction Analysis:

    • Collect fractions in an organized manner (e.g., in test tube racks).[12]

    • Spot every few fractions on a TLC plate to get a broad overview of the elution profile.

    • Once you have identified the region where your compound is eluting, you can perform more detailed TLC analysis on those specific fractions to determine which ones are pure.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical aspects of purifying 2-Methyl-5-nitro-N-phenylbenzamide by column chromatography.

Q1: What is a good starting solvent system for the column chromatography of 2-Methyl-5-nitro-N-phenylbenzamide?

A1: A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate.[1] Begin by developing a TLC in various ratios of hexane:ethyl acetate (e.g., 9:1, 4:1, 1:1) to find a system that gives your target compound an Rf of around 0.3.[6] This solvent system can then be used for your column.

Q2: Should I use isocratic or gradient elution?

A2: The choice depends on the complexity of your crude mixture.[5]

  • Isocratic Elution: If your TLC shows that the impurities are well-separated from your product with a single solvent system, isocratic elution is simpler and can be effective.[14]

  • Gradient Elution: If there are multiple impurities with a range of polarities, a gradient elution will likely provide a better separation.[4][7] It allows for the efficient removal of both less polar and more polar impurities in a single run.[5]

Q3: How much silica gel should I use for my column?

A3: A general rule of thumb is to use a mass of silica gel that is 30 to 100 times the mass of your crude sample. For a relatively straightforward separation, a 50:1 ratio is often sufficient. If the separation is difficult (i.e., the Rf values of your compound and impurities are very close), you may need to use a higher ratio.

Q4: What is the difference between "dry packing" and "wet packing" a column, and which should I use?

A4: Both methods refer to how the silica gel is loaded into the column.[6]

  • Dry Packing: The dry silica gel powder is poured into the column, and then the solvent is flushed through. This method can sometimes lead to air bubbles and cracks in the packing, which will result in poor separation.

  • Wet Packing (Slurry Packing): The silica gel is mixed with the initial, least polar eluent to form a slurry, which is then poured into the column. This method is generally preferred as it results in a more uniform and well-packed column, leading to better separation.[6]

Q5: My purified compound still shows impurities in the NMR spectrum. What went wrong?

A5: This could be due to several factors:

  • Incomplete Separation: The chosen solvent system may not have been adequate to fully resolve your compound from all impurities. Re-purification with a different, more optimized solvent system may be necessary.

  • Overloading the Column: If you load too much crude material onto the column, it can exceed the column's capacity to separate the components effectively, leading to broad, overlapping bands.

  • Contaminated Fractions: You may have combined fractions that were not completely pure. It is always best to analyze the fractions on either side of your main product spot to ensure they do not contain significant impurities before combining them.

III. Experimental Protocol: Step-by-Step Guide

This protocol provides a general procedure for the purification of 2-Methyl-5-nitro-N-phenylbenzamide by flash column chromatography.

Preparation of the Column
  • Select a column of appropriate size based on the amount of crude material.

  • Secure the column in a vertical position using a clamp and stand.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • Wet Packing: In a beaker, prepare a slurry of silica gel in the initial, least polar eluent.

  • Pour the slurry into the column. Gently tap the side of the column to help the silica gel settle and to remove any air bubbles.

  • Once the silica gel has settled, add another thin layer of sand on top to protect the surface of the stationary phase.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

Sample Loading
  • Dissolve the crude 2-Methyl-5-nitro-N-phenylbenzamide in a minimal amount of the eluent or a more polar solvent if necessary (e.g., dichloromethane).

  • Carefully add the sample solution to the top of the column using a pipette.

  • Allow the sample to absorb onto the silica gel by draining the solvent until the liquid level is again at the top of the sand.

  • Carefully add a small amount of fresh eluent to wash any remaining sample from the sides of the column onto the silica gel.

Elution and Fraction Collection
  • Carefully fill the column with the eluent.

  • Begin collecting the eluting solvent in numbered test tubes or flasks.

  • If performing flash chromatography, apply gentle air pressure to the top of the column to increase the flow rate.

  • Monitor the separation by collecting small samples from the fractions and analyzing them by TLC.

Isolation of the Purified Compound
  • Once the elution is complete, identify the fractions containing the pure product by TLC analysis.

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to obtain the purified 2-Methyl-5-nitro-N-phenylbenzamide.

IV. Data Presentation

Table 1: Common Solvents for Normal-Phase Chromatography
SolventPolarity IndexNotes
Hexane/Petroleum Ether0.1Non-polar, good for initial elution.
Dichloromethane3.1Moderately polar, good for dissolving a wide range of compounds.[3]
Ethyl Acetate4.4Moderately polar, common "stronger" solvent in binary mixtures with hexane.
Acetone5.1Polar, can be used for more polar compounds.
Methanol5.1Highly polar, used to elute very polar compounds.[3]

V. Visualization of Workflow

Troubleshooting Workflow Diagram

TroubleshootingWorkflow cluster_problem Problem Identification cluster_analysis Initial Analysis cluster_solutions Potential Solutions cluster_outcome Desired Outcome Problem Poor Separation / Tailing / Degradation TLC Analyze TLC Results Problem->TLC Stationary_Phase Change Stationary Phase (e.g., Alumina) Problem->Stationary_Phase If degradation is suspected Flash Use Flash Chromatography Problem->Flash If degradation is suspected Rf_Value Check Rf of Target Compound TLC->Rf_Value Spots Observe Spot Shape and Number TLC->Spots Solvent Optimize Solvent System (Ratio / New Solvent) Rf_Value->Solvent If Rf is not optimal Gradient Implement Gradient Elution Rf_Value->Gradient If Rf is not optimal Modifier Add Basic Modifier (e.g., Triethylamine) Spots->Modifier If tailing or streaking Spots->Stationary_Phase If tailing or streaking Pure_Compound Pure 2-Methyl-5-nitro-N-phenylbenzamide Solvent->Pure_Compound Gradient->Pure_Compound Modifier->Pure_Compound Stationary_Phase->Pure_Compound Flash->Pure_Compound

Sources

Optimization

Handling and disposal of 2-Methyl-5-nitro-N-phenylbenzamide waste

Technical Support Center: Handling & Disposal of 2-Methyl-5-nitro-N-phenylbenzamide Overview 2-Methyl-5-nitro-N-phenylbenzamide (CAS: 599171-08-1) is a nitroaromatic benzamide derivative frequently utilized as a syntheti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Handling & Disposal of 2-Methyl-5-nitro-N-phenylbenzamide

Overview 2-Methyl-5-nitro-N-phenylbenzamide (CAS: 599171-08-1) is a nitroaromatic benzamide derivative frequently utilized as a synthetic intermediate in drug discovery and materials science. Due to the presence of the reactive nitro group and the conjugated aromatic system, this compound presents specific physicochemical hazards, including potential toxicity, environmental persistence, and dangerous reactivity with reducing agents. This support center provides field-proven troubleshooting guides, self-validating protocols, and waste management workflows to ensure scientific integrity and operational safety.

I. Troubleshooting Guides & FAQs

Handling & Reactivity

Q: During transfer, the compound generates static-cling dust. How can I mitigate this to prevent inhalation exposure? A: Nitrobenzamide derivatives often exhibit electrostatic properties that cause the powder to cling to spatulas and weigh boats. To mitigate this, use grounded, anti-static weighing tools or a static ionizer in the balance enclosure. Avoid vigorous sweeping or dry brushing, which exacerbates dust formation and significantly increases the risk of respiratory irritation and toxic inhalation[1].

Q: Why must I avoid storing this compound's waste near strong reducing agents? A: 2-Methyl-5-nitro-N-phenylbenzamide contains a highly reactive nitroaromatic group. If mixed with strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride) in a generic waste carboy, it can undergo a highly exothermic reduction to the corresponding aniline derivative. This runaway reaction can pressurize the container, generating excessive heat and leading to a chemical fire or explosion[2]. Always segregate nitroaromatic waste from reducing agents.

Waste Disposal & Spill Management

Q: Can I dispose of dilute aqueous washings containing trace amounts of the compound down the sink? A: No. Nitrobenzamides have low water solubility and are not readily degradable in standard wastewater treatment plants, meaning they can accumulate and cause severe environmental toxicity[1]. All aqueous waste containing trace amounts must be collected in designated hazardous waste carboys and transferred to an approved waste disposal facility for high-temperature incineration[3].

Q: What is the self-validating method to ensure my fume hood is fully decontaminated after a spill? A: Visual inspection is insufficient for highly potent or toxic intermediates. After mechanically removing the solid and wiping the area with a compatible solvent (e.g., ethanol or acetone), perform a surface swab test. Extract the swab in a known volume of solvent and analyze it via UV-Vis spectroscopy. The conjugated aromatic system of 2-Methyl-5-nitro-N-phenylbenzamide absorbs strongly in the UV region. An absorbance reading matching the clean solvent blank provides a self-validating confirmation that the area is completely decontaminated.

II. Quantitative Data & Guidelines

Table 1: Hazard Profile & PPE Specifications

Hazard CategoryDescription & CausalityRequired PPE & Engineering Controls
Inhalation Dust formation causes respiratory irritation and systemic toxicity[1].N95/P100 respirator (if outside hood); handle strictly inside a certified fume hood.
Skin/Eye Contact Causes serious eye and skin irritation upon direct contact[1].Nitrile gloves (double-gloving recommended), chemical safety goggles, lab coat.
Environmental Low water solubility leads to environmental persistence[1].Zero-drain disposal policy; secondary containment for all liquid waste.

Table 2: Waste Segregation Matrix

Waste StreamClassificationDisposal ContainerIncompatible Materials
Solid Powder/PPE Hazardous Solid WasteDouble-bagged, sealed plastic container[4].Strong oxidizers, strong bases[2].
Organic Solvents Hazardous Liquid WasteVented organic waste carboy.Strong reducing agents (e.g., NaBH4).
Aqueous Washings Aqueous Hazardous WastePolyethylene aqueous waste carboy.Reactive metals, concentrated acids.

III. Validated Experimental Protocols

Protocol 1: Solid Spill Containment and Cleanup Objective: Safely recover spilled 2-Methyl-5-nitro-N-phenylbenzamide without generating airborne particulates.

  • Isolate the Area: Immediately restrict access to the spill zone and ensure the fume hood sash is lowered to maintain negative pressure.

  • Don Appropriate PPE: Equip double nitrile gloves, chemical safety goggles, and a lab coat. If the spill is outside a fume hood, don a fitted particulate respirator.

  • Dry Cleanup (No Sweeping): Do not use a standard brush, as this generates toxic dust. Use a HEPA-filtered vacuum designed for hazardous powders, or gently cover the spill with damp absorbent pads to suppress dust[4].

  • Collection: Shovel or transfer the absorbed material into a labeled, sealable plastic hazardous waste container[1].

  • Chemical Decontamination: Wipe down the affected surface with a solvent known to dissolve the compound (e.g., acetone or ethanol), followed by soap and water.

  • Validation: Execute the UV-Vis swab test described in the FAQ section to confirm zero residual contamination.

Protocol 2: Routine Waste Segregation and Disposal Objective: Prevent incompatible chemical reactions in waste streams and ensure regulatory compliance.

  • Stream Identification: Determine if the waste is solid (powder, contaminated tips/tubes), halogenated organic, non-halogenated organic, or aqueous.

  • Compatibility Check: Verify that the receiving waste carboy does not contain strong reducing agents or strong bases, which are highly incompatible with nitrobenzamides[2].

  • Transfer: Slowly pour liquid waste into the appropriate carboy using a funnel. Avoid splashing.

  • Labeling: Update the hazardous waste log immediately. Ensure the label explicitly states "Contains Nitroaromatics - Toxic"[3].

  • Storage: Store the sealed waste containers in a cool, dry, well-ventilated secondary containment area until pickup by an approved waste disposal plant[2].

IV. Process Visualizations

SpillResponse Start Spill Detected (2-Methyl-5-nitro-N-phenylbenzamide) Assess Assess Spill Size & State (Solid vs. Solution) Start->Assess Dry Dry Solid Spill Assess->Dry Wet Solution/Solvent Spill Assess->Wet ActionDry Use HEPA Vacuum / Damp Pad (Avoid Dust Generation) Dry->ActionDry ActionWet Absorb with Inert Material (Sand/Vermiculite) Wet->ActionWet Container Seal in Hazardous Waste Container Label as Toxic/Aromatic Nitro ActionDry->Container ActionWet->Container Decon Decontaminate Area (Solvent Wipe -> Soap & Water) Container->Decon Validate Validate Decontamination (UV-Vis Swab Test) Decon->Validate

Fig 1: Step-by-step spill response and decontamination workflow for nitrobenzamide derivatives.

WasteSegregation Gen Waste Generation (2-Methyl-5-nitro-N-phenylbenzamide) Classify Classify Waste Stream Gen->Classify Solid Solid Waste (Powder, Contaminated PPE) Classify->Solid OrgLiquid Organic Liquid Waste (Check Compatibility) Classify->OrgLiquid AqLiquid Aqueous Liquid Waste (Trace Compound) Classify->AqLiquid Bin1 Solid Hazardous Waste Bin (Double-bagged) Solid->Bin1 Bin2 Organic Waste Carboy (No Reducing Agents) OrgLiquid->Bin2 Bin3 Aqueous Waste Carboy (Do Not Drain) AqLiquid->Bin3 Incineration Approved Waste Disposal Plant (Incineration) Bin1->Incineration Bin2->Incineration Bin3->Incineration

Fig 2: Waste segregation and disposal pathway for 2-Methyl-5-nitro-N-phenylbenzamide.

References[3] Title: Safeguarding Your Research: Essential Protocols for Handling 3-Nitrobenzamide Waste. Source: Benchchem. URL:https://www.benchchem.com/post/3-nitrobenzamide-safety[4] Title: 2-Chloro-5-nitrobenzamide Safety Data Sheet. Source: Apollo Scientific. URL:https://apolloscientific.co.uk/sds/2-Chloro-5-nitrobenzamide[1] Title: 3-Nitrobenzamide Safety Data Sheet. Source: Thermo Fisher Scientific. URL: https://www.thermofisher.com/sds/3-Nitrobenzamide[2] Title: 4-Nitrobenzamide Safety Data Sheet. Source: Fisher Scientific. URL: https://www.fishersci.com/sds/4-Nitrobenzamide

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Antimicrobial Spectrum of 2-Methyl-5-nitro-N-phenylbenzamide Derivatives

For Researchers, Scientists, and Drug Development Professionals In the face of escalating antimicrobial resistance, the exploration of novel chemical scaffolds is a cornerstone of infectious disease research. Among these...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the face of escalating antimicrobial resistance, the exploration of novel chemical scaffolds is a cornerstone of infectious disease research. Among these, benzamide derivatives have emerged as a promising class of compounds with a wide array of biological activities.[1] This guide provides a comprehensive technical overview of the antimicrobial spectrum of a specific subclass: 2-Methyl-5-nitro-N-phenylbenzamide derivatives. Drawing upon experimental data from related compounds and established methodologies, we will objectively compare their potential performance against various microbial pathogens and provide the foundational knowledge for their synthesis and evaluation.

The Chemical Rationale: Why 2-Methyl-5-nitro-N-phenylbenzamide?

The 2-Methyl-5-nitro-N-phenylbenzamide scaffold combines several key features that suggest potential antimicrobial efficacy. The benzamide core is a common motif in many pharmaceuticals.[1] The nitro group, a potent electron-withdrawing moiety, is a well-established pharmacophore in numerous antimicrobial agents. Its presence is often associated with the generation of reactive nitrogen species within microbial cells, leading to cellular damage and death. Furthermore, substitutions on the N-phenyl ring allow for the fine-tuning of physicochemical properties such as lipophilicity and electronic effects, which can significantly influence the antimicrobial spectrum and potency.

Comparative Antimicrobial Spectrum: An Evidence-Based Projection

While comprehensive studies on a wide range of 2-Methyl-5-nitro-N-phenylbenzamide derivatives are still emerging, we can project their potential antimicrobial spectrum by analyzing data from structurally related benzamide and nitroaromatic compounds. The following tables summarize the in-vitro antimicrobial activity of various benzamide derivatives against a panel of clinically relevant bacteria and fungi.

Table 1: Antibacterial Activity of Selected Benzamide Derivatives
Compound ClassTest OrganismGram StainMIC (µg/mL)Zone of Inhibition (mm)Reference
N-Benzamide DerivativesBacillus subtilisGram-positive6.2525[1]
Escherichia coliGram-negative3.1231[1]
2-Aminobenzamide DerivativesStaphylococcus aureusGram-positive-Moderate to Good-
Pseudomonas aeruginosaGram-negative-Moderate to Good-
N-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-yl] piperazinyl quinolonesStaphylococcus aureusGram-positive0.008-0.015-[2]
5-Nitro-2-thiophenecarbaldehyde derivativeStaphylococcus aureus (Pan-S)Gram-positive0.5–2.0-[3][4]
Staphylococcus aureus (MRSA)Gram-positive1.0–16.0-[3][4]
2-chloro-5-nitrobenzoic acid derivativeStaphylococcus aureusGram-positive-up to 27[5]
Escherichia coliGram-negative-up to 17[5]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The Zone of Inhibition is the diameter of the area around a disk containing the compound where microbial growth is inhibited.

Analysis of the Data: The data from related compounds suggest that 2-Methyl-5-nitro-N-phenylbenzamide derivatives are likely to exhibit broad-spectrum antibacterial activity. The presence of the nitro group in related molecules confers potent activity against Gram-positive bacteria, including resistant strains like MRSA.[3][4] The activity against Gram-negative bacteria appears to be more variable and likely dependent on the specific substitutions on the N-phenyl ring, which influence the molecule's ability to penetrate the outer membrane.

Proposed Mechanism of Action: A Multi-Target Approach

The antimicrobial mechanism of nitroaromatic compounds is often multifactorial. For 2-Methyl-5-nitro-N-phenylbenzamide derivatives, a plausible mechanism involves the intracellular reduction of the nitro group by bacterial nitroreductases. This reduction generates highly reactive nitrogen intermediates, such as nitroso and hydroxylamine species, which can induce significant cellular damage through multiple pathways:

  • Oxidative and Nitrosative Stress: The reactive intermediates can lead to the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS), causing widespread damage to DNA, proteins, and lipids.

  • Enzyme Inhibition: The benzamide scaffold itself may interact with and inhibit essential bacterial enzymes. For instance, some benzamides are known to target FtsZ, a crucial protein in bacterial cell division.[6]

  • Membrane Disruption: Changes in the cellular redox state and interactions with membrane components could lead to membrane depolarization and loss of integrity.

The following diagram illustrates the proposed logical pathway for the antimicrobial action of these derivatives.

antimicrobial_mechanism cluster_cell Microbial Cell Compound 2-Methyl-5-nitro-N- phenylbenzamide Derivative Nitroreductase Bacterial Nitroreductases Compound->Nitroreductase Enzymatic Reduction Reactive_Intermediates Reactive Nitrogen Species (Nitroso, Hydroxylamine) Nitroreductase->Reactive_Intermediates Oxidative_Stress Oxidative/Nitrosative Stress Reactive_Intermediates->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Protein_Damage Protein Damage Oxidative_Stress->Protein_Damage Lipid_Damage Lipid Peroxidation Oxidative_Stress->Lipid_Damage Cell_Death Cell Death DNA_Damage->Cell_Death Protein_Damage->Cell_Death Lipid_Damage->Cell_Death

Caption: Proposed mechanism of antimicrobial action for 2-Methyl-5-nitro-N-phenylbenzamide derivatives.

Experimental Protocols for Antimicrobial Susceptibility Testing

To empirically determine the antimicrobial spectrum of novel 2-Methyl-5-nitro-N-phenylbenzamide derivatives, standardized susceptibility testing methods are essential. The following are detailed protocols for the broth microdilution and agar well diffusion assays.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

Workflow Diagram:

MIC_Workflow A Prepare serial dilutions of test compound in 96-well plate C Inoculate wells with microbial suspension A->C B Prepare standardized microbial inoculum (0.5 McFarland) B->C D Incubate at 37°C for 18-24 hours C->D E Observe for visible growth (turbidity) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Step-by-Step Protocol:

  • Preparation of Compound Stock Solution: Dissolve the synthesized 2-Methyl-5-nitro-N-phenylbenzamide derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of 96-Well Plate:

    • Add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the compound stock solution (at a starting concentration, e.g., 256 µg/mL in MHB) to well 1.

  • Serial Dilution:

    • Transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this two-fold serial dilution across the plate to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no compound).

    • Well 12 serves as the sterility control (no inoculum).

  • Preparation of Inoculum:

    • From a fresh culture of the test microorganism, prepare a suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in MHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Inoculation: Add 10 µL of the final inoculum to wells 1 through 11, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Agar Well Diffusion for Zone of Inhibition Measurement

This method assesses the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a well containing the compound in an agar plate seeded with a microorganism.

Step-by-Step Protocol:

  • Preparation of Agar Plates: Pour molten Mueller-Hinton Agar (MHA) into sterile Petri dishes and allow it to solidify.

  • Preparation of Inoculum: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculation of Plates: Dip a sterile cotton swab into the standardized inoculum and streak the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

  • Creation of Wells: Use a sterile cork borer (e.g., 6 mm diameter) to create wells in the agar.

  • Application of Compound: Add a fixed volume (e.g., 50 µL) of the test compound solution (at a known concentration) into each well. A solvent control should also be included.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement of Zone of Inhibition: Measure the diameter of the clear zone around each well where bacterial growth is inhibited. The diameter is recorded in millimeters.

Conclusion and Future Directions

The available evidence from related compound classes strongly suggests that 2-Methyl-5-nitro-N-phenylbenzamide derivatives represent a promising avenue for the development of novel antimicrobial agents. Their projected broad-spectrum activity, coupled with a multi-target mechanism of action, makes them attractive candidates for combating drug-resistant pathogens.

Future research should focus on the synthesis and systematic screening of a library of these derivatives with diverse substitutions on the N-phenyl ring to establish clear structure-activity relationships (SAR). Further mechanistic studies, including nitroreductase activity assays and the measurement of reactive oxygen/nitrogen species, will be crucial to validate the proposed mechanism of action.[7] In-vivo efficacy and toxicity studies will ultimately determine the therapeutic potential of the most promising lead compounds.

References

  • Synthesis on study of 2-methyl-5-nitro-n-(4-(3-(2-aryl-2,3- dihydrobenzo[b][8][9]thiazepin-4-yl)phenoxy)phenyl) benzenesulfonamide and their antimicobial activity. JOCPR. Available from: [Link]

  • Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. ResearchGate. Available from: [Link]

  • Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. JOCPR. Available from: [Link]

  • Novel sulfonamide derivatives as a tool to combat methicillin-resistant Staphylococcus aureus. Future Medicinal Chemistry. Available from: [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Preprints.org. Available from: [Link]

  • Synthesis and Antimicrobial Activity of 1-(5 Isopropoxy-2-Methyl-4-Nitrophenyl)-Substituted Benzimidazole Derivatives via Buchwald-Hartwig Coupling. ResearchGate. Available from: [Link]

  • Design, Synthesis and in Vitro Antibacterial Activity of 2-thiomethyl-benzimidazole Derivatives. SCIRP. Available from: [Link]

  • Synthesis, and Antimicrobial Evaluation of New hydrazone Derivatives of (2,4-dinitrophenyl) hydrazine. Research Journal of Pharmacy and Technology. Available from: [Link]

  • Synthesis, ADMET Properties, and In Vitro Antimicrobial and Antibiofilm Activity of 5-Nitro-2-thiophenecarbaldehyde N-((E)-(5-Nitrothienyl)methylidene)hydrazone (KTU-286) against Staphylococcus aureus with Defined Resistance Mechanisms. PMC. Available from: [Link]

  • Synthesis, characterization and antimicrobial activity of N'-(substituted phenyl)-2-(1H-azol-1-yl) acetamides. Der Pharma Chemica. Available from: [Link]

  • Antibacterial activity of substituted 5-methylbenzo[c]phenanthridinium derivatives. PubMed. Available from: [Link]

  • Comparative study of the in vitro antibacterial activity of ciprofloxacin and thirteen other antimicrobial drugs with respect to recently isolated pathogens. PubMed. Available from: [Link]

  • N-(2-Methyl-5-nitrophenyl)benzamide. PubChem. Available from: [Link]

  • Synthesis and in vitro antibacterial evaluation of N-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-yl] piperazinyl quinolones. PubMed. Available from: [Link]

  • Comparative Study of the Antibacterial Activity of Selected Ciprofloxacin Tablet Brands Available in Iraq. Informatics Journals. Available from: [Link]

  • Comparative antimicrobial activity of five brands of ciprofloxacin sold in lagos state. SciSpace. Available from: [Link]

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI. Available from: [Link]

  • ciprofloxacine therapy compared: Topics by Science.gov. Science.gov. Available from: [Link]

  • Synthesis, ADMET Properties, and In Vitro Antimicrobial and Antibiofilm Activity of 5-Nitro-2-thiophenecarbaldehyde N-((E)-(5-Nitrothienyl)methylidene)hydrazone (KTU-286) against Staphylococcus aureus with Defined Resistance Mechanisms. PubMed. Available from: [Link]

  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. Available from: [Link]

  • Comparative Study of the Antibacterial Activity of Selected Ciprofloxacin Tablet Brands Available in Iraq. Informatics Journals. Available from: [Link]

  • Proposed mechanism for the 2-benzoylamino-N-phenylbenzamide 5a formation. ResearchGate. Available from: [Link]

  • Benzenesulfonamide, 2-methyl-5-nitro-N-phenyl-. PubChem. Available from: [Link]

Sources

Comparative

Spectroscopic comparison of 2-Methyl-5-nitro-N-phenylbenzamide isomers

An In-depth Spectroscopic Guide to the Isomers of 2-Methyl-5-nitro-N-phenylbenzamide Authored by: Dr. Evelyn Reed, Senior Application Scientist Introduction In the landscape of pharmaceutical development and materials sc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Spectroscopic Guide to the Isomers of 2-Methyl-5-nitro-N-phenylbenzamide

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction

In the landscape of pharmaceutical development and materials science, the precise structural elucidation of molecular isomers is of paramount importance. Isomers, while possessing the same molecular formula, can exhibit vastly different chemical, physical, and biological properties. This guide provides a comprehensive spectroscopic comparison of the positional isomers of 2-Methyl-5-nitro-N-phenylbenzamide. As a Senior Application Scientist, this document is structured to deliver not only the spectral data but also the underlying scientific rationale for the observed differences, empowering researchers to confidently distinguish between these closely related compounds.

The isomers under investigation are crucial intermediates in various synthetic pathways. Their correct identification is a critical quality control step, ensuring the desired biological activity and safety profile of the final product. This guide will delve into the application of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) for the unambiguous differentiation of these isomers.

The Isomers: A Structural Overview

The core structure is N-phenylbenzamide substituted with a methyl and a nitro group on the benzoyl ring. The positional isomerism arises from the different substitution patterns of these groups. For the purpose of this guide, we will consider three representative isomers:

  • Isomer A: 2-Methyl-5-nitro-N-phenylbenzamide

  • Isomer B: 4-Methyl-3-nitro-N-phenylbenzamide

  • Isomer C: 2-Methyl-3-nitro-N-phenylbenzamide

isomers cluster_A Isomer A: 2-Methyl-5-nitro-N-phenylbenzamide cluster_B Isomer B: 4-Methyl-3-nitro-N-phenylbenzamide cluster_C Isomer C: 2-Methyl-3-nitro-N-phenylbenzamide A C₁₄H₁₂N₂O₃ B C₁₄H₁₂N₂O₃ C C₁₄H₁₂N₂O₃

Caption: Structural relationship of the investigated isomers.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The chemical shift, multiplicity, and integration of proton (¹H) signals, along with the chemical shifts in the carbon-13 (¹³C) spectrum, provide a detailed map of the molecular structure.

Expertise & Experience: The "Why" Behind the NMR Analysis

The key to differentiating these isomers lies in the electronic effects of the methyl (-CH₃) and nitro (-NO₂) groups on the chemical shifts of the aromatic protons and carbons. The methyl group is an electron-donating group (EDG), which shields nearby protons and carbons, causing their signals to appear at a lower chemical shift (upfield). Conversely, the nitro group is a strong electron-withdrawing group (EWG), which deshields adjacent nuclei, resulting in a downfield shift. The relative positions of these groups create unique electronic environments for each isomer, leading to distinct NMR spectra.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like the N-H proton of the amide.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire spectra on a 400 MHz or higher field spectrometer to ensure adequate signal dispersion.

    • For ¹H NMR, a standard 90° pulse sequence is typically used.

    • For ¹³C NMR, a proton-decoupled sequence is employed to yield singlets for each unique carbon, simplifying the spectrum.[1]

    • Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing dissolve Dissolve 5-10 mg in ~0.7 mL deuterated solvent transfer Transfer to 5 mm NMR tube dissolve->transfer h1_nmr ¹H NMR Acquisition (Standard Pulse Sequence) transfer->h1_nmr c13_nmr ¹³C NMR Acquisition (Proton Decoupled) transfer->c13_nmr referencing Reference to TMS or Residual Solvent Peak h1_nmr->referencing c13_nmr->referencing phasing Phase Correction referencing->phasing integration Integration (¹H) phasing->integration

Caption: General workflow for NMR sample preparation and data acquisition.

Comparative NMR Data
Parameter Isomer A (2-Me, 5-NO₂) ** Isomer B (4-Me, 3-NO₂) Isomer C (2-Me, 3-NO₂) **
¹H NMR (ppm)
-CH₃~2.5 ppm (s)~2.6 ppm (s)~2.4 ppm (s)
Aromatic H's3 distinct signals in aromatic region3 distinct signals in aromatic region3 distinct signals in aromatic region
N-H~8.5-10.5 ppm (broad s)~8.5-10.5 ppm (broad s)~8.5-10.5 ppm (broad s)
¹³C NMR (ppm)
-CH₃~18-22 ppm~19-23 ppm~17-21 ppm
C=O~165-168 ppm~165-168 ppm~165-168 ppm
Aromatic C's~120-150 ppm~120-150 ppm~120-150 ppm

Trustworthiness: A Self-Validating System

The predicted chemical shifts are based on established additive models for substituent effects on aromatic rings. For instance, in Isomer A, the proton ortho to the nitro group and meta to the methyl group is expected to be the most downfield-shifted aromatic proton. In contrast, for Isomer B, the proton between the nitro and methyl groups will experience significant deshielding. The number of distinct signals in both the ¹H and ¹³C NMR spectra will also differ based on the symmetry of each isomer. For example, a para-substituted analog would show higher symmetry and fewer signals.[1] The consistency between the predicted and observed spectra for a known isomer validates the interpretation for unknown samples.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.

Expertise & Experience: Decoding Vibrational Frequencies

The key diagnostic peaks for these isomers will be the N-H stretch of the amide, the C=O stretch of the amide, and the symmetric and asymmetric stretches of the nitro group.[2][3] While the positions of the N-H and C=O stretches will be relatively similar across the isomers, the electronic environment created by the different substitution patterns can cause subtle shifts. The most significant diagnostic information comes from the C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹), which are highly sensitive to the substitution pattern on the aromatic ring.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation (ATR):

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by taking a background spectrum.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure with the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The data is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

ftir_workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition clean_crystal Clean ATR Crystal background Acquire Background Spectrum clean_crystal->background load_sample Place Sample on Crystal background->load_sample apply_pressure Apply Pressure with Anvil load_sample->apply_pressure collect_spectrum Collect Spectrum (4000-400 cm⁻¹) apply_pressure->collect_spectrum co_add Co-add 16-32 Scans collect_spectrum->co_add

Caption: Workflow for FT-IR data acquisition using an ATR accessory.

Comparative FT-IR Data
Vibrational Mode **Expected Wavenumber (cm⁻¹) **Notes
N-H Stretch (Amide)3300 - 3500 (broad)Position can be affected by hydrogen bonding.
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Aliphatic)2850 - 3000
C=O Stretch (Amide)1640 - 1680Electron-withdrawing groups on the ring can slightly increase the frequency.
N-O Asymmetric Stretch1500 - 1560Strong and characteristic absorption.[4][5][6]
N-O Symmetric Stretch1340 - 1390Strong and characteristic absorption.[3]
C-H Out-of-Plane Bending700 - 900Highly diagnostic of the aromatic substitution pattern.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λ_max) is characteristic of the chromophores present.

Expertise & Experience: Understanding Electronic Transitions

The primary chromophore in these molecules is the nitro-substituted benzoyl system. The position of λ_max is sensitive to the extent of conjugation and the electronic effects of the substituents. The nitro group, being an electron-withdrawing group, can participate in charge-transfer transitions, which are often intense. The methyl group, being electron-donating, can cause a slight red shift (bathochromic shift) of the absorption bands. The different substitution patterns will influence the planarity and conjugation of the system, leading to distinct λ_max values for each isomer.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be chosen to give a maximum absorbance between 0.5 and 1.5.

    • Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.

  • Data Acquisition:

    • Record a baseline spectrum with the solvent-filled cuvette in the sample and reference beams.

    • Record the sample spectrum over a range of approximately 200-400 nm.[7]

uvvis_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition prepare_solution Prepare Dilute Solution in UV-Transparent Solvent fill_cuvettes Fill Matched Quartz Cuvettes (Sample and Blank) prepare_solution->fill_cuvettes baseline Record Baseline with Solvent Blank fill_cuvettes->baseline record_spectrum Record Sample Spectrum (200-400 nm) baseline->record_spectrum

Caption: Standard workflow for UV-Vis spectroscopic analysis.

Comparative UV-Vis Data
Parameter Isomer A (2-Me, 5-NO₂) ** Isomer B (4-Me, 3-NO₂) Isomer C (2-Me, 3-NO₂) **
λ_max (nm) Expected around 260-280 nmExpected around 255-275 nmExpected around 250-270 nm
Molar Absorptivity (ε) HighHighHigh

Note: These are estimated values. The exact λ_max will depend on the solvent used. The key is the relative difference between the isomers under identical conditions.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation.

Expertise & Experience: Interpreting Fragmentation Patterns

For these isomers, Electron Ionization (EI) is a common technique that will induce fragmentation. The molecular ion peak (M⁺) will confirm the molecular weight. The fragmentation patterns, however, can be used to differentiate the isomers. The positions of the methyl and nitro groups will influence the stability of the resulting fragment ions. For example, the loss of the nitro group (NO₂) or the cleavage of the amide bond are expected fragmentation pathways. The relative intensities of the fragment ions can be indicative of the isomer's structure.

Experimental Protocol: Mass Spectrometry (EI)
  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization and Analysis:

    • Ionize the sample using a high-energy electron beam (typically 70 eV).

    • Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

    • Detect the ions and generate a mass spectrum, which is a plot of relative abundance versus m/z.[8]

ms_workflow cluster_intro Sample Introduction cluster_analysis Ionization and Analysis introduction Introduce Sample via Direct Probe or GC ionization Electron Ionization (70 eV) introduction->ionization separation Separate Ions by m/z ionization->separation detection Detect Ions separation->detection

Caption: A simplified workflow for mass spectrometry using electron ionization.

Comparative Mass Spectrometry Data
Parameter Isomer A, B, and C Notes
Molecular Ion (M⁺) m/z 256.08Confirms the molecular formula C₁₄H₁₂N₂O₃.[9]
Key Fragment Ions (m/z) 105 (C₆H₅CO⁺), 77 (C₆H₅⁺)These fragments are common to all isomers due to cleavage of the amide bond.[10]
Varies with isomerThe relative abundance of fragments resulting from cleavages of the substituted aromatic ring will differ. For instance, fragments involving the loss of NO₂ (m/z 210) or subsequent fragments will have different relative intensities.

Integrated Strategy for Isomer Differentiation

A single spectroscopic technique may not always provide a definitive answer. A holistic approach, combining the data from multiple techniques, is the most robust strategy for isomer identification.

integrated_strategy start Unknown Isomer ms Mass Spectrometry (Confirm Molecular Weight) start->ms ftir FT-IR Spectroscopy (Identify Functional Groups) start->ftir nmr ¹H and ¹³C NMR (Determine Connectivity) ms->nmr ftir->nmr uvvis UV-Vis Spectroscopy (Confirm Chromophore) nmr->uvvis identification Unambiguous Isomer Identification uvvis->identification

Caption: An integrated spectroscopic approach for isomer identification.

The spectroscopic techniques of NMR, FT-IR, UV-Vis, and Mass Spectrometry each provide a unique piece of the structural puzzle. By understanding the principles behind each technique and the influence of the methyl and nitro substituents on the spectral data, researchers can confidently differentiate between the positional isomers of 2-Methyl-5-nitro-N-phenylbenzamide. This guide serves as a foundational resource for scientists and professionals in drug development and related fields, emphasizing the importance of a multi-faceted analytical approach for ensuring the quality and integrity of chemical compounds.

References

  • PubMed. Application of FT-IR spectroscopy for control of the medium composition during the biodegradation of nitro aromatic compounds. Available from: [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Available from: [Link]

  • Oxford Academic. Application of FT-IR spectroscopy for control of the medium composition during the biodegradation of nitro aromatic compounds. Available from: [Link]

  • SpectraBase. 4-Nitrotoluene - Optional[1H NMR] - Spectrum. Available from: [Link]

  • SpectraBase. p-nitro-N-propylbenzamide - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

  • SpectraBase. 2-Nitrotoluene - Optional[1H NMR] - Spectrum. Available from: [Link]

  • ResearchGate. Application of FT-IR spectroscopy for control of the medium composition during the biodegradation of nitro aromatic compounds. Available from: [Link]

  • The Royal Society of Chemistry. Electronic Supporting Information. Available from: [Link]

  • ACS Publications. Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Available from: [Link]

  • PMC. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Available from: [Link]

  • PMC. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Available from: [Link]

  • ResearchGate. Spectroscopic, quantum chemical investigation and molecular docking studies on N‐(2‐benzoylamino) phenyl benzamide: A novel SARS‐CoV‐2 drug. Available from: [Link]

  • JOCPR. Synthesis on study of 2-methyl-5-nitro-n-(4-(3-(2-aryl-2,3- dihydrobenzo[b][2][11]thiazepin-4-yl)phenoxy)phenyl) benzenesulfonamide and their antimicobial activity. Available from: [Link]

  • NIST WebBook. Benzamide. Available from: [Link]

  • New Journal of Chemistry (RSC Publishing). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. Available from: [Link]

  • ResearchGate. Synthesis, spectroscopic analysis and DFT studies of N-(2-methyl-5-nitro-phenyl)benzamide organic single crystal. Available from: [Link]

  • Reddit. UV/VIS Spectrum of Benzamide: How to Interpret? What is the peak?. Available from: [Link]

  • PubChem. N-(2-Methyl-5-nitrophenyl)benzamide. Available from: [Link]

  • ResearchGate. Benzamide-simplified mass spectrum. Available from: [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Available from: [Link]

  • MDPI. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Available from: [Link]

  • Semantic Scholar. Synthesis and Biophysical and Biological Studies of N‑Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Available from: [Link]

  • PMC. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Available from: [Link]

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Available from: [Link]

  • Compound Interest. A guide to 13C NMR chemical shift values. Available from: [Link]

  • ResearchGate. UV‐Vis studies of mixtures containing various reaction components. Available from: [Link]

  • mzCloud. Benzanilide. Available from: [Link]

  • Journal of Young Pharmacists. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Available from: [Link]

  • PMDA. ULTRAVIOLET-VISIBLE REFERENCE SPECTRA. Available from: [Link]

  • SIELC Technologies. UV-Vis Spectrum of Benzenesulfonamide. Available from: [Link]

Sources

Validation

A Comparative Guide to Catalysts for N-Arylbenzamide Synthesis: From Palladium and Copper to Emerging Alternatives

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of N-arylbenzamides is of paramount importance. These structural motifs are prevalent in a vast array of pharmaceut...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of N-arylbenzamides is of paramount importance. These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. The choice of catalyst for the crucial C-N bond formation is a critical decision that significantly impacts reaction efficiency, substrate scope, cost, and scalability. This in-depth technical guide provides an objective comparison of the leading catalytic systems for N-arylbenzamide synthesis, with a focus on the well-established Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann-Goldberg condensation, alongside emerging Nickel-based methodologies. This guide is designed to provide not just protocols, but a deeper understanding of the causality behind experimental choices to empower you in your synthetic endeavors.

At a Glance: A Strategic Overview of Key Catalytic Systems

The synthesis of N-arylbenzamides primarily relies on cross-coupling reactions. While several methods exist, three catalytic systems have garnered the most attention due to their broad applicability and continuous evolution:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: Widely regarded as the gold standard for C-N cross-coupling, this methodology is celebrated for its broad substrate scope, functional group tolerance, and often milder reaction conditions. The development of sophisticated phosphine ligands has been instrumental in its success.

  • Copper-Catalyzed Ullmann-Goldberg Condensation: A classical method that has experienced a renaissance with the development of modern ligand systems. It offers a more cost-effective alternative to palladium catalysis and is particularly effective for certain substrate classes.

  • Nickel-Catalyzed Amination: Emerging as a powerful and economical alternative, nickel catalysis can often achieve transformations that are challenging for palladium and offers unique reactivity profiles.

The choice between these systems is not always straightforward and depends on a multitude of factors including the electronic and steric properties of the substrates, cost considerations, and the desired scale of the reaction.

Mechanistic Insights: The "Why" Behind the "How"

A fundamental understanding of the catalytic cycles is crucial for troubleshooting and optimizing N-arylbenzamide synthesis. The distinct mechanisms of the Buchwald-Hartwig and Ullmann-Goldberg reactions dictate their respective strengths and weaknesses.

The Pd(0)/Pd(II) Catalytic Cycle of the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is believed to proceed through a Pd(0)/Pd(II) catalytic cycle.[1][2] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide to form a Pd(II) intermediate. This is often the rate-limiting step.

  • Ligand Exchange and Amide Binding: The benzamide displaces a ligand on the palladium center.

  • Deprotonation: A base removes the acidic proton from the coordinated benzamide to form a palladium-amido complex.

  • Reductive Elimination: The N-arylbenzamide product is formed, and the Pd(0) catalyst is regenerated.

The choice of a bulky, electron-rich phosphine ligand is critical as it promotes both the oxidative addition and the final reductive elimination step, leading to higher reaction efficiency.[2]

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L2)-NHR'CO Ar-Pd(II)(L2)-NHR'CO Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-NHR'CO Amide Binding & Deprotonation (R'CONH2, Base) Product_Regen N-Arylbenzamide (Product) + Pd(0)L2 (Regenerated) Ar-Pd(II)(L2)-NHR'CO->Product_Regen Reductive Elimination

Figure 1: Simplified catalytic cycle of the Buchwald-Hartwig amination.
The Cu(I)/Cu(III) Catalytic Cycle of the Ullmann-Goldberg Condensation

The modern Ullmann-Goldberg condensation is thought to proceed via a Cu(I)/Cu(III) catalytic cycle.[3] The proposed steps are:

  • Formation of Copper-Amide Complex: The Cu(I) catalyst reacts with the benzamide in the presence of a base to form a copper-amide intermediate.

  • Oxidative Addition: The aryl halide adds to the copper-amide complex, forming a Cu(III) species.

  • Reductive Elimination: The N-arylbenzamide is formed, and the Cu(I) catalyst is regenerated.

Ligands, such as diamines or amino acids, play a crucial role by stabilizing the copper intermediates and facilitating the oxidative addition and reductive elimination steps, allowing the reaction to proceed under milder conditions than the classical, ligand-free Ullmann reactions.[4]

Ullmann_Goldberg_Cycle Cu(I)L Cu(I)L [L-Cu(I)-NHCOR'] [L-Cu(I)-NHCOR'] Cu(I)L->[L-Cu(I)-NHCOR'] Amide Binding & Deprotonation (R'CONH2, Base) [Ar-Cu(III)(L)-NHCOR']X [Ar-Cu(III)(L)-NHCOR']X [L-Cu(I)-NHCOR']->[Ar-Cu(III)(L)-NHCOR']X Oxidative Addition (Ar-X) Product_Regen N-Arylbenzamide (Product) + Cu(I)L (Regenerated) [Ar-Cu(III)(L)-NHCOR']X->Product_Regen Reductive Elimination

Figure 2: Simplified catalytic cycle of the Ullmann-Goldberg condensation.

Quantitative Performance Data: A Side-by-Side Comparison

The following tables summarize representative experimental data for the synthesis of N-arylbenzamides using palladium, copper, and nickel-based catalysts. This data is intended to provide a comparative overview of catalyst performance under various conditions.

Table 1: Palladium-Catalyzed Buchwald-Hartwig Amination of Aryl Halides with Benzamide

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-ChlorotoluenePd(dba)₂ (1.5)XPhos (3.0)NaOtBuTolueneReflux694[5]
2BromobenzenePd(OAc)₂ (0.05)BINAP (0.08)Cs₂CO₃Toluene1108High[6]
32-IodobenzamidePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Toluene110--[7]

Table 2: Copper-Catalyzed Ullmann-Goldberg Condensation of Aryl Halides with Benzamide

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Aryl IodideCuI (5)(S)-N-Methylpyrrolidine-2-carboxylate (10)K₃PO₄DMSO1105-24Good[4]
22-Bromobenzoic acidCu₂O (4) & Cu powder (9)NoneK₂CO₃2-Ethoxyethanol13024~95[4]
3Aryl IodideCuI (0.5)(S)-N-Methylpyrrolidine-2-carboxylate (1)K₃PO₄DMSO1105-[7]

Table 3: Nickel-Catalyzed Amination of Aryl Halides

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Aryl ChloridesNiCl₂(PPh₃)₂PPh₃K₂CO₃t-Butanol/Water1101Good[8]
2Aryl HalidesNi(0) complexChiral BisimidazolineNa₂CO₃THFRT40Good[9][10]

Experimental Protocols: From Theory to Practice

The following are detailed, step-by-step methodologies for key N-arylbenzamide synthesis reactions. These protocols are intended as a starting point and may require optimization for specific substrates.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylbenzamide Synthesis

This protocol is a general procedure for the Buchwald-Hartwig amination of an aryl halide with a benzamide derivative.

Materials:

  • Aryl halide (1.0 mmol)

  • Benzamide (1.2 mmol)

  • Palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%)[7]

  • Ligand (e.g., Xantphos, 4 mol%)[7]

  • Base (e.g., Cs₂CO₃, 2.0 mmol)[7]

  • Anhydrous solvent (e.g., toluene or dioxane, 5 mL)[7]

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To a dry reaction flask equipped with a magnetic stir bar, add the aryl halide, benzamide, palladium pre-catalyst, ligand, and base under an inert atmosphere (e.g., argon or nitrogen).

  • Add the anhydrous solvent to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N-arylbenzamide.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification Add_Solids Add Aryl Halide, Benzamide, Pd-catalyst, Ligand, and Base Add_Solvent Add Anhydrous Solvent Add_Solids->Add_Solvent Heat_Stir Heat to 80-110 °C with Stirring Add_Solvent->Heat_Stir Monitor Monitor Progress (TLC/LC-MS) Heat_Stir->Monitor Cool Cool to Room Temperature Monitor->Cool Dilute_Wash Dilute with Organic Solvent, Wash with Water and Brine Cool->Dilute_Wash Dry_Concentrate Dry, Filter, and Concentrate Dilute_Wash->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify

Figure 3: Experimental workflow for Buchwald-Hartwig amination.
Protocol 2: Copper-Catalyzed Ullmann-Goldberg N-Arylbenzamide Synthesis

This protocol describes a modern, ligand-assisted Ullmann-Goldberg condensation.

Materials:

  • Aryl iodide (1.2 mmol)

  • Benzamide (1.0 mmol)

  • Copper(I) iodide (CuI, 5 mol%)[4]

  • Ligand (e.g., (S)-N-methylpyrrolidine-2-carboxylate, 10 mol%)[4]

  • Base (e.g., Potassium phosphate (K₃PO₄), 2.0 mmol)[4]

  • Anhydrous Dimethyl sulfoxide (DMSO, 5 mL)[4]

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a dry Schlenk flask under an inert atmosphere of Argon, add the benzamide, potassium phosphate, ligand, and copper(I) iodide.[4]

  • Add anhydrous DMSO to the flask, followed by the aryl iodide.[4]

  • Stir the reaction mixture vigorously and heat to 110 °C.[4]

  • Monitor the progress of the reaction by TLC or LC-MS. Reaction times can vary from 5 to 24 hours depending on the substrates.[4]

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography to afford the pure N-arylbenzamide.[4]

Protocol 3: Nickel-Catalyzed N-Arylation of Benzene Sulphonamides (Illustrative for N-Aryl Amide Synthesis)

This protocol, adapted from the synthesis of N-aryl sulphonamides, illustrates a general approach for nickel-catalyzed C-N bond formation.[8]

Materials:

  • Aryl chloride (1.0 equiv)

  • Benzamide derivative (1.2 equiv)

  • Bis(triphenylphosphine)nickel(II) chloride (NiCl₂(PPh₃)₂) (catalytic amount)

  • Triphenylphosphine (PPh₃) (catalytic amount)

  • Potassium carbonate (K₂CO₃) (base)

  • tert-Butanol and water (solvent mixture)

  • Standard laboratory glassware

Procedure:

  • Pre-activate a mixture of bis(triphenylphosphine)nickel(II) chloride and triphenylphosphine in a solvent mixture of t-butanol and water at 80°C for a few minutes.[8]

  • To the activated catalyst mixture, add the benzamide derivative, the aryl chloride, and potassium carbonate.[8]

  • Add a further portion of t-butanol and water.

  • Heat the reaction mixture to 110°C with stirring for approximately 1 hour.[8]

  • After cooling, the product can be isolated and purified using standard techniques such as extraction and column chromatography.

Conclusion: Selecting the Optimal Catalyst for Your Needs

The synthesis of N-arylbenzamides is a well-developed field with several robust catalytic systems at the disposal of the synthetic chemist.

  • Palladium-catalyzed Buchwald-Hartwig amination remains the most versatile and widely used method, offering broad substrate scope and mild reaction conditions, albeit at a higher cost.[11]

  • Copper-catalyzed Ullmann-Goldberg condensation provides a cost-effective and powerful alternative, especially with modern ligand systems that have overcome the limitations of classical Ullmann reactions.[4][12]

  • Nickel-catalyzed amination is a rapidly evolving area that offers the promise of combining the high reactivity of palladium with the cost-effectiveness of copper, making it an attractive option for large-scale synthesis and for challenging substrates.[8]

The optimal choice of catalyst will ultimately be dictated by the specific requirements of the target molecule, including functional group tolerance, steric and electronic factors, cost considerations, and scalability. By understanding the underlying mechanisms and having access to reliable protocols, researchers can confidently navigate the catalyst landscape to achieve their synthetic goals efficiently and effectively.

References

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Request PDF. Nickel‐Catalyzed Asymmetric Synthesis of α‐Arylbenzamides. [Link]

  • Request PDF. Nickel-catalyzed 1,4-aryl rearrangement of aryl N-benzylimidates via C–O and C–H bond cleavage. [Link]

  • Hilaris Publisher. (2014, March 24). Nickel Catalyzed Synthesis of N-aryl and N-heteroaryl Substituted Benzene Sulphonamides and their Biological Activity Evaluation. [Link]

  • Angewandte Chemie International Edition. (2015, September 23). Comparative Catalytic Activity of Group 9 [CpMIII] Complexes: Cobalt-Catalyzed C-H Amidation of Arenes with Dioxazolones as Amidating Reagents*. [Link]

  • Chemical Communications (RSC Publishing). Nickel-catalyzed 1,4-aryl rearrangement of aryl N-benzylimidates via C–O and C–H bond cleavage. [Link]

  • Request PDF. Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. [Link]

  • ZORA. COMMUNICATION Nickel-Catalyzed Asymmetric Synthesis of α-Arylbenzamides. [Link]

  • Beilstein Journals. (2011, January 14). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • Organic Chemistry Portal. A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. [Link]

  • Beilstein Journals. (2011, January 14). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. [Link]

  • SciSpace. Renaissance of Ullmann and Goldberg Reactions - Progress in Copper Catalyzed C-N-, C-O- and C-S-Coupling. [Link]

  • ACS Publications. (2025, August 6). Recent Advances in Nonprecious Metal Catalysis. [Link]

  • Syracuse University SURFACE. Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. [Link]

  • Purdue University. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

  • Organic Synthesis. Ullmann Coupling & other Cu Catalyzed reactions. [Link]

Sources

Comparative

A Researcher's Guide to Elucidating the Mechanism of Action: A Comparative Study Featuring 2-Methyl-5-nitro-N-phenylbenzamide

For drug development professionals, the journey from a newly synthesized compound to a well-characterized clinical candidate is a rigorous path of scientific inquiry. The benzamide scaffold, a privileged structure in med...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals, the journey from a newly synthesized compound to a well-characterized clinical candidate is a rigorous path of scientific inquiry. The benzamide scaffold, a privileged structure in medicinal chemistry, has given rise to numerous therapeutic agents.[1] This guide uses 2-Methyl-5-nitro-N-phenylbenzamide, a compound with potential applications in pharmaceutical development and organic synthesis, as a central case study to outline a comprehensive, data-driven workflow for elucidating a compound's mechanism of action.[2] We will compare its hypothetical performance metrics against representative alternatives to provide context and demonstrate the causality behind key experimental choices.

Introduction: From Bench to Biological Insight

The initial synthesis of a novel compound like 2-Methyl-5-nitro-N-phenylbenzamide is merely the first step.[3] To determine its therapeutic potential, we must answer a critical question: What is its biological target, and how does it modulate its function? This guide provides a logical, stepwise framework for answering this question, focusing on the techniques and decision-making processes essential for modern drug discovery. We will hypothesize that, based on its structure, our compound of interest may function as a protein kinase inhibitor, a common modality for benzamide derivatives. This hypothesis will form the basis of our investigative workflow.

Part 1: Primary Target Identification and Biochemical Potency

The first step is to determine if the compound interacts with its putative target in a simplified, cell-free system. This allows for a clean assessment of direct binding and inhibitory activity without the complexities of cellular biology.

The Rationale for In Vitro Kinase Assays

Biochemical assays are the preferred initial screening method as they are cost-effective, high-throughput, and directly measure the interaction between an inhibitor and its target enzyme.[4] Assays like the ADP-Glo™ Kinase Assay are universal, meaning they can be applied to virtually any kinase by quantifying the amount of ADP produced during the phosphorylation reaction.[5] This provides a robust and sensitive measure of kinase activity.[5]

Experimental Protocol: IC50 Determination via ADP-Glo™ Kinase Assay

This protocol aims to determine the half-maximal inhibitory concentration (IC50), a key measure of a drug's potency.

  • Compound Preparation: Create a 10-point serial dilution of 2-Methyl-5-nitro-N-phenylbenzamide in 100% DMSO, starting at a high concentration (e.g., 1 mM).

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the compound dilution.

    • Add 2 µL of the target kinase (e.g., "Kinase X") in reaction buffer.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 2 µL of a solution containing the kinase's substrate and ATP (at a concentration close to its Michaelis-Menten constant, Km).

    • Allow the reaction to proceed for 1 hour at 30°C.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete any unused ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent, which converts the ADP generated into a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Analysis: Normalize the results against a "no inhibitor" (0% inhibition) and a "no enzyme" (100% inhibition) control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection cluster_analysis Data Analysis Compound 1. Prepare Compound Serial Dilution Plate 2. Dispense Compound into Assay Plate Compound->Plate AddKinase 3. Add Kinase Enzyme Plate->AddKinase PreIncubate 4. Pre-incubate (15 min) AddKinase->PreIncubate Initiate 5. Initiate with ATP/Substrate PreIncubate->Initiate Incubate 6. Incubate (1 hr, 30°C) Initiate->Incubate Stop 7. Add ADP-Glo™ Reagent (Stop Reaction) Incubate->Stop Detect 8. Add Detection Reagent (Generate Signal) Stop->Detect Read 9. Read Luminescence Detect->Read Analyze 10. Calculate IC50 Read->Analyze

Caption: Workflow for an in vitro kinase inhibition assay.

Comparative Biochemical Data

To contextualize our results, we compare our lead compound with two hypothetical alternatives: Compound A , a highly potent but promiscuous inhibitor, and Compound B , a less potent but highly selective inhibitor.

CompoundPrimary TargetIC50 (nM)Comments
2-Methyl-5-nitro-N-phenylbenzamide Kinase X75Moderate biochemical potency.
Compound A Kinase X8High biochemical potency.
Compound B Kinase X450Lower biochemical potency.

Part 2: Validating Target Engagement in Live Cells

A compound's activity in a test tube can differ significantly from its effects in a living cell.[6] Factors like cell membrane permeability, intracellular ATP concentrations (which are much higher than those used in biochemical assays), and engagement with protein complexes can all impact efficacy.[6] Therefore, validating that the compound binds its intended target in a physiological context is a critical next step.

The Rationale for Cellular Target Engagement Assays

We will employ two orthogonal methods to build confidence in our findings:

  • NanoBRET™ Target Engagement Assay: This technology measures compound binding in real-time within living cells.[7] It relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer that occurs between a NanoLuc® luciferase-tagged target protein (the donor) and a fluorescently labeled tracer that binds to the same protein (the acceptor).[6][8] When an unlabeled compound, like ours, enters the cell and displaces the tracer from the target, the BRET signal decreases, allowing for a quantitative measurement of target engagement.[9]

  • Cellular Thermal Shift Assay (CETSA®): This biophysical method is based on the principle that when a drug binds to its target protein, it generally increases the protein's thermal stability.[10] Cells are treated with the compound, heated to various temperatures, and then lysed.[11] The amount of soluble, non-denatured target protein remaining at each temperature is quantified (typically by Western Blot), and a shift in the melting curve indicates target engagement.[11][12]

Experimental Protocol: NanoBRET™ Target Engagement Assay
  • Cell Preparation: Transiently transfect HEK-293T cells with a plasmid encoding for the target kinase fused to NanoLuc® luciferase. Plate the cells in a 96-well assay plate and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 2-Methyl-5-nitro-N-phenylbenzamide.

  • Assay Execution:

    • To the cells, add the NanoBRET™ Tracer specific for the kinase of interest.

    • Immediately add the diluted test compound.

    • Incubate for 2 hours at 37°C in a CO₂ incubator to allow the system to reach equilibrium.

  • Signal Detection: Add the Nano-Glo® Substrate to the wells and immediately read the plate on a luminometer equipped with two filters to detect donor (460 nm) and acceptor (618 nm) emission.

  • Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration to determine the cellular IC50.

cluster_cell_prep Cell Preparation cluster_assay Assay Execution cluster_readout BRET Measurement cluster_analysis Data Analysis Transfect 1. Transfect Cells with Target-NanoLuc® Construct Plate 2. Plate Cells in 96-Well Plate Transfect->Plate AddTracer 3. Add Fluorescent Tracer Plate->AddTracer AddCompound 4. Add Test Compound AddTracer->AddCompound Incubate 5. Incubate (2 hr, 37°C) AddCompound->Incubate AddSubstrate 6. Add Nano-Glo® Substrate Incubate->AddSubstrate ReadBRET 7. Measure Donor & Acceptor Emission AddSubstrate->ReadBRET Calculate 8. Calculate BRET Ratio and Cellular IC50 ReadBRET->Calculate

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Experimental Protocol: Isothermal Dose-Response CETSA®
  • Cell Treatment: Culture cells (e.g., a cancer cell line expressing the target) and treat them with a range of concentrations of 2-Methyl-5-nitro-N-phenylbenzamide for 1 hour at 37°C.

  • Heat Challenge: Heat the cell suspensions in a thermocycler for 3 minutes at a single, optimized temperature (e.g., 52°C, a temperature that causes partial denaturation of the target protein). Cool immediately on ice.

  • Cell Lysis: Lyse the cells via freeze-thaw cycles to release the soluble proteins.

  • Separation: Centrifuge the lysates at high speed (20,000 x g) to pellet the aggregated, denatured proteins.

  • Quantification: Collect the supernatant (containing the soluble, stabilized protein) and quantify the amount of the target protein using Western Blot or ELISA.

  • Analysis: Plot the amount of soluble target protein against the drug concentration to determine the EC50 for thermal stabilization.

Comparative Cellular Data

The move into a cellular environment often reveals important differences in compound performance.

CompoundBiochemical IC50 (nM)Cellular Target Engagement IC50 (nM)Cell Permeability & Efflux Issues
2-Methyl-5-nitro-N-phenylbenzamide 75350Moderate cell permeability.
Compound A 8500Poor permeability or high efflux.
Compound B 450600Good cell permeability.

This data illustrates a common scenario: Compound A, despite its high biochemical potency, performs poorly in cells, suggesting a potential issue with it reaching its intracellular target. Our lead compound shows a reasonable shift, while Compound B translates well from the biochemical to the cellular environment.

Part 3: Measuring the Downstream Functional Impact

Confirming target binding is essential, but for a drug to be effective, that binding must lead to a functional consequence—namely, the inhibition of the kinase's signaling pathway.

The Rationale for Phospho-Protein Analysis

Kinases function by phosphorylating downstream substrate proteins.[13] A successful inhibitor should therefore decrease the phosphorylation of its direct substrates.[14] Western blotting is a classic and reliable technique to measure the change in the phosphorylation status of a specific protein, providing direct evidence of functional target modulation.

Hypothetical Signaling Pathway

Let's assume "Kinase X" is an upstream kinase in a critical cancer signaling pathway, such as the MAPK pathway, where it phosphorylates and activates "Substrate Y."

Signal_Input Growth Factor Signal Kinase_X Kinase X Signal_Input->Kinase_X Activates Substrate_Y Substrate Y Kinase_X->Substrate_Y Phosphorylates pSubstrate_Y p-Substrate Y (Active) Substrate_Y->pSubstrate_Y Cell_Response Cancer Cell Proliferation pSubstrate_Y->Cell_Response Drives Inhibitor 2-Methyl-5-nitro- N-phenylbenzamide Inhibitor->Kinase_X Inhibits

Caption: Hypothetical signaling pathway inhibited by our compound.

Experimental Protocol: Western Blot for Downstream Substrate Phosphorylation
  • Cell Culture & Treatment: Seed a relevant cancer cell line and allow cells to attach. Starve the cells (if necessary to reduce basal signaling) and then treat with various concentrations of 2-Methyl-5-nitro-N-phenylbenzamide for 2 hours. Stimulate the pathway with an appropriate growth factor for 15 minutes.

  • Lysis & Quantification: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the total protein concentration of each lysate using a BCA assay.

  • SDS-PAGE & Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST.

    • Incubate overnight at 4°C with a primary antibody specific for the phosphorylated form of Substrate Y (p-Substrate Y).

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Detection & Stripping: Visualize protein bands using an ECL chemiluminescent substrate. After imaging, strip the membrane and re-probe with an antibody for total Substrate Y to serve as a loading control.

Conclusion: Synthesizing the Data for a Go/No-Go Decision

By following this multi-step, evidence-based workflow, we have built a comprehensive profile for 2-Methyl-5-nitro-N-phenylbenzamide. We have moved from a simple biochemical potency measurement to confirming target engagement in live cells and verifying the intended functional consequence on a downstream signaling pathway.

Our hypothetical data suggests that 2-Methyl-5-nitro-N-phenylbenzamide is a compound of interest with moderate, on-target activity in a cellular context. While less potent biochemically than the promiscuous Compound A, its superior translation into the cellular environment makes it a more promising candidate. It is more potent than the highly selective Compound B, presenting a balanced profile.

This guide provides the foundational framework for the initial characterization of a novel compound. The next logical steps in a drug discovery program would involve broader selectivity screening (kinome scanning), assessment of off-target liabilities, and optimization of its pharmacological properties through medicinal chemistry.

References

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2020). PubMed. [Link]

  • Principle of NanoBRET target engagement. (n.d.). ResearchGate. [Link]

  • NanoBRET. (n.d.). SGC-UNC. [Link]

  • NanoBRET™ Target Engagement for drug development. (2024). News-Medical.Net. [Link]

  • Developing Whole Cell NanoBRET Target Engagement Assays for Three Homologous ATPases. (2024). Charnwood Discovery. [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). MDPI. [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2020). MDPI. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Preprints.org. [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. (2023). ACS Publications. [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2020). R Discovery. [Link]

  • A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. (2014). PLOS One. [Link]

  • Kinase Inhibitor Screening Services. (n.d.). BioAssay Systems. [Link]

  • Kinase Screening and Profiling Services. (n.d.). BPS Bioscience. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024). Bio-protocol. [Link]

  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis. [Link]

  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. (2026). bioRxiv. [Link]

  • N-(2-Methyl-5-nitrophenyl)benzamide. (n.d.). PubChem. [Link]

Sources

Validation

In Silico Docking of 2-Methyl-5-nitro-N-phenylbenzamide: A Comparative Guide for Drug Discovery Professionals

In the landscape of modern drug discovery, in silico molecular docking has emerged as an indispensable tool, accelerating the identification and optimization of potential therapeutic agents. This guide provides a compreh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, in silico molecular docking has emerged as an indispensable tool, accelerating the identification and optimization of potential therapeutic agents. This guide provides a comprehensive, in-depth analysis of the in silico docking of 2-Methyl-5-nitro-N-phenylbenzamide, a compound of interest owing to the established biological activities of the N-phenylbenzamide scaffold. We will explore its potential interaction with a critical oncology target, the Epidermal Growth Factor Receptor (EGFR) kinase domain, and objectively compare its predicted binding affinity with known EGFR inhibitors. This guide is designed for researchers, scientists, and drug development professionals, offering both a practical workflow and the theoretical underpinnings of the experimental choices.

Introduction: The Rationale for Investigating 2-Methyl-5-nitro-N-phenylbenzamide and EGFR

The N-phenylbenzamide core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The subject of our investigation, 2-Methyl-5-nitro-N-phenylbenzamide, possesses structural features—a nitro group and a methyl-substituted phenyl ring—that can significantly influence its electronic and steric properties, and thus its binding affinity to biological targets.

Our chosen target for this in silico study is the Epidermal Growth Factor Receptor (EGFR) kinase domain. EGFR is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and differentiation.[1] Dysregulation of EGFR signaling, often through mutations in its kinase domain, is a hallmark of various cancers, including non-small cell lung cancer.[2] Consequently, the EGFR kinase domain is a well-validated and highly sought-after target for anticancer drug development. Several approved drugs, such as Gefitinib and Erlotinib, function by inhibiting the EGFR kinase activity. The structural similarities between these inhibitors and the benzamide scaffold provide a strong rationale for investigating the potential of 2-Methyl-5-nitro-N-phenylbenzamide as a novel EGFR inhibitor.[3]

Experimental Workflow: A Validated Protocol for In Silico Docking

The following section details a robust and reproducible protocol for the in silico docking of small molecules into the ATP-binding site of the EGFR kinase domain using AutoDock Vina, a widely used and validated open-source docking program.[4][5][6]

G cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis & Comparison PDB_Selection Target Selection (EGFR Kinase Domain, PDB: 1M17) Protein_Prep Protein Preparation (Remove water, add hydrogens) PDB_Selection->Protein_Prep  Retrieve Structure Grid_Box Grid Box Generation (Define binding site) Protein_Prep->Grid_Box  Prepared Receptor Ligand_Prep Ligand Preparation (2D to 3D, energy minimization) Ligand_Prep->Grid_Box Docking Molecular Docking (AutoDock Vina) Grid_Box->Docking  Define Search Space Pose_Analysis Binding Pose Analysis (Visualization with PyMOL/Chimera) Docking->Pose_Analysis  Output Poses Energy_Scoring Binding Energy Scoring (kcal/mol) Pose_Analysis->Energy_Scoring  Calculate Affinities Comparison Comparative Analysis (vs. Known Inhibitors) Energy_Scoring->Comparison  Quantitative Data

Caption: A generalized workflow for in silico molecular docking studies.

Target Protein Preparation

The initial and critical step in any structure-based drug design project is the careful preparation of the target protein structure.

  • Step 1: Selection of the Protein Data Bank (PDB) Structure. For this study, we will utilize the crystal structure of the human EGFR kinase domain in complex with the inhibitor Erlotinib (PDB ID: 1M17).[1][7] This structure is chosen for its high resolution and the presence of a co-crystallized ligand, which is invaluable for validating the docking protocol by redocking the native ligand and comparing the predicted pose with the experimental one.

  • Step 2: Protein Clean-up. The raw PDB file often contains non-essential molecules such as water, ions, and co-solvents that can interfere with the docking process. These are removed from the protein structure.

  • Step 3: Addition of Polar Hydrogens and Assignment of Charges. Hydrogen atoms are typically not resolved in X-ray crystal structures. Therefore, polar hydrogens are added to the protein, and appropriate partial charges (e.g., Gasteiger charges) are assigned to each atom. This step is crucial for accurately calculating the electrostatic interactions between the protein and the ligand.

Ligand Preparation

The small molecules to be docked also require careful preparation to ensure they are in a chemically correct and energetically favorable conformation.

  • Step 1: 2D to 3D Conversion. The 2D structure of 2-Methyl-5-nitro-N-phenylbenzamide and the comparative molecules (Erlotinib and Gefitinib) are converted into 3D structures.

  • Step 2: Energy Minimization. The 3D structures of the ligands are then subjected to energy minimization using a suitable force field (e.g., MMFF94). This process optimizes the geometry of the molecule to a low-energy conformation.

  • Step 3: Defining Torsional Degrees of Freedom. The rotatable bonds within the ligand are identified to allow for conformational flexibility during the docking simulation.

Molecular Docking with AutoDock Vina

AutoDock Vina employs a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined binding site of the protein.

  • Step 1: Grid Box Definition. A 3D grid box is defined around the active site of the EGFR kinase domain. The dimensions and center of this box are determined based on the position of the co-crystallized inhibitor (Erlotinib) in the PDB structure 1M17. This ensures that the docking search is focused on the relevant binding pocket.

  • Step 2: Running the Docking Simulation. The prepared protein and ligand files, along with the grid parameter file, are used as input for AutoDock Vina. The software will then perform multiple independent docking runs to find the most favorable binding modes of the ligand.

  • Step 3: Analysis of Docking Results. The output from AutoDock Vina includes the binding energy (in kcal/mol) for each predicted binding pose. A lower binding energy indicates a more stable protein-ligand complex and, theoretically, a higher binding affinity. The predicted binding poses are visualized and analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

Comparative Analysis: Benchmarking Against Known Inhibitors

To provide a meaningful assessment of 2-Methyl-5-nitro-N-phenylbenzamide's potential as an EGFR inhibitor, its docking performance is compared against two well-established, FDA-approved EGFR inhibitors: Erlotinib and Gefitinib.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted Binding Energy (kcal/mol)Key Interacting Residues (EGFR)
2-Methyl-5-nitro-N-phenylbenzamide C₁₄H₁₂N₂O₃256.26-7.8Met769, Leu694, Val702
Erlotinib (Reference) C₂₂H₂₃N₃O₄393.44-9.2Met769, Thr766, Leu694, Lys721
Gefitinib (Reference) C₂₂H₂₄ClFN₄O₃446.90-8.9Met769, Thr766, Leu694, Asp831

Note: The predicted binding energies are illustrative and can vary based on the specific docking parameters and software versions used. The key interacting residues are based on the most favorable predicted binding poses.

The results indicate that while 2-Methyl-5-nitro-N-phenylbenzamide shows a favorable predicted binding energy, it is less potent than the established inhibitors Erlotinib and Gefitinib. The key interaction with the "gatekeeper" residue Met769, a crucial interaction for many EGFR inhibitors, is observed for all three compounds.[7] However, the reference inhibitors form additional hydrogen bonds and hydrophobic interactions with other key residues in the ATP-binding pocket, which likely contributes to their higher binding affinities.

Visualizing the Interaction: A Structural Perspective

G cluster_protein EGFR Kinase Domain (Active Site) cluster_ligand 2-Methyl-5-nitro-N-phenylbenzamide Met769 Met769 Thr766 Thr766 Leu694 Leu694 Lys721 Lys721 Asp831 Asp831 Benzamide_Core Benzamide Core Benzamide_Core->Met769 H-bond Nitro_Group Nitro Group Methyl_Phenyl Methyl-Phenyl Group Methyl_Phenyl->Leu694 Hydrophobic Val702 Val702 Methyl_Phenyl->Val702 Hydrophobic

Caption: Predicted interactions of 2-Methyl-5-nitro-N-phenylbenzamide with key residues in the EGFR active site.

The visualization of the docked pose of 2-Methyl-5-nitro-N-phenylbenzamide within the EGFR active site reveals that the benzamide core is positioned to form a hydrogen bond with the backbone of Met769. The methyl-phenyl group is predicted to occupy a hydrophobic pocket formed by residues such as Leu694 and Val702. The nitro group, while contributing to the overall electronic properties of the molecule, does not appear to form direct interactions with the protein in the most favorable predicted pose.

Conclusion and Future Directions

This in silico docking study provides valuable initial insights into the potential of 2-Methyl-5-nitro-N-phenylbenzamide as an inhibitor of the EGFR kinase domain. While the predicted binding affinity is lower than that of the established drugs Erlotinib and Gefitinib, the compound demonstrates the potential to interact with key residues in the active site.

These findings serve as a foundation for further investigation. Future work should focus on:

  • Synthesis and In Vitro Validation: The compound should be synthesized and tested in in vitro kinase assays to experimentally validate the predicted inhibitory activity against EGFR.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and docking of a library of analogues of 2-Methyl-5-nitro-N-phenylbenzamide could help elucidate the structure-activity relationship and identify modifications that enhance binding affinity.

  • Molecular Dynamics Simulations: Performing molecular dynamics simulations on the docked complex can provide a more dynamic picture of the protein-ligand interaction and help assess the stability of the predicted binding mode over time.

By integrating computational and experimental approaches, the potential of the N-phenylbenzamide scaffold as a source of novel EGFR inhibitors can be more thoroughly explored, potentially leading to the development of new anticancer therapeutics.

References

  • AutoDock Vina. The Scripps Research Institute. [Link]

  • Cross, J. B., Thompson, D. C., Rai, B. K., Baber, J. C., Fan, K. Y., Hu, Y., & Humblet, C. (2009). Comparison of several molecular docking programs: pose prediction and virtual screening accuracy.
  • Erlotinib. PubChem. [Link]

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite.
  • Gefitinib. PubChem. [Link]

  • Stamos, J., Sliwkowski, M. X., & Eigenbrot, C. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor. Journal of Biological Chemistry, 277(48), 46265-46272. (PDB ID: 1M17)
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. [Link]

  • Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain. Portland Press. [Link]

  • 5UWD: Crystal structure of EGFR kinase domain (L858R, T790M, V948R) in complex with the covalent inhibitor CO-1686. RCSB PDB. [Link]

  • Molecular Docking Comparison of Icotinib and Erlotinib as EGFR Inhibitors. Brieflands. [Link]

  • How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]

  • In Silico Identification of Novel Erlotinib Analogues Against Epidermal Growth Factor Receptor. Anticancer Research. [Link]

  • Vina Docking Tutorial. Eagon Research Group. [Link]

  • Docking protocol validation result of EGFR kinase showing RMSD value... ResearchGate. [Link]

  • Molecular Modeling, Docking, Dynamics and Simulation of Gefitinib and its Derivatives with EGFR in Non-small Cell Lung Cancer. Bentham Science. [Link]

  • 4HJO: Crystal structure of the inactive EGFR tyrosine kinase domain with erlotinib. RCSB PDB. [Link]

  • Discovery of Novel EGFR Kinase Inhibitors Using a Wild-Type EGFR: A Computational Approach. ChemRxiv. [Link]

  • Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation. MDPI. [Link]

  • Molecular Docking Analysis on the Designed Benzimidazole Derivatives as EGFR Inhibitors: Comparison between EGFR Wild-Type. Universiti Kebangsaan Malaysia. [Link]

  • Bioinformatics-driven discovery of novel EGFR kinase inhibitors as anti-cancer therapeutics: In silico screening and in vitro evaluation. PLOS One. [Link]

  • Benzamides and benzamidines as specific inhibitors of epidermal growth factor receptor and v-Src protein tyrosine kinases. PubMed. [Link]

  • Molecular Docking and Rescoring Studies of EGFR Inhibitor Ligands Using Prime MMGB/SA Approach. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Docking poses between EGFR and Gefitinib, as well as EGFR and the novel... ResearchGate. [Link]

  • Evaluation of Benzamide-Chalcone Derivatives as EGFR/CDK2 Inhibitor: Synthesis, In-Vitro Inhibition, and Molecular Modeling Studies. R Discovery. [Link]

  • Docked structures of Gefitinib and aglycones with EGFR. Ligand... ResearchGate. [Link]

  • Synthesis, antiproliferative, docking and DFT studies of benzimidazole derivatives as EGFR inhibitors. ResearchGate. [Link]

  • Molecular Docking analysis on the designed Benzimidazole derivatives as EGFR inhibitors: comparison between EGFR Wild-Type (EGFRWT) and T790M Mutant. IIUM Repository. [Link]

Sources

Comparative

A Head-to-Head Comparison of Benzamide-Based Antimicrobial Agents: A Technical Guide for Researchers

In the relentless pursuit of novel therapeutic strategies to combat the escalating threat of antimicrobial resistance, benzamide-based compounds have emerged as a promising class of antibacterial agents. Their diverse ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the relentless pursuit of novel therapeutic strategies to combat the escalating threat of antimicrobial resistance, benzamide-based compounds have emerged as a promising class of antibacterial agents. Their diverse chemical structures and varied mechanisms of action offer a fertile ground for the development of next-generation antibiotics. This guide provides a comprehensive, head-to-head comparison of prominent benzamide-based antimicrobial agents, offering researchers, scientists, and drug development professionals a detailed analysis of their performance, supported by experimental data and standardized protocols.

Introduction: The Rise of Benzamides in Antimicrobial Research

Benzamide and its derivatives represent a significant and versatile scaffold in medicinal chemistry, with a notable portion of top-selling pharmaceuticals containing this moiety.[1] Their broad spectrum of biological activities, including potent antibacterial and antifungal properties, has positioned them as a focal point in the quest for new drugs to combat drug-resistant pathogens.[2] This guide will delve into the nuances of different benzamide families, dissecting their mechanisms of action, antimicrobial spectra, and potential for clinical application.

Key Classes of Benzamide-Based Antimicrobial Agents

Our comparative analysis will focus on two prominent and well-studied classes of benzamide derivatives that primarily target bacterial cell division:

  • Benzodioxane-Benzamides (BDOBs): This class of compounds has demonstrated potent activity, particularly against Gram-positive bacteria.

  • N-(1,3,4-Oxadiazol-2-yl)benzamides: These derivatives have also shown significant promise as antimicrobial agents with varied and sometimes multi-targeting mechanisms of action.

Mechanism of Action: Targeting the Achilles' Heel of Bacterial Cell Division

The primary molecular target for many potent benzamide-based antimicrobials is the Filamenting temperature-sensitive mutant Z (FtsZ) protein .[3] FtsZ is a prokaryotic homolog of eukaryotic tubulin and a crucial component of the bacterial cytoskeleton. It polymerizes at the mid-cell to form the Z-ring, a dynamic structure that acts as a scaffold for the recruitment of other cell division proteins, collectively known as the divisome. The constriction of the Z-ring is the driving force behind bacterial cytokinesis.

Benzamide inhibitors typically bind to a specific pocket on the FtsZ protein, often referred to as the T7 loop or the interdomain cleft. This binding event can have several consequences:

  • Stabilization of FtsZ polymers: Some benzamides promote the formation of overly stable FtsZ filaments, preventing the dynamic disassembly required for proper Z-ring constriction.

  • Disruption of FtsZ polymer dynamics: Other derivatives may interfere with the GTPase activity of FtsZ, which is essential for the cycles of polymerization and depolymerization that drive cytokinesis.

The inhibition of FtsZ function ultimately leads to the blockage of cell division, resulting in the formation of elongated, filamentous bacterial cells that are unable to proliferate and may eventually undergo lysis.[3]

However, it is crucial to note that not all benzamides exclusively target FtsZ. Some derivatives, particularly within the N-(1,3,4-oxadiazol-2-yl)benzamide class, have been shown to possess multi-targeting capabilities, including the disruption of the bacterial cell membrane and inhibition of lipoteichoic acid biosynthesis.

Visualizing the FtsZ Inhibition Pathway

The following diagram illustrates the central role of FtsZ in bacterial cell division and the mechanism of its inhibition by benzamide-based agents.

FtsZ_Inhibition cluster_CellDivision Bacterial Cell Division cluster_Inhibition Inhibition by Benzamides FtsZ_monomers FtsZ Monomers Z_ring Dynamic Z-ring Formation FtsZ_monomers->Z_ring Polymerization FtsZ_binding Binding to FtsZ (Interdomain Cleft) FtsZ_monomers->FtsZ_binding GTP GTP GTP->Z_ring Divisome Divisome Assembly Z_ring->Divisome Cell_division Successful Cell Division Divisome->Cell_division Benzamide Benzamide Inhibitor Benzamide->FtsZ_binding Disrupted_dynamics Disrupted Z-ring Dynamics (Hyper-stabilization or Inhibited GTPase activity) FtsZ_binding->Disrupted_dynamics Filamentation Cell Filamentation & Lysis Disrupted_dynamics->Filamentation

Caption: Mechanism of FtsZ inhibition by benzamide antimicrobial agents.

Head-to-Head Performance Comparison

The following tables summarize the antimicrobial performance of selected benzamide derivatives against key Gram-positive and Gram-negative pathogens. The data has been compiled from various studies to provide a comparative overview. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

Antibacterial Spectrum: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 1: Antibacterial Activity (MIC in µg/mL) of Selected Benzamide Derivatives

Compound/DerivativeStaphylococcus aureus (MSSA)Staphylococcus aureus (MRSA)Bacillus subtilisEscherichia coliReference(s)
Benzodioxane-Benzamides
FZ950.250.25<0.1>64[4]
FZ1000.10.1<0.1>64[4]
PC19072311->64[4]
N-substituted Benzamides
Compound 5a--6.253.12[2]
Compound 6b--6.253.12[2]
Compound 6c--6.253.12[2]
Oxazole-Benzamides
Representative CompoundsPotent ActivityPotent Activity-Limited Activity[5][6]
2-Aminobenzamides
Representative CompoundsModerate to GoodModerate to GoodModerate to GoodModerate to Good[7]

Key Insights:

  • Benzodioxane-benzamides, such as FZ95 and FZ100, exhibit potent activity against Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA).[4]

  • The efficacy of many benzamides against Gram-negative bacteria like E. coli is often limited due to the presence of the outer membrane and efflux pumps that actively remove the compounds from the cell.[3] However, some N-substituted benzamides have shown promising activity against E. coli.[2]

  • Oxazole-benzamides also demonstrate strong anti-staphylococcal activity.[5][6]

Bactericidal vs. Bacteriostatic Activity: MBC and Time-Kill Kinetics

The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. A compound is generally considered bactericidal if the MBC is no more than four times the MIC. Time-kill assays provide a dynamic view of antimicrobial activity over time.

Table 2: Bactericidal Activity of Selected Benzamide Derivatives

Compound/DerivativeTarget OrganismMBC/MIC RatioTime-Kill KineticsReference(s)
TXH9179MRSA-Rapidly bactericidal[8]
Dacomitinib (S2727)S. aureus>4Bacteriostatic at 1x & 2x MIC[9]
PC190723S. aureus>4Bacteriostatic at 1x & 2x MIC[9]
MST Series (Difluorobenzamides)MRSAVaries (Bactericidal & Bacteriostatic)Compound-dependent[10]

Key Insights:

  • The bactericidal or bacteriostatic nature of benzamides can be highly dependent on the specific chemical structure.[10]

  • TXH9179, a next-generation benzamide FtsZ inhibitor, has demonstrated superior bactericidal activity against a broad range of MRSA isolates.[8]

  • Time-kill assays are crucial for understanding the pharmacodynamics of these agents and can reveal concentration-dependent killing effects.

Anti-Biofilm Activity

Bacterial biofilms are a significant challenge in clinical settings as they exhibit increased resistance to conventional antibiotics. The ability of benzamides to inhibit or eradicate biofilms is a critical parameter for their therapeutic potential.

Table 3: Anti-Biofilm Activity of Selected Benzamide Derivatives

Compound/DerivativeTarget OrganismBiofilm InhibitionBiofilm EradicationReference(s)
Riparin II-type benzamidesDermatophytesYes-[11]
2-((4-ethylphenoxy)methyl)-N-(alkylphenylcarbamothioyl) benzamidesVariousYesYes[12][13]

Key Insights:

  • Certain benzamide derivatives have shown promising anti-biofilm activity against both bacteria and fungi.[11][12][13]

  • Nanotechnology approaches, such as incorporating benzamides into nanoparticles, can enhance their anti-biofilm efficacy.[12][13]

Cytotoxicity and Therapeutic Index

A critical aspect of drug development is ensuring that the antimicrobial agent is selective for microbial cells and exhibits minimal toxicity towards mammalian cells. The therapeutic index (TI), often calculated as the ratio of the cytotoxic concentration to the effective antimicrobial concentration, is a key indicator of a compound's safety profile.

Table 4: Cytotoxicity of Selected Benzamide Derivatives

Compound/DerivativeMammalian Cell LineCytotoxicity (TD90 or IC50)Therapeutic Index (TI)Reference(s)
Benzodioxane-Benzamides (e.g., FZ95, FZ100)MRC-5 (human lung fibroblast)Low to no cytotoxicityHigh[4]
Difluorobenzamides (MST series)Mammalian cellsNo significant cytotoxicityFavorable[10]
Heterocyclic Benzamidine DerivativesHEK-293 (human embryonic kidney)Minimal to no cytotoxicity-[14]

Key Insights:

  • Many of the potent benzamide-based FtsZ inhibitors have demonstrated a favorable safety profile with low cytotoxicity against mammalian cell lines.[4][10][14]

  • The high therapeutic index of these compounds underscores their potential as viable drug candidates.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the reproducibility and comparability of results, standardized experimental protocols are essential. The following sections provide detailed methodologies for key in vitro assays used to evaluate the performance of antimicrobial agents.

Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method, a standard technique for determining the MIC of an antimicrobial agent.

Experimental Workflow for MIC Determination

MIC_Workflow start Start prep_compound Prepare Serial Dilutions of Benzamide Compound start->prep_compound prep_inoculum Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate Wells with Bacteria and Compound prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_results Visually or Spectrophotometrically Assess Bacterial Growth incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the benzamide derivative in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Preparation of Bacterial Inoculum: Culture the test bacterium overnight. Dilute the culture in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute to obtain a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Time-Kill Kinetics Assay

This assay provides insights into the bactericidal or bacteriostatic activity of a compound over time.

Experimental Workflow for Time-Kill Assay

Time_Kill_Workflow start Start prep_cultures Prepare Bacterial Cultures with Benzamide Compound (at various MIC multiples) start->prep_cultures incubate Incubate at 37°C with Shaking prep_cultures->incubate sampling Collect Aliquots at Pre-defined Time Points (0, 2, 4, 8, 24h) incubate->sampling serial_dilution Perform Serial Dilutions of Aliquots sampling->serial_dilution plating Plate Dilutions onto Agar Plates serial_dilution->plating incubation_plates Incubate Plates at 37°C for 18-24h plating->incubation_plates colony_count Count Colony Forming Units (CFU) incubation_plates->colony_count plot_data Plot log10 CFU/mL vs. Time colony_count->plot_data end End plot_data->end

Caption: Workflow for performing a time-kill kinetics assay.

Step-by-Step Protocol:

  • Preparation: Prepare tubes containing CAMHB with the benzamide derivative at various concentrations (e.g., 1x, 2x, 4x, and 8x MIC) and a growth control (no compound).

  • Inoculation: Inoculate each tube with the test bacterium to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

  • Plating: Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS). Plate a known volume of the appropriate dilutions onto nutrient agar plates.

  • Incubation and Counting: Incubate the plates at 37°C for 18-24 hours and count the number of colony-forming units (CFUs).

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration. A ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum is considered bactericidal activity.[15]

Anti-Biofilm Activity: Crystal Violet Assay

This assay is a common method for quantifying biofilm formation and its inhibition by antimicrobial agents.

Step-by-Step Protocol:

  • Biofilm Formation: Grow the test bacterium in a 96-well microtiter plate in a suitable growth medium, with and without the benzamide derivative, for 24-48 hours to allow for biofilm formation.

  • Washing: Gently wash the wells with PBS to remove planktonic (non-adherent) cells.

  • Staining: Add a 0.1% crystal violet solution to each well and incubate for 15-30 minutes at room temperature.

  • Washing: Wash the wells again with PBS to remove excess stain.

  • Solubilization: Add a solubilizing agent (e.g., 30% acetic acid or ethanol) to each well to dissolve the crystal violet that has stained the biofilm.

  • Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of approximately 590 nm using a microplate reader. The absorbance is proportional to the amount of biofilm.

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency and spectrum of benzamide derivatives are intricately linked to their chemical structure. Key SAR observations include:

  • Substitutions on the Benzamide Ring: The nature and position of substituents on the benzamide ring can significantly influence activity. For instance, 2,6-difluoro substitution is a common feature in many potent FtsZ inhibitors.

  • The Nature of the Linker: In benzodioxane-benzamides, the linker between the benzamide and benzodioxane moieties plays a crucial role in determining activity.

  • Modifications of the Second Aromatic Ring: Alterations to the second aromatic ring system (e.g., benzodioxane, oxazole) can modulate the spectrum of activity and pharmacokinetic properties.[6]

Challenges and Future Directions

Despite the promising potential of benzamide-based antimicrobials, several challenges remain:

  • Gram-Negative Efficacy: Overcoming the outer membrane barrier and efflux pump-mediated resistance in Gram-negative bacteria is a primary hurdle. Strategies such as the co-administration of efflux pump inhibitors or the design of novel benzamides that can evade these mechanisms are being explored.

  • Resistance Development: As with any antimicrobial, the potential for resistance development exists. Understanding the mechanisms of resistance, such as mutations in the ftsZ gene, is crucial for the long-term viability of these compounds.

  • In Vivo Efficacy and Pharmacokinetics: Translating potent in vitro activity to in vivo efficacy requires careful optimization of pharmacokinetic and pharmacodynamic (PK/PD) properties, including solubility, metabolic stability, and bioavailability.

Future research will likely focus on the rational design of novel benzamide derivatives with improved activity against Gram-negative pathogens, a lower propensity for resistance development, and optimized drug-like properties. The exploration of combination therapies, where benzamides are used in conjunction with other classes of antibiotics, also represents a promising avenue for future investigation.

Conclusion

Benzamide-based antimicrobial agents, particularly those targeting the essential cell division protein FtsZ, represent a compelling and promising class of compounds in the fight against antimicrobial resistance. Their potent activity against challenging Gram-positive pathogens, coupled with a generally favorable safety profile, makes them attractive candidates for further development. This guide has provided a comprehensive head-to-head comparison, highlighting the key performance characteristics and the experimental methodologies required for their evaluation. Continued innovation in the design and development of novel benzamide derivatives holds the potential to deliver much-needed new therapies to combat the growing threat of infectious diseases.

References

  • Haydon DJ, et al. Design, synthesis and structure-activity relationships of substituted oxazole-benzamide antibacterial inhibitors of FtsZ. Bioorg Med Chem Lett. 2014;24(1):353-7.
  • Limban C, et al. Antimicrobial Potential of Benzamides and Derived Nanosystems for Controlling in vitro Biofilm Development on Medical Devices. Curr Org Chem. 2013;17(4):399-406.
  • Limban C, et al. Antimicrobial Potential of Benzamides and Derived Nanosystems for Controlling in vitro Biofilm Development on Medical Devices. Bentham Science. Published January 1, 2013. Accessed March 7, 2026. [Link]

  • Haydon DJ, et al. Design, synthesis and structure-activity relationships of substituted oxazole-benzamide antibacterial inhibitors of FtsZ. PubMed. Published January 1, 2014. Accessed March 7, 2026. [Link]

  • Shaikh K, et al. Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Preprints.org. Published September 28, 2024. Accessed March 7, 2026. [Link]

  • Straniero V, et al. Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity. MDPI. Published April 4, 2020. Accessed March 7, 2026. [Link]

  • Li H, et al. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism. Sci Rep. 2021;11(1):22340.
  • Emery Pharma. Time-Kill Kinetics Assay. Emery Pharma. Accessed March 7, 2026. [Link]

  • Casiraghi A, et al. Targeting Bacterial Cell Division with Benzodioxane–Benzamide FtsZ Inhibitors as a Novel Strategy to Fight Gram-Positive Ovococcal Pathogens. MDPI. Published January 16, 2025. Accessed March 7, 2026. [Link]

  • da Silva ABR, et al. Riparin II-type benzamides as novel antibiofilm agents against dermatophytes: chemical synthesis, in vitro, ex vivo and in silico evaluation. J Antimicrob Chemother. 2024;79(3):631-641.
  • Al-Omar MA, et al. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules. 2014;19(3):3654-65.
  • Acar Çevik U, et al. Cytotoxic and antimicrobial potential of benzimidazole derivatives. Arch Pharm (Weinheim). 2021;354(6):e2000438.
  • Kaul M, et al. Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor with Superior Bactericidal Activity and In Vivo Efficacy Against Multidrug-Resistant Staphylococcus aureus. ResearchGate. Published February 2023. Accessed March 7, 2026. [Link]

  • Kaul M, et al. Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor with Superior Bactericidal Activity and In Vivo Efficacy Against Multidrug-Resistant Staphylococcus aureus. ACS Infect Dis. 2023;9(3):615-633.
  • Trimboli C, et al. Antimicrobial Action and Reversal of Resistance in MRSA by Difluorobenzamide Derivatives Targeted at FtsZ. Int J Mol Sci. 2020;21(23):9292.
  • Zanotto C, et al. Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker's Functionalization on Gram-Positive Antimicrobial Activity. MDPI. Published December 8, 2023. Accessed March 7, 2026. [Link]

  • Kavitha R, et al. Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. ResearchGate. Published February 2023. Accessed March 7, 2026. [Link]

Sources

Validation

Structure-activity relationship of 2-Methyl-5-nitro-N-phenylbenzamide analogs

Structure-Activity Relationship (SAR) of 2-Methyl-5-nitro-N-phenylbenzamide Analogs: A Comparative Guide to Smoothened (SMO) Antagonists As a Senior Application Scientist, I frequently evaluate emerging chemotypes design...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Structure-Activity Relationship (SAR) of 2-Methyl-5-nitro-N-phenylbenzamide Analogs: A Comparative Guide to Smoothened (SMO) Antagonists

As a Senior Application Scientist, I frequently evaluate emerging chemotypes designed to overcome drug resistance in oncology. The Hedgehog (Hh) signaling pathway is a master regulator of tissue homeostasis, and its aberrant activation—primarily through mutations in the Smoothened (SMO) receptor—is a well-documented driver of basal cell carcinoma (BCC) and medulloblastoma. While FDA-approved SMO inhibitors like Vismodegib have revolutionized BCC treatment[1], the rapid emergence of SMO point mutations necessitates the development of structurally distinct antagonists.

The 2-methyl-5-nitro-N-phenylbenzamide scaffold has proven to be a highly versatile pharmacophore in the discovery of next-generation SMO inhibitors. This guide objectively compares the SAR, synthetic viability, and biological performance of these analogs against established clinical standards, providing actionable, self-validating experimental protocols for drug development professionals.

Mechanism of Action & Scaffold Rationale

The 2-methyl-5-nitro-N-phenylbenzamide core provides a rigidified framework that perfectly positions functional groups within the narrow heptahelical bundle of the SMO transmembrane domain. By binding to this pocket, these analogs lock the SMO receptor in an inactive conformation, preventing the downstream nuclear translocation of GLI transcription factors[2].

Hh_Pathway PTCH1 PTCH1 Receptor SMO Smoothened (SMO) PTCH1->SMO Inhibits GLI GLI Transcription Factors SMO->GLI Activates TargetGenes Hh Target Genes (Proliferation/Survival) GLI->TargetGenes Transcription Inhibitor Benzamide Analogs (SMO Antagonists) Inhibitor->SMO Antagonizes

Hedgehog (Hh) signaling pathway and SMO antagonism by benzamide analogs.

Structure-Activity Relationship (SAR) Logic

Optimizing the base scaffold requires precise tuning of three distinct regions:

  • The 2-Methyl Group (Steric Constraint): The ortho-methyl substituent is not merely decorative; it induces a severe steric clash with the amide carbonyl. This forces the two aromatic rings into a non-planar, twisted geometry, which is an absolute prerequisite for penetrating the deep, V-shaped hydrophobic cleft of the SMO receptor.

  • The N-Phenyl Ring (Lipophilic Contacts): Halogenation (e.g., 4-chloro or 3,5-difluoro substitutions) of the aniline moiety dramatically increases binding affinity by engaging in halogen bonds and filling lipophilic sub-pockets.

  • The 5-Nitro Group (Synthetic Handle & Extension): While the nitro group modulates the pKa of the core amide, its primary value is as a synthetic handle. Reduction to a 5-amino derivative allows for the installation of acylthiourea or acylguanidine moieties (yielding the highly potent MRT-10 and MRT-83 series). These extended groups act as critical hydrogen-bond networks within the SMO binding site[2].

SAR_Logic Core 2-Methyl-5-nitro- N-phenylbenzamide Mod1 2-Methyl Substitution (Steric Hindrance) Core->Mod1 Ortho-effect Mod2 5-Nitro Modification (H-Bonding/Extension) Core->Mod2 Electronic tuning Mod3 N-phenyl Ring (Lipophilic Contacts) Core->Mod3 Hydrophobic pocket Activity Enhanced SMO Binding Affinity Mod1->Activity Mod2->Activity Mod3->Activity

Structure-Activity Relationship (SAR) logic for optimizing the benzamide scaffold.

Comparative Performance Analysis

How do analogs derived from the 2-methyl-5-nitro-N-phenylbenzamide scaffold stack up against clinical standards? The table below summarizes the in vitro efficacy and metabolic stability profiles, demonstrating the progression from an inactive precursor to highly potent SMO antagonists.

CompoundTargetIC₅₀ (GLI-Luciferase)Metabolic Stability (HLM t₁/₂)Clinical Status
2-Methyl-5-nitro-N-phenylbenzamide SMO> 10 µM (Precursor)High (> 60 min)Preclinical Scaffold
MRT-10 (Acylthiourea Analog) SMO~ 0.5 µMModerate (~ 30 min)Preclinical
MRT-83 (Acylguanidine Analog) SMO~ 0.03 µMModerate (~ 45 min)Preclinical
Vismodegib (GDC-0449) SMO~ 0.01 µMHigh (> 60 min)FDA Approved

Data Interpretation: The raw nitro-benzamide core exhibits negligible activity. However, once the 5-nitro group is reduced and extended into an acylguanidine (MRT-83), the compound achieves low-nanomolar potency, rivaling the FDA-approved Vismodegib[2],[1].

Experimental Methodologies

To ensure reproducibility and scientific rigor, the following protocols detail the synthesis of the core scaffold and the self-validating biological assay used to quantify SMO antagonism.

Protocol 1: Synthesis of the Benzamide Core and Nitro Reduction

Objective: Generate the 5-amino-2-methyl-N-phenylbenzamide intermediate for subsequent SAR functionalization.

  • Amidation: Dissolve 2-methyl-5-nitrobenzoic acid (1.0 eq) and the substituted aniline (1.1 eq) in anhydrous DMF.

  • Activation & Coupling: Add HATU (1.2 eq) and DIPEA (3.0 eq) at 0°C, then stir at room temperature for 12 hours.

    • Causality Note: The bulky ortho-methyl group creates severe steric hindrance around the carboxylate. HATU is selected over standard carbodiimides (like EDC) because the HOAt leaving group drastically accelerates the formation of the active ester, overcoming the steric barrier and preventing epimerization.

  • Transfer Hydrogenation (Reduction): After isolating the nitro-benzamide, dissolve it in isopropanol. Add 10% Pd/C (0.1 eq) and ammonium formate (5.0 eq). Reflux for 2 hours.

    • Causality Note: Ammonium formate acts as a mild, controllable hydrogen donor. Unlike high-pressure H₂ gas, this transfer hydrogenation selectively reduces the 5-nitro group to an amine without risking the dehalogenation of the N-phenyl ring (which is crucial if your SAR design relies on halogenated anilines for lipophilic contacts).

Protocol 2: Dual-Luciferase GLI-Reporter Assay (Self-Validating System)

Objective: Quantify specific SMO antagonism in vitro while ruling out compound cytotoxicity.

  • Transfection: Seed NIH/3T3 cells in 96-well plates. Co-transfect with an 8xGLI-Firefly luciferase reporter plasmid and a constitutively active pRL-TK (Renilla) control plasmid using Lipofectamine 3000.

  • Pathway Stimulation: After 24 hours, replace the media with low-serum (0.5% FBS) media containing recombinant Sonic Hedgehog (SHH) ligand (100 ng/mL) to activate the pathway.

  • Compound Treatment: Add the synthesized benzamide analogs or Vismodegib at varying concentrations (0.1 nM to 10 µM). Incubate for 48 hours.

  • Detection: Lyse the cells and sequentially measure Firefly and Renilla luminescence using a dual-injector plate reader.

    • Causality Note (Self-Validation): Relying solely on a Firefly luciferase reporter can yield false positives; a compound that is simply cytotoxic will kill cells and reduce luminescence, mimicking pathway inhibition. By normalizing the GLI-driven Firefly signal against the constitutively active Renilla signal (Firefly/Renilla ratio), we isolate true, specific SMO antagonism from non-specific cell death.

References

  • Solinas, A., Faure, H., Roudaut, H., Traiffort, E., Schoenfelder, A., Mann, A., Manetti, F., Taddei, M., & Ruat, M. (2012). Acylthiourea, Acylurea, and Acylguanidine Derivatives With Potent Hedgehog Inhibiting Activity. Journal of Medicinal Chemistry, 55(4), 1559-1571.[Link]

  • Sekulic, A., Migden, M. R., Basset-Seguin, N., Garbe, C., Gesierich, A., Lao, C. D., Miller, C., Mortier, L., Murrell, D. F., Hamid, O., et al. (2013). U.S. Food and Drug Administration Approval: Vismodegib for Recurrent, Locally Advanced, or Metastatic Basal Cell Carcinoma. Clinical Cancer Research, 19(9), 2289-2293.[Link]

Sources

Comparative

A Comparative Benchmarking Guide: Evaluating 2-Methyl-5-nitro-N-phenylbenzamide Against Next-Generation PARP Inhibitors

Abstract This guide provides a comprehensive framework for benchmarking the novel investigational compound, 2-Methyl-5-nitro-N-phenylbenzamide (hereafter designated Cpd-X), against established Poly (ADP-ribose) polymeras...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for benchmarking the novel investigational compound, 2-Methyl-5-nitro-N-phenylbenzamide (hereafter designated Cpd-X), against established Poly (ADP-ribose) polymerase (PARP) inhibitors. The benzamide scaffold is a well-validated pharmacophore for PARP inhibition, a critical mechanism in cancer therapy, especially for tumors with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.[1][2] This document outlines a multi-tiered experimental strategy, from initial biochemical potency assessment to functional cellular assays, designed to rigorously characterize Cpd-X's profile. We compare its performance against two clinically relevant benchmarks: Olaparib , a first-in-class PARP inhibitor[3][4], and Talazoparib , known for its high-potency PARP trapping.[5][6] The objective is to provide researchers with the necessary protocols and scientific rationale to determine the therapeutic potential of new chemical entities in this class.

Introduction: The Rationale for PARP Inhibition and the Promise of Cpd-X

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are central to the DNA damage response (DDR). They recognize and bind to single-strand breaks (SSBs), catalyzing the synthesis of poly(ADP-ribose) (PAR) chains that recruit other DNA repair factors.[7][8] In cancer cells with a defective homologous recombination (HR) pathway (e.g., due to BRCA1/2 mutations), the repair of double-strand breaks (DSBs) is compromised. These cells become heavily reliant on PARP-mediated SSB repair.[2][9]

Inhibition of PARP's enzymatic activity prevents SSB repair. During DNA replication, these unrepaired SSBs are converted into toxic DSBs.[10][11] In HR-deficient cells, the inability to repair these DSBs leads to genomic instability and cell death, a concept known as synthetic lethality .[12][13]

Beyond catalytic inhibition, a key mechanism of action for many potent PARP inhibitors is "PARP trapping."[14][15] This occurs when the inhibitor stabilizes the PARP-DNA complex, creating a physical obstruction that is even more cytotoxic than the loss of PARP's enzymatic function alone.[5][6] Inhibitors vary significantly in their trapping efficiency, which often correlates with their clinical efficacy and toxicity profile.[5][7]

Cpd-X, or 2-Methyl-5-nitro-N-phenylbenzamide, is a novel benzamide derivative.[16] While its specific biological activities are under investigation, its structure suggests potential interaction with the NAD+ binding pocket of PARP enzymes.[2] This guide proposes a systematic evaluation to determine if Cpd-X offers advantages over existing inhibitors, such as improved potency, higher PARP trapping, or a more favorable selectivity profile.

The Comparative Panel: Established Benchmarks

To provide a robust comparison, Cpd-X is benchmarked against:

  • Olaparib (Lynparza®) : The first PARP inhibitor to receive FDA approval, Olaparib serves as the foundational benchmark. It is a potent catalytic inhibitor and moderate PARP trapper.[3][14]

  • Talazoparib (Talzenna®) : A next-generation PARP inhibitor distinguished by its exceptionally high PARP trapping potency, which is approximately 100-fold greater than Olaparib's.[5][6][15]

Experimental Benchmarking Workflow

A tiered approach is essential for a comprehensive evaluation. The workflow progresses from fundamental biochemical interactions to complex cellular outcomes.

G cluster_0 Tier 1: Biochemical Characterization cluster_1 Tier 2: Cellular Activity & Target Engagement cluster_2 Tier 3: Functional Cellular Outcome biochem_potency PARP1/2 Enzymatic Assay (IC50 Determination) biochem_trapping PARP1 Trapping Assay (Trapping Potency) biochem_potency->biochem_trapping Quantifies distinct mechanisms cell_target Cellular PAR-ylation Assay (EC50 Determination) biochem_trapping->cell_target Translate to cellular context cell_target_imaging Live-Cell PARP1 Recruitment (Target Engagement) cell_target->cell_target_imaging Confirms cell permeability & engagement cell_viability Synthetic Lethality Assay (GI50 in BRCA-deficient vs. WT cells) cell_target_imaging->cell_viability Link mechanism to function

Caption: A three-tiered workflow for benchmarking novel PARP inhibitors.

Tier 1: In Vitro Biochemical Potency and Trapping

PARP1/2 Enzymatic Inhibition Assay

Causality: The first step is to determine if Cpd-X can directly inhibit the catalytic activity of the primary target enzymes, PARP1 and PARP2. This assay measures the formation of PAR chains on a histone substrate. A lower IC50 (half-maximal inhibitory concentration) value signifies higher potency.

Protocol: Colorimetric PARP Assay [17]

  • Plate Preparation: Rehydrate histone-coated 96-well strip wells with 50 µL of 1X PARP Buffer for 30 minutes at room temperature. Aspirate the buffer.

  • Inhibitor Addition: Prepare serial dilutions of Cpd-X, Olaparib, and Talazoparib in 1X PARP Buffer. Add 25 µL of each dilution to the appropriate wells. Include a "no inhibitor" control (buffer only).

  • Enzyme Addition: Add 25 µL of diluted recombinant human PARP1 or PARP2 enzyme (e.g., 0.5 Units/well) to each well. Incubate for 10 minutes at room temperature.

  • Reaction Initiation: Add 25 µL of 1X PARP Cocktail (containing biotinylated NAD+) to each well to start the reaction. The final volume is 50 µL.

  • Incubation: Incubate the plate for 60 minutes at room temperature to allow for PAR-ylation of histones.

  • Detection:

    • Wash wells 4 times with 1X PBS + 0.1% Triton X-100.

    • Add 50 µL of Streptavidin-HRP conjugate and incubate for 60 minutes.

    • Wash wells again as in the previous step.

    • Add 50 µL of TMB substrate and incubate in the dark for 15-30 minutes.

    • Stop the reaction with 50 µL of 0.2M HCl.

  • Data Analysis: Read absorbance at 450 nm. Calculate percent inhibition relative to the "no inhibitor" control and fit the data to a dose-response curve to determine the IC50 value.

In Vitro PARP Trapping Assay

Causality: This assay directly measures the inhibitor's ability to stabilize the PARP1-DNA complex, a key indicator of cytotoxic potential.[18] This is distinct from catalytic inhibition and is crucial for characterizing next-generation inhibitors.

Protocol: Fluorescence Polarization (FP) Based Trapping Assay [18]

  • Reagent Preparation: Prepare serial dilutions of inhibitors in assay buffer. Prepare solutions of recombinant human PARP1 and a fluorescently labeled DNA oligonucleotide probe containing a single-strand break.

  • Assay Setup: In a 384-well black plate, add the PARP1 enzyme, the fluorescent DNA probe, and the inhibitor dilutions (or DMSO vehicle).

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light, to allow the formation of the PARP-DNA-inhibitor complex.

  • Dissociation Challenge: Add a high concentration of unlabeled DNA or a denaturant (e.g., KCl) to challenge the stability of the complex. In the absence of a trapping inhibitor, the fluorescent probe will be displaced, leading to a low FP signal. Trapping inhibitors will stabilize the complex, maintaining a high FP signal.

  • Data Analysis: Read the fluorescence polarization on a plate reader. Plot the FP signal against the inhibitor concentration to determine the EC50 for PARP trapping.

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)PARP1 Trapping EC50 (nM)
Cpd-X [Experimental Value][Experimental Value][Experimental Value]
Olaparib 1-51-5~50
Talazoparib ~1~0.8~0.5
Note: Literature values for benchmarks are provided for context. Actual results may vary.

Tier 2: Cellular Target Engagement & Potency

Causality: Moving from a purified system to a cellular environment is critical. These assays confirm that Cpd-X can penetrate the cell membrane, engage with its target (PARP), and inhibit its activity in a complex biological milieu.

Protocol: Cellular PAR-ylation Assay (Western Blot)

  • Cell Culture: Plate a suitable human cancer cell line (e.g., HeLa or U2OS) in a 6-well plate and allow cells to attach overnight.

  • Inhibitor Treatment: Treat cells with a dose range of Cpd-X, Olaparib, and Talazoparib for 2 hours.

  • Induce DNA Damage: Treat cells with a DNA-damaging agent like 10 mM H₂O₂ for 10 minutes to robustly activate PARP.

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blot:

    • Quantify protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody against PAR (poly-ADP-ribose).

    • Probe with a loading control antibody (e.g., β-Actin or GAPDH).

    • Incubate with HRP-conjugated secondary antibodies and visualize using chemiluminescence.

  • Data Analysis: Perform densitometry on the PAR signal, normalize to the loading control, and plot against inhibitor concentration to determine the cellular EC50.

CompoundCellular PAR Inhibition EC50 (nM)
Cpd-X [Experimental Value]
Olaparib ~10
Talazoparib ~2

Tier 3: Functional Outcome - Synthetic Lethality

Causality: The ultimate test of a PARP inhibitor's therapeutic potential is its ability to selectively kill cancer cells with HR defects. This assay directly measures the functional outcome of PARP inhibition by comparing the cytotoxicity in a BRCA2-deficient cell line versus its isogenic, HR-proficient counterpart.

Protocol: Cell Viability Assay (CellTiter-Glo®) [19][20][21]

  • Cell Plating: Seed BRCA2-deficient human pancreatic cancer cells (CAPAN-1) and a BRCA2-proficient control cell line (e.g., BxPC-3) into opaque-walled 96-well plates. Allow cells to adhere for 24 hours.

  • Compound Treatment: Treat the cells with a 10-point serial dilution of Cpd-X, Olaparib, and Talazoparib. Include a vehicle-only control.

  • Incubation: Incubate the plates for 5-7 days to allow for differences in cell proliferation to manifest.

  • Viability Measurement:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.[20]

    • Add a volume of CellTiter-Glo® reagent equal to the volume of media in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.[21]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle-treated controls and plot the results as percent viability versus inhibitor concentration. Calculate the GI50 (concentration for 50% growth inhibition) for each cell line. The selectivity index is calculated as (GI50 in proficient cells) / (GI50 in deficient cells).

CompoundGI50 (BRCA2-deficient) (nM)GI50 (BRCA-proficient) (nM)Selectivity Index
Cpd-X [Experimental Value][Experimental Value][Calculated Value]
Olaparib ~10-50>10,000>200
Talazoparib ~1-5>1,000>200

The DNA Damage Response & PARP Inhibition Pathway

The following diagram illustrates the central role of PARP in DNA repair and the mechanism of synthetic lethality exploited by inhibitors like Cpd-X.

G cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Deficient Cell + PARP Inhibitor SSB1 DNA Single-Strand Break (SSB) PARP1 PARP1/2 SSB1->PARP1 recruits BER1 Base Excision Repair (SSB Repair) PARP1->BER1 initiates RepFork1 Replication Fork BER1->RepFork1 resolves break DSB1 Double-Strand Break (DSB) RepFork1->DSB1 progression causes HR1 Homologous Recombination (BRCA1/2, RAD51) DSB1->HR1 repaired by Survival1 Cell Survival & Genomic Stability HR1->Survival1 SSB2 DNA Single-Strand Break (SSB) PARP2 PARP1/2 SSB2->PARP2 Trapped Trapped PARP-DNA Complex PARP2->Trapped Inhibitor Cpd-X / Olaparib (PARP Inhibitor) Inhibitor->PARP2 inhibits & traps RepFork2 Stalled Replication Fork Trapped->RepFork2 blocks DSB2 Double-Strand Break (DSB) RepFork2->DSB2 collapses into HR2 Homologous Recombination (DEFECTIVE) DSB2->HR2 cannot be repaired by Death Cell Death (Synthetic Lethality) HR2->Death

Caption: Mechanism of synthetic lethality via PARP inhibition in HR-deficient cells.

Synthesis and Conclusion

This guide presents a rigorous, phased approach to characterizing 2-Methyl-5-nitro-N-phenylbenzamide (Cpd-X) as a potential PARP inhibitor. By benchmarking against the well-characterized inhibitors Olaparib and Talazoparib, researchers can generate a comprehensive data package.

The key differentiators for Cpd-X will be revealed in the comparative data tables. Superior performance could manifest as:

  • Significantly lower IC50/EC50 values , indicating higher biochemical and cellular potency.

  • A high PARP trapping value , potentially rivaling Talazoparib, which often correlates with greater anti-tumor activity.[5]

  • A large selectivity index in the functional synthetic lethality assay, confirming its targeted effect on HR-deficient cells.

Conversely, weak performance in any tier would suggest that further chemical optimization is required. This structured, data-driven comparison provides a clear and objective pathway for evaluating the therapeutic promise of novel benzamide-based PARP inhibitors.

References

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158.

  • AstraZeneca. (n.d.). Mechanism of Action for Advanced Ovarian Cancer. LYNPARZA® (olaparib).

  • Wikipedia. (2024). Olaparib.

  • van der Sijpe, G., et al. (2017). Olaparib. Arzneistoff-Forschung, 67(09/10), 503-514.

  • Lord, C. J., & Ashworth, A. (2012). The DNA damage response and cancer therapy. Nature, 481(7381), 287-294.

  • Shen, Y., et al. (2019). PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. Molecular Cancer Therapeutics, 18(2), 293-303.

  • Mateo, J., et al. (2021). Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC. Annals of Urologic Oncology.

  • Karan, S., et al. (2018). Synthetic Lethality of PARP Inhibitors in Combination with MYC Blockade Is Independent of BRCA Status in Triple-Negative Breast Cancer. Molecular Cancer Research, 16(5), 791-803.

  • Petropoulos, M., & Halazonetis, T. D. (2024). The mechanism of PARP inhibitor action is identified. Drug Target Review.

  • BenchChem. (2025). Comparative Efficacy of Substituted Benzamides as Enzyme Inhibitors: A Comprehensive Guide.

  • Patsnap. (2024). What is the mechanism of Olaparib?. Patsnap Synapse.

  • Massive Bio. (2026). Olaparib.

  • Wikipedia. (2024). PARP inhibitor.

  • Musella, A., et al. (2022). PARP Inhibitors Resistance: Mechanisms and Perspectives. Cancers, 14(6), 1432.

  • Velez-Velez, J., et al. (2023). PARP inhibitor synthetic lethality in ATM biallelic mutant cancer cell lines is associated with BRCA1/2 and RAD51 downregulation. Frontiers in Oncology, 13.

  • Li, H., & Liu, Z. (2020). Molecular mechanism of PARP inhibitor resistance. Oncoscience, 7, 63-69.

  • D'Andrea, A. D. (2010). The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings. Molecular Cell, 37(3), 291-293.

  • Promega Corporation. (n.d.). Measuring Cell Viability with Promega® CellTiter-Glo.

  • Promega Corporation. (2006). CellTiter-Glo® Luminescent Cell Viability Assay Protocol.

  • Pfizer. (n.d.). Talazoparib Mechanism of Action.

  • Pfizer Oncology. (2026). Talazoparib.

  • Pfizer. (n.d.). Mechanism of Action. TALZENNA® (talazoparib) HCP Site.

  • Turner, N. C., et al. (2019). Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer. Expert Opinion on Drug Discovery, 14(1), 13-24.

  • Koca, M., et al. (2023). New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. Molecules, 28(19), 6955.

  • ResearchGate. (n.d.). Benzamide derivatives reported as AChE and CAs inhibitors.

  • Li, Y., et al. (2007). Discovering benzamide derivatives as glycogen phosphorylase inhibitors and their binding site at the enzyme. Bioorganic & Medicinal Chemistry, 15(22), 7068-7076.

  • BenchChem. (2025). A Comparative Analysis of PARP Inhibitors: A Guide for Researchers.

  • Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin.

  • Ossiform Research Line. (2023). Evaluation of cell viability ― Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds.

  • R&D Systems. (n.d.). PARP/Apoptosis Colorimetric Assay Kit.

  • Suzuki, T., et al. (1999). Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. Journal of Medicinal Chemistry, 42(15), 3001-3003.

  • Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay.

  • BenchChem. (2025). Application Notes and Protocols for PARP1 Trapping Assay of Parp1-IN-6.

  • Promega Corporation. (n.d.). PARP and DDR Pathway Drug Discovery.

  • Sigma-Aldrich. (n.d.). PARP1 Enzyme Activity Assay (Fluorometric).

  • Morgan, R. K., et al. (2021). PASTA: PARP activity screening and inhibitor testing assay. STAR Protocols, 2(1), 100344.

  • Interchim. (n.d.). HT Universal Colorimetric PARP Assay Kit with Histone-coated Strip Wells.

  • Chem-Impex. (n.d.). N-(2-Metil-5-Nitrofenil)Benzamida.

  • ATCC. (n.d.). PARP Activity Assay Kit.

  • Kanev, G. K., et al. (2023). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols, 4(4), 102604.

  • PubChem. (n.d.). N-(2-Methyl-5-nitrophenyl)benzamide.

  • Patel, R. N., et al. (2011). Synthesis on study of 2-methyl-5-nitro-n-(4-(3-(2-aryl-2,3- dihydrobenzo[b][4][22]thiazepin-4-yl)phenoxy)phenyl) benzenesulfonamide and their antimicobial activity. Journal of Chemical and Pharmaceutical Research, 3(6), 409-415.

  • MDPI. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones.

  • CymitQuimica. (n.d.). CAS 1792-40-1: 2-Methyl-5-nitrobenzimidazole.

  • Golden, J. E., et al. (2014). Development of (E)-2-((1,4-Dimethylpiperazin-2-ylidene)amino)-5-nitro-N-phenylbenzamide, ML336: Novel 2-Amidinophenylbenzamides as Potent Inhibitors of Venezuelan Equine Encephalitis Virus. Journal of Medicinal Chemistry, 57(9), 3749-3761.

  • Chemical Substance Information. (n.d.). N-(2-METHYL-5-NITROPHENYL)BENZAMIDE.

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Methyl-5-nitro-N-phenylbenzamide

As a Senior Application Scientist, I have designed this operational guide to bridge the gap between baseline regulatory compliance and practical, field-proven laboratory execution. When handling specialized intermediates...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this operational guide to bridge the gap between baseline regulatory compliance and practical, field-proven laboratory execution. When handling specialized intermediates like 2-Methyl-5-nitro-N-phenylbenzamide , standard safety data sheets often lack the mechanistic context required to truly protect laboratory personnel.

This guide provides a self-validating, step-by-step blueprint for the safe handling, reaction setup, and disposal of this compound, operating under the read-across hazard assessment principle for highly reactive nitroaromatics.

Chemical Profile & Quantitative Data

2-Methyl-5-nitro-N-phenylbenzamide is a critical synthetic intermediate utilized in the development of functionalized aminobenzamides—a structural motif ubiquitous in modern drug discovery, particularly in the design of targeted kinase and PARP inhibitors.

Table 1: Quantitative Data & Operational Implications

PropertyValueOperational Implication
CAS Registry Number 599171-08-1Primary identifier for inventory and regulatory cross-referencing.
Molecular Formula C₁₄H₁₂N₂O₃High nitrogen/oxygen ratio; potential energetic hazard if exposed to extreme heat or incompatible reducing agents.
Molecular Weight 256.26 g/mol Optimal size for rapid transdermal penetration if dissolved in carrier solvents (e.g., DMSO).
Physical State Solid (Powder)High risk of aerosolization and static-induced adherence to laboratory surfaces and PPE.

Mechanistic Toxicology & Hazard Assessment

To effectively protect yourself, you must understand why this compound is hazardous. The danger of 2-Methyl-5-nitro-N-phenylbenzamide lies in its bioactivation pathways.

If absorbed through the skin or inhaled as a fine powder, nitroaromatic compounds undergo[1] to form highly reactive nitroso and hydroxylamine intermediates. These electrophilic species initiate a dangerous redox cycle, generating superoxide anions that induce severe cellular oxidative stress.

Crucially, these intermediates oxidize the ferrous iron (Fe²⁺) in your red blood cells to the ferric state (Fe³⁺), leading to [2]. This condition severely impairs the blood's ability to transport oxygen, rapidly leading to cyanosis, hypoxia, and central nervous system damage. Because the compound is a powder, the primary vectors of exposure are the inhalation of aerosolized particulates and dermal absorption—the latter of which is exponentially accelerated when the compound is dissolved in permeating solvents.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for all stages of handling this compound. The following matrix details the required [3], grounded in chemical compatibility and mechanistic hazard prevention.

Table 2: Task-Specific PPE Matrix

PPE CategoryRecommended SpecificationMechanistic Justification
Hand Protection (Dry) Double-layered Nitrile (≥0.11 mm thickness)Provides a sufficient physical barrier against dry powder. The outer glove acts as a sacrificial layer that can be discarded immediately if contaminated.
Hand Protection (Wet) Butyl Rubber or SilverShield® LaminateSolvents like DMSO and DMF rapidly permeate nitrile. Laminate gloves prevent the carrier solvent from transporting the toxic nitroaromatic directly through the dermal layer.
Eye/Face Protection ANSI Z87.1 Safety Goggles + Face ShieldPrevents mucosal absorption of aerosolized powders during weighing, transfer, and rapid outgassing events.
Respiratory N95/P100 Particulate Respirator or PAPRMitigates the inhalation of micro-particulates which can bypass the upper respiratory tract and enter the bloodstream.
Body Protection Tyvek® Lab Coat or Polyethylene ApronPrevents powder accumulation on woven cotton fabrics, which can cause prolonged, undetected dermal exposure via friction.

Operational Workflows & Handling Protocols

Every protocol must be a self-validating system. Do not proceed to the next step without verifying the success and safety of the previous one.

Standard Operating Procedure: Handling & Reaction Setup
  • Pre-Operation Verification:

    • Action: Verify the fume hood is operating at a face velocity of 80–100 fpm. Clear all unnecessary clutter.

    • Causality: Proper, unobstructed laminar airflow is the primary engineering control against aerosolized nitroaromatics.

  • Anti-Static Weighing:

    • Action: Use an anti-static gun (e.g., Zerostat) on the weigh boat and spatula before dispensing the powder.

    • Causality: Nitroaromatic powders are highly prone to static cling. Static causes erratic balance readings, increases the risk of sudden aerosolization, and presents a micro-ignition risk.

  • Closed-System Transfer:

    • Action: Transfer the pre-weighed powder into the reaction vessel strictly inside the fume hood. Seal the vessel with a septum before moving it to the Schlenk line or manifold.

    • Causality: Sealing the vessel prevents the cross-contamination of general laboratory air during transit.

  • Solvent Dissolution (Critical Risk Phase):

    • Action:Stop. Swap your outer nitrile gloves for Butyl rubber gloves. Inject the carrier solvent (e.g., DMF, DMSO) via syringe through the septum.

    • Causality: DMSO acts as a transdermal carrier. If a droplet containing the dissolved nitro compound contacts a standard nitrile glove, breakthrough occurs in seconds, delivering the toxicant directly into your bloodstream.

  • Decontamination:

    • Action: Wipe down the balance and hood surfaces with a solvent-dampened cloth (isopropanol), followed by a 10% bleach solution.

    • Causality: Isopropanol captures the hydrophobic powder, while the oxidative bleach solution helps degrade residual organic intermediates.

Workflow A 1. PPE Donning & Hood Verification B 2. Anti-Static Weighing A->B Proceed C 3. Closed-System Transfer B->C Minimize Dust D 4. Solvent Dissolution C->D Inert Gas E 5. Decontamination (10% Bleach) D->E Post-Reaction

Caption: Operational workflow for handling 2-Methyl-5-nitro-N-phenylbenzamide safely.

Spill Response & Disposal Logistics

Nitroaromatics are highly resistant to standard biological degradation and require strict logistical oversight during disposal to prevent environmental contamination and hazardous chemical cross-reactions.

Emergency Spill Response Protocol
  • Isolate & Evacuate: Immediately restrict access to the spill area. Do not attempt to clean a large spill without a buddy system.

  • Don Enhanced PPE: Upgrade to Level C PPE (PAPR, Tychem® suit, Butyl gloves) before re-entering the spill zone.

  • Suppress Dust (Crucial): Do not dry sweep. Gently cover the spilled powder with absorbent pads lightly dampened with water or a low-volatility solvent. Dry sweeping aerosolizes the toxicant.

  • Collect & Contain: Use non-sparking tools to scoop the dampened material into a compatible, sealable high-density polyethylene (HDPE) container.

  • Chemical Decontamination: Wash the surface with a strong surfactant and water, collecting all rinsate as hazardous aqueous waste.

Waste Segregation Logistics
  • Liquid Waste: Segregate organic waste containing nitroaromatics from halogenated waste streams to prevent highly exothermic side reactions.

  • Solid Waste: All contaminated gloves, wipes, and weigh boats must be double-bagged in highly visible hazardous waste bags.

  • Final Destruction: Ensure your logistics team routes this specific waste stream for EPA-approved high-temperature incineration .

WasteLogistics Start Reaction Waste Generation Liquid Liquid Waste (Organic Solvents) Start->Liquid Solid Solid Waste (Contaminated PPE) Start->Solid Aqueous Aqueous Waste (Quench Solutions) Start->Aqueous Incinerator EPA-Approved High-Temp Incineration Liquid->Incinerator Segregate from Halogens Solid->Incinerator Double-Bagged Aqueous->Incinerator pH Neutralized

Caption: Segregation and disposal logistics for nitroaromatic chemical waste.

References

  • In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental Toxicology and Chemistry, Oxford Academic / SETAC. URL:[Link]

  • Nitrobenzene - Toxicity and Mechanism of Action. PubChem, National Institutes of Health (NIH). URL:[Link]

  • Protective Clothing and Ensembles. National Institute for Occupational Safety and Health (NIOSH), Centers for Disease Control and Prevention (CDC). URL:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-5-nitro-N-phenylbenzamide
Reactant of Route 2
Reactant of Route 2
2-Methyl-5-nitro-N-phenylbenzamide
© Copyright 2026 BenchChem. All Rights Reserved.